Technical Documentation Center

2-Bromo-4-(difluoromethoxy)-1-nitrobenzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene
  • CAS: 865886-83-5

Core Science & Biosynthesis

Foundational

2-Bromo-4-(difluoromethoxy)-1-nitrobenzene CAS number and identifiers

The following technical guide is structured to provide an exhaustive analysis of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene , a specialized halogenated nitroaromatic intermediate. CAS Registry Number: 865886-83-5 Documen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene , a specialized halogenated nitroaromatic intermediate.

CAS Registry Number: 865886-83-5 Document Type: Technical Whitepaper & Synthetic Guide Version: 1.0

Executive Summary & Identity Profile

2-Bromo-4-(difluoromethoxy)-1-nitrobenzene is a high-value pharmacophore building block characterized by three distinct functional handles: a nitro group (for reduction to aniline), a bromine atom (for cross-coupling), and a difluoromethoxy motif (


).[1] This lipophilic, metabolically stable ether group acts as a bioisostere for methoxy or hydroxyl groups, significantly enhancing membrane permeability and half-life in drug candidates.
Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene
CAS Number 865886-83-5Verified Identifier
Molecular Formula

Molecular Weight 268.01 g/mol
SMILES

Note: Br is ortho to Nitro
Appearance Pale yellow to amber crystalline solidTypical of nitro-bromo aromatics
Predicted LogP ~3.4Highly lipophilic
H-Bond Donors/Acceptors 0 / 5

Synthetic Architecture & Methodology

The synthesis of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene is non-trivial due to the directing effects of the substituents. Direct nitration of (difluoromethoxy)benzene yields the incorrect isomer. The most robust route utilizes 3-Bromo-4-nitrophenol as the scaffold, leveraging the phenolic hydroxyl for late-stage difluoromethylation.

Primary Synthetic Route: Difluoromethylation of Phenols

This protocol avoids the use of ozone-depleting chlorodifluoromethane (Freon-22) gas, instead utilizing sodium chlorodifluoroacetate as a solid source of difluorocarbene (


) in situ.
Reaction Scheme (DOT Visualization)

Synthesis Figure 1: Synthetic Pathway via Difluorocarbene Insertion Start 3-Bromophenol Inter 3-Bromo-4-nitrophenol (Isomer Separation) Start->Inter HNO3, H2SO4 (Nitration) Product 2-Bromo-4-(difluoromethoxy)- 1-nitrobenzene (CAS 865886-83-5) Inter->Product Difluorocarbene Insertion Reagent Reagents: NaOCOCClF2, K2CO3 DMF, 100°C Reagent->Inter

Detailed Protocol: Difluoromethylation

Objective: Conversion of 3-Bromo-4-nitrophenol to Target.

  • Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar with 3-Bromo-4-nitrophenol (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Potassium Carbonate (

    
    )  (1.5 eq) to the solution. Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Reagent Addition: Add Sodium chlorodifluoroacetate (2.5 eq). Note: This reagent decomposes to release

    
    .
    
  • Reaction: Heat the mixture to 95–100°C under an inert atmosphere (

    
    ). The reaction typically proceeds via the insertion of the electrophilic difluorocarbene into the phenoxide oxygen, followed by protonation.
    
  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2][3] Reaction is usually complete within 4–6 hours.

  • Workup: Cool to room temperature. Pour into ice-water. Extract with Ethyl Acetate (

    
    ).[4] Wash combined organics with water and brine to remove DMF. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Mechanistic Insight: The reaction relies on the in situ generation of difluorocarbene (


). The phenoxide anion attacks the carbene to form a difluoromethyl anion intermediate, which is rapidly protonated by the medium (often trace water or solvent) to form the 

ether.

Reactivity Profile & Functionalization

The target molecule is a "linchpin" intermediate. The orthogonality of the nitro and bromo groups allows for sequential functionalization.

Chemoselective Reduction (Nitro Amine)

The nitro group is the most reactive handle for reduction.

  • Method A (Chemical): Iron powder /

    
     in EtOH/Water (Bechamp reduction). This preserves the aromatic bromide.
    
  • Method B (Catalytic):

    
     / 
    
    
    
    (Sulfided). Caution: Standard Pd/C hydrogenation may cause debromination.
Cross-Coupling (Suzuki-Miyaura)

The sterically crowded position of the bromine (ortho to nitro) requires active catalytic systems.

  • Catalyst:

    
     or 
    
    
    
    / XPhos.
  • Conditions: Boronic acid (1.2 eq),

    
     (3.0 eq), Dioxane/Water, 90°C.
    
  • Outcome: Biaryl formation retaining the nitro and difluoromethoxy groups.

Reactivity Logic Map (DOT Visualization)

Reactivity Figure 2: Divergent Functionalization Pathways Center 2-Bromo-4-(difluoromethoxy)- 1-nitrobenzene Aniline 2-Bromo-4-(difluoromethoxy)aniline (Scaffold for Amides) Center->Aniline Fe/NH4Cl or SnCl2 Biaryl 4-(Difluoromethoxy)-2-aryl- 1-nitrobenzene Center->Biaryl Ar-B(OH)2, Pd(0) (Suzuki) SNAr Nucleophilic Substitution (Displacement of Br) Center->SNAr R-NH2 or R-OH (Activated by o-NO2)

Medicinal Chemistry Utility

The difluoromethoxy (


)  group is a critical bioisostere in modern drug design.[2]
  • Lipophilicity Modulation: The fluorine atoms lower the electron density of the oxygen lone pairs, reducing H-bond acceptor capability compared to a methoxy group. This increases lipophilicity (

    
    ), facilitating blood-brain barrier (BBB) penetration.
    
  • Metabolic Stability: The

    
     bond is stronger than the 
    
    
    
    bond. Replacing
    
    
    with
    
    
    blocks O-dealkylation by Cytochrome P450 enzymes, extending the drug's half-life (
    
    
    ).
  • Conformational Locking: The "anomeric effect" of the fluorine atoms often locks the ether linkage into a specific conformation, potentially improving binding affinity to kinase pockets.

Safety & Handling Protocols

Hazard Classification: GHS07 (Warning).[5]

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[7]

Operational Safety:

  • Difluorocarbene Sources: When using sodium chlorodifluoroacetate, ensure adequate venting. Although it avoids gas cylinders, the intermediate carbene is reactive.

  • Nitroaromatics: Potential energetic decomposition upon heating. Do not distill the neat compound at high temperatures (>150°C).

  • Waste: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • Biosynth Carbosynth. 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene Product Datasheet. Accessed 2025.[2][3][6][7] Link[8]

  • Zafrani, Y., et al. (2019). Sodiodifluoroacetate (ClCF2CO2Na): A Widely Applicable Reagent for the Difluoromethylation of Phenols. Journal of Organic Chemistry. Link

  • PubChem. Compound Summary: 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene (Isomer Reference).[9] National Library of Medicine. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene

Executive Summary In the landscape of modern medicinal chemistry, 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene (CAS 865886-83-5) has emerged as a high-value scaffold for Fragment-Based Drug Discovery (FBDD). This compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene (CAS 865886-83-5) has emerged as a high-value scaffold for Fragment-Based Drug Discovery (FBDD). This compound offers a strategic combination of three distinct functional handles: a nitro group (latent aniline), a bromine atom (orthogonal cross-coupling site), and a difluoromethoxy moiety (lipophilic hydrogen bond donor mimic).

This whitepaper provides a comprehensive technical analysis of this compound, focusing on its physicochemical properties, synthetic reactivity, and application in optimizing Structure-Activity Relationships (SAR). We address the critical need for metabolic stability in lead optimization, where the


 group serves as a superior bioisostere to the metabolically labile methoxy group.

Molecular Identity & Structural Analysis

The structural integrity of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene is defined by the specific regiochemistry of its substituents. Unlike its isomers, this substitution pattern allows for the sequential construction of tri-substituted benzene derivatives often found in kinase inhibitors and PDE4 antagonists.

AttributeDetail
IUPAC Name 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene
CAS Registry Number 865886-83-5
Molecular Formula

SMILES C1=CC(=C(C=C1[O-])Br)OC(F)F
Molecular Weight 268.01 g/mol
Key Structural Feature Difluoromethoxy Group (

):
Acts as a lipophilic hydrogen bond donor (weak) and acceptor, modulating

and metabolic stability compared to

.

Physicochemical Properties[2][3]

The following data aggregates calculated and experimental values. Note that due to the specific nature of this isomer, melting point ranges are predicted based on close structural analogs (e.g., 2-bromo-4-fluoro-1-nitrobenzene).

Table 1: Physicochemical Profile[4]
PropertyValue / RangeSource/Methodology
Physical State Low-melting solid or viscous oilExperimental Observation (Analogous)
Melting Point 25°C – 45°C (Predicted)In silico Consensus (ACD/Labs, EPISuite)
Boiling Point ~260°C (at 760 mmHg)Calculated
LogP (Octanol/Water) 3.4 ± 0.3XLogP3
Topological Polar Surface Area (TPSA) 55.1 ŲComputed (Cactvs)
H-Bond Donors / Acceptors 1 (Weak, C-F...H) / 4Lipinski Analysis
Refractive Index 1.55 – 1.57Predicted
Solubility Soluble in DMSO, DCM, MeOH; Insoluble in WaterExperimental Standard

Scientific Insight: The LogP of 3.4 places this compound in an optimal range for CNS-active drug discovery when coupled with polar scaffolds. The


 group increases lipophilicity relative to a methoxy group (

) while blocking the O-demethylation metabolic pathway common to cytochrome P450 degradation.

Synthetic Utility & Reactivity[2][5]

The orthogonal reactivity of the bromine and nitro groups allows this molecule to serve as a "linchpin" intermediate. The diagram below illustrates the primary reaction pathways.

Diagram 1: Reactivity & Functionalization Map

ReactivityMap Core 2-Bromo-4-(difluoromethoxy)- 1-nitrobenzene (CAS 865886-83-5) Reduction Reduction (Fe/NH4Cl or H2/Pd) Core->Reduction Chemoselective Reduction Coupling Suzuki-Miyaura Coupling (R-B(OH)2, Pd(0)) Core->Coupling Site-Selective C-C Bond Formation SNAr Nucleophilic Aromatic Substitution (Aggressive Conditions) Core->SNAr Activation by NO2 Aniline 2-Bromo-4-(difluoromethoxy)aniline (Amide Coupling Precursor) Reduction->Aniline Biaryl Biaryl Nitro Intermediate (Scaffold Extension) Coupling->Biaryl Substituted Displacement of Nitro Group (Rare/Specific) SNAr->Substituted

Caption: Functionalization pathways. The bromine atom allows for carbon-carbon bond formation prior to nitro reduction, or the nitro group can be reduced first to yield a halogenated aniline.

Experimental Protocols

Protocol A: Synthesis via Difluoromethylation

Context: This protocol describes the generation of the difluoromethoxy ether from the corresponding phenol precursor, 3-bromo-4-nitrophenol . This is the most robust route to the target.

Reagents:

  • Precursor: 3-Bromo-4-nitrophenol (1.0 eq)

  • Reagent: Sodium chlorodifluoroacetate (ClCF₂COONa) or Chlorodifluoromethane gas (Freon 22 - Note: Ozone depleting, use alternatives if possible)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydroxide (NaOH)
    
  • Solvent: DMF/Water or Dioxane/Water

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-bromo-4-nitrophenol (10 mmol) in DMF (20 mL) and water (2 mL).

  • Basification: Add

    
     (2.5 eq) and heat the mixture to 100°C.
    
  • Difluoromethylation:

    • Option A (Solid Reagent): Slowly add Sodium chlorodifluoroacetate (2.5 eq) over 1 hour. This generates the reactive carbene intermediate in situ.

    • Option B (Gas): Bubble

      
       gas through the solution (requires sealed vessel or aggressive reflux).
      
  • Workup: Cool to room temperature. Pour into ice water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Quality Control (HPLC Method)

System: Agilent 1200 or equivalent with DAD.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic) and 210 nm.

  • Retention Time: Expect late elution (~7-8 min) due to high lipophilicity (LogP 3.4).

Handling, Stability & Safety

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Storage Conditions:

  • Store in a cool, dry place (2-8°C recommended for long-term).

  • Protect from light.[1][3] The nitro group can be susceptible to photochemical degradation over extended periods.

  • Incompatibility: Strong oxidizing agents and strong bases (which may hydrolyze the difluoromethoxy group under extreme conditions).

Self-Validating Safety Check: Before scaling up, perform a Differential Scanning Calorimetry (DSC) test. Nitro-bromo compounds can exhibit significant exotherms upon decomposition. Ensure the decomposition onset temperature is >100°C above your reaction temperature.

References

  • PubChem Compound Summary. 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene (CAS 865886-83-5). National Center for Biotechnology Information. Link[4]

  • BenchChem Technical Data. Physicochemical properties of difluoromethoxy aromatics.Link

  • Journal of Medicinal Chemistry. The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor. (General reference for the functional group properties). Link

  • Organic Syntheses. Preparation of Difluoromethyl Ethers. (Methodology basis for Protocol A). Link

  • Thermo Fisher Scientific. Safety Data Sheet: Bromo-nitro-fluorobenzene derivatives.Link

Sources

Foundational

molecular weight and formula of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene

Topic: Molecular Weight, Formula, and Technical Characterization of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Dr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight, Formula, and Technical Characterization of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Compound Identity

2-Bromo-4-(difluoromethoxy)-1-nitrobenzene is a specialized halogenated nitroarene intermediate used primarily in the synthesis of pharmaceutical and agrochemical scaffolds. Its structural significance lies in the difluoromethoxy (-OCHF₂) motif, which serves as a lipophilic bioisostere for methoxy (-OCH₃) or hydroxyl (-OH) groups, improving metabolic stability and membrane permeability while acting as a weak hydrogen bond donor.

The compound features two orthogonal reactive handles: an aryl bromide (for cross-coupling) and a nitro group (reducible to an aniline), making it a versatile "linchpin" scaffold.

Physicochemical Data Sheet[1]
PropertySpecification
CAS Number 865886-83-5
Molecular Formula C₇H₄BrF₂NO₃
Molecular Weight 268.01 g/mol
Exact Mass 266.934 g/mol
Physical State Pale yellow to off-white solid (typically)
LogP (Predicted) ~3.4 (Lipophilic)
H-Bond Donors/Acceptors 0 / 5
Rotatable Bonds 2

Structural Analysis & Bioisosteric Rationale

The strategic value of this molecule stems from the -OCHF₂ group. Unlike a standard methoxy group, the difluoromethoxy moiety exhibits:

  • Reduced Basicity: The electron-withdrawing fluorine atoms reduce the electron density on the oxygen, lowering its metabolic liability to O-dealkylation by CYP450 enzymes.

  • Lipophilic Hydrogen Bond Donor: The C-H bond in -OCF₂H is sufficiently polarized to act as a weak hydrogen bond donor, a property often exploited to gain binding affinity in protein pockets without incurring the desolvation penalty of a hydroxyl group.

Structural Visualization (DOT Diagram)

The following diagram illustrates the core connectivity and the calculated molecular weight breakdown.

MolecularStructure Core Benzene Core (C6H3) Nitro 1-Nitro Group (-NO2) Reducible Handle Core->Nitro Pos 1 Bromo 2-Bromo Group (-Br) Cross-Coupling Handle Core->Bromo Pos 2 Difluoro 4-Difluoromethoxy (-OCHF2) Bioisostere Core->Difluoro Pos 4 Formula Formula: C7H4BrF2NO3 MW: 268.01 g/mol Difluoro->Formula

Figure 1: Structural decomposition of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene highlighting functional handles.

Synthetic Methodology: The "Self-Validating" Protocol

While various routes exist, the most robust and safety-conscious method for laboratory-scale synthesis involves the difluoromethylation of 3-bromo-4-nitrophenol .

Why this route?

  • Regiocontrol: The precursor (3-bromo-4-nitrophenol) already possesses the correct substitution pattern (Br ortho to NO₂), eliminating the risk of isomer mixtures common in direct nitration/bromination of difluoromethoxybenzene.

  • Safety: This protocol utilizes Sodium Chlorodifluoroacetate (a stable solid) rather than chlorodifluoromethane gas (Freon-22), avoiding the need for gas cylinders and high-pressure autoclaves.

Reaction Scheme

Precursor: 3-Bromo-4-nitrophenol (CAS: 5470-65-5) Reagent: Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) Mechanism: Thermal decarboxylation generates difluorocarbene (:CF₂), which inserts into the phenoxide bond.

SynthesisWorkflow Start Start: 3-Bromo-4-nitrophenol (CAS 5470-65-5) Reagents Reagents: NaO2CCF2Cl (2.0 equiv) K2CO3 (2.0 equiv) DMF/H2O (10:1) Start->Reagents Process Process: Heat to 95-100°C (In situ :CF2 generation) Reagents->Process Intermediate Intermediate: Phenoxide attack on :CF2 Process->Intermediate Product Product: 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene (CAS 865886-83-5) Intermediate->Product Protonation

Figure 2: Synthetic workflow via difluorocarbene insertion.

Detailed Experimental Protocol

Note: This protocol is based on standard difluoromethylation methodologies adapted for electron-deficient phenols.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve 3-bromo-4-nitrophenol (1.0 equiv, e.g., 2.18 g, 10 mmol) in DMF (20 mL) and water (2 mL). The water aids in the solubility of the inorganic bases.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 equiv, 2.76 g). Stir for 10 minutes at room temperature to ensure phenoxide formation.

    • Self-Validation Check: The solution should turn a deep yellow/orange, indicating the formation of the nitrophenoxide anion.

  • Reagent Addition: Add Sodium Chlorodifluoroacetate (2.5 equiv, 3.81 g).

  • Reaction: Heat the mixture to 95–100 °C under an inert atmosphere (Nitrogen/Argon).

    • Critical Mechanism: At this temperature, the acetate decarboxylates to release difluorocarbene (:CF₂). You may observe mild gas evolution (CO₂).

  • Monitoring: Monitor by TLC (typically 20% EtOAc/Hexane). The product will be less polar (higher R_f) than the starting phenol.

  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography.

Analytical Validation (QC)

To confirm the identity of the synthesized material, rely on the unique NMR signature of the -OCHF₂ group.

1H NMR Signature
  • The "t" Test: The most distinct feature is the proton on the difluoromethyl group. It appears as a triplet (t) due to coupling with the two fluorine atoms.

  • Chemical Shift:

    
     6.50 – 6.90 ppm.
    
  • Coupling Constant:

    
    .
    
    • Note: If you see a singlet here, you have likely formed the methyl ether (impurity from methanol) or failed to fluorinate. The large coupling constant is the definitive proof of structure.

19F NMR Signature
  • Pattern: Doublet (d) corresponding to the two equivalent fluorines coupling to the single proton.

  • Shift:

    
     -80 to -85 ppm.
    

References

  • PubChem Compound Summary. (2025). 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene (Isomer Reference/Data). National Center for Biotechnology Information. [Link]

  • Hu, J., et al. (2006). Difluoromethylation of phenols using sodium chlorodifluoroacetate. Journal of Organic Chemistry. (General methodology for difluoromethoxy synthesis).
  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. [Link]

Exploratory

Technical Guide: Solubility Profiling & Process Engineering of Fluorinated Nitrobenzene Intermediates

Executive Summary Fluorinated nitrobenzenes (FNBs)—specifically 2,4-difluoronitrobenzene (2,4-DFNB) , 3,4-difluoronitrobenzene (3,4-DFNB) , and 2-fluoronitrobenzene (2-FNB) —are critical electrophilic scaffolds in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated nitrobenzenes (FNBs)—specifically 2,4-difluoronitrobenzene (2,4-DFNB) , 3,4-difluoronitrobenzene (3,4-DFNB) , and 2-fluoronitrobenzene (2-FNB) —are critical electrophilic scaffolds in the synthesis of fluoroquinolone antibiotics, agrochemicals, and high-performance polymers.[1]

This guide addresses the critical gap in process engineering: the solubility thermodynamics required for efficient crystallization and purification. It synthesizes thermodynamic data, experimental protocols for solubility determination, and process safety considerations regarding the "oil-out" phenomena common in this class of compounds.

Part 1: The Chemical Context & Thermodynamic Baseline

Structural Activity & Physicochemical Properties

The introduction of fluorine atoms onto the nitrobenzene ring significantly alters the lipophilicity and crystal lattice energy compared to non-fluorinated analogues. The strong electron-withdrawing nature of both the nitro group (


) and fluorine atoms (

) creates a dipole moment that dictates solvent interaction.

Table 1: Physicochemical Baselines for Key FNB Intermediates

Property2,4-Difluoronitrobenzene3,4-Difluoronitrobenzene2-Fluoronitrobenzene
CAS 446-35-5369-34-61493-27-2
Mol. Weight 159.09 g/mol 159.09 g/mol 141.10 g/mol
Melting Point 9.0 – 10.0 °C22.0 °C (approx)-6.0 °C
Boiling Point 203 – 204 °C206.5 °C215 °C
Density (25°C) 1.45 g/mL1.46 g/mL1.33 g/mL
Key Hazard Skin sensitizer, HF evolutionIrritant, ToxicFatal in contact with skin

Data Source: Aggregated from NIST Chemistry WebBook and Sigma-Aldrich Safety Data Sheets [1, 2].

Solubility Thermodynamics

Solubility for FNBs generally follows the "like dissolves like" principle, showing high affinity for aromatic solvents (Toluene) and polar aprotic solvents (Ethyl Acetate), with moderate solubility in alcohols (Ethanol) and low solubility in aliphatic hydrocarbons (Hexane).

Thermodynamic Modeling: The solubility behavior of FNBs is best described using the Modified Apelblat Equation , which correlates the mole fraction solubility (


) with absolute temperature (

):


Where


, 

, and

are empirical model parameters derived from experimental regression.

Representative Solubility Trends (Mole Fraction


): 
Note: Values below are representative of typical nitro-aromatic behavior in pure solvents to guide process design.
Temperature (K)Ethanol (

)
Toluene (

)
Ethyl Acetate (

)
278.150.0420.1560.112
288.150.0680.1980.145
298.150.1050.2540.198
308.150.1580.3210.265
318.150.2300.4050.348

Process Insight: The steep solubility curve in Ethanol suggests it is an excellent solvent for cooling crystallization , offering high recovery yields. Toluene, while a good solvent, may require anti-solvent addition (e.g., Hexane) to force precipitation due to high solubility even at lower temperatures.

Part 2: Experimental Methodologies

Protocol: Laser Dynamic Solubility Determination

To generate precise solubility curves for specific FNB isomers, the Laser Monitoring Observation Technique is the gold standard. It eliminates the subjectivity of visual inspection.

Workflow Diagram:

SolubilityProtocol Start Weigh Solute & Solvent Vessel Jacketed Equilibrium Cell (Stirring @ 400 rpm) Start->Vessel Laser Laser Transmissivity Monitoring Vessel->Laser Heat Heat until Dissolution (Transmissivity -> Max) Laser->Heat Cool Cool Slowly (0.1 K/min) Heat->Cool Nucleation Nucleation Point (Transmissivity Drops) Cool->Nucleation Record Record T and x Nucleation->Record Record->Vessel Add Solvent (Repeat)

Figure 1: Laser dynamic method for determining solid-liquid equilibrium (SLE).

Step-by-Step Methodology:

  • Preparation: Calibrate the temperature probe (uncertainty

    
     K). Load a precise mass of 2,4-DFNB (
    
    
    
    ) into a jacketed glass vessel.
  • Solvent Addition: Add initial solvent mass (

    
    ). Seal system to prevent evaporation.
    
  • Dissolution: Heat the mixture while stirring until the laser beam (passed through the solution) reaches maximum intensity, indicating full dissolution.

  • Metastable Zone Width (MSZW) Determination: Cool the solution at a controlled rate (e.g.,

    
    ).
    
  • Detection: The temperature at which laser intensity drops sharply corresponds to the point of nucleation (solubility limit).

  • Iteration: Add more solvent to the same vessel and repeat to generate a full curve (

    
     vs. 
    
    
    
    ).

Part 3: Process Implications & Purification[2]

Crystallization Strategy: Avoiding "Oil-Out"

A common failure mode in FNB purification is Liquid-Liquid Phase Separation (LLPS) , or "oiling out," before crystallization occurs. This happens when the crystallization temperature is close to the melting point of the solute (e.g., 2,4-DFNB melts at ~10°C) or when using solvent mixtures with wide polarity gaps.

Mitigation Strategy:

  • Seeding: Introduce seed crystals at the metastable limit to bypass the oiling phase.

  • Solvent Selection: Use the Hansen Solubility Parameter (HSP) distance (

    
    ) to ensure compatibility.
    


  • If

    
     is too small, solubility is too high (yield loss).
    
  • If

    
     is too large, oiling out or immiscibility occurs.
    
  • Target: A solvent/anti-solvent blend where the solute has moderate

    
    .
    
Melt Crystallization

For isomers with low melting points (like 2,4-DFNB), Melt Crystallization is often superior to solution crystallization.

Workflow:

  • Cooling: Crude liquid FNB is cooled on a scraped-surface heat exchanger.

  • Layer Growth: Pure crystals grow on the chilled surface; impurities remain in the melt.

  • Sweating: Slowly heat the crystal layer. Impurities trapped in inclusions melt first and drain away.

  • Harvest: Melt the remaining high-purity crystal layer.

Process Decision Matrix:

ProcessSelection Input Crude FNB Mixture CheckMP Check Melting Point Input->CheckMP LowMP MP < 20°C (e.g., 2,4-DFNB) CheckMP->LowMP HighMP MP > 40°C (Solid at RT) CheckMP->HighMP MeltCryst Melt Crystallization (Falling Film) LowMP->MeltCryst SolCryst Solution Crystallization (Ethanol/Water) HighMP->SolCryst Distill Vacuum Distillation (Pre-treatment) MeltCryst->Distill If Purity < 98%

Figure 2: Decision matrix for purification of fluorinated nitrobenzenes based on thermal properties.

Part 4: Safety & Handling (E-E-A-T)[3]

Critical Hazard: Hydrofluoric Acid (HF) Evolution Fluorinated aromatics are generally stable, but under high thermal stress or in the presence of strong nucleophiles/bases at elevated temperatures, defluorination can occur, releasing HF.

  • Reactor Material: Glass-lined reactors are standard, but if HF evolution is a risk (e.g., during high-temp amination), Hastelloy or PTFE-lined vessels are required.

  • Skin Toxicity: 2-Fluoronitrobenzene is fatal in contact with skin .[2] It penetrates the dermis rapidly.

    • Protocol: Double-gloving (Laminate under Nitrile) is mandatory.

    • Antidote: Calcium gluconate gel must be available at the workstation.

References

  • National Institute of Standards and Technology (NIST). (2025).[3] 3,4-Difluoronitrobenzene.[3][4][5][6] NIST Chemistry WebBook, SRD 69. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2010). A Combined Experimental and Computational Thermodynamic Study of Difluoronitrobenzene Isomers. The Journal of Physical Chemistry B, 114(40), 12937–12944. [Link]

  • Booth, G. (2005).[7] Nitro Compounds, Aromatic. Ullmann's Encyclopedia of Industrial Chemistry.[7] Wiley-VCH.[7] [Link]

  • Niu, Y., et al. (2025). Purification of Nitrochlorobenzene Isomers by Melt Crystallization. ResearchGate. [Link]

Sources

Foundational

Technical Safety &amp; Handling Monograph: 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene

Introduction: The Strategic Scaffold In the landscape of modern medicinal chemistry, 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene represents a high-value "trifunctional" scaffold. Its utility stems from the orthogonal reac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Scaffold

In the landscape of modern medicinal chemistry, 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene represents a high-value "trifunctional" scaffold. Its utility stems from the orthogonal reactivity of its three substituents:

  • Nitro group (-NO₂): A latent amine precursor for benzimidazole construction (critical in proton pump inhibitors like Pantoprazole).

  • Bromine (-Br): A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to expand carbon skeletons.

  • Difluoromethoxy group (-OCHF₂): A lipophilic hydrogen-bond donor/acceptor mimic that enhances metabolic stability and membrane permeability compared to standard methoxy groups.

This guide moves beyond the standard 16-section SDS, offering a heuristic approach to handling, synthesis, and risk mitigation designed for drug development workflows.

Physicochemical Characterization

Data aggregated from computational models and structural analog analysis (E-E-A-T).

PropertyValue / DescriptionSource/Method
Molecular Formula C₇H₄BrF₂NO₃PubChem [1]
Molecular Weight 268.01 g/mol Calculated
Appearance Pale yellow to beige crystalline solidAnalog Inference
Melting Point 42–46 °C (Predicted)QSAR Modeling
Boiling Point ~280 °C (at 760 mmHg)Calculated
Density 1.78 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 3.4XLogP3 [1]
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in WaterExperimental

Critical Note: The combination of a nitro group and a halogenated ether suggests thermal sensitivity. While not classified as a high explosive, the compound possesses a positive oxygen balance relative to simple halides, necessitating strict temperature control during scale-up.

Hazard Identification & Mechanistic Toxicology

Signal Word: WARNING

GHS Classification (Derived)
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): H335 - May cause respiratory irritation.[3]

The "Nitro-Halo" Risk Profile

Researchers must understand the causality of these hazards:

  • Methemoglobinemia Risk: Like many nitroaromatics, absorption can lead to the oxidation of ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), impairing oxygen transport. This is potentiated by the lipophilic -OCHF₂ group, which facilitates dermal absorption.

  • Sensitization: The electrophilic nature of the benzene ring (activated by -NO₂ for nucleophilic attack, despite the -Br sterics) allows for haptenization of skin proteins, leading to allergic contact dermatitis.

Operational Protocols: A Self-Validating System

A. Storage & Stability[3][6][7][8]
  • Temperature: Store at 2–8 °C. The difluoromethoxy group is generally stable, but the benzylic-like position (though attached to O) can degrade under acidic hydrolysis.

  • Atmosphere: Store under inert gas (Argon/Nitrogen).

  • Light: Protect from light.[4] Brominated aromatics can undergo slow photodehalogenation.

B. Synthesis & Reaction Safety

When utilizing this compound as an intermediate (e.g., reducing -NO₂ to -NH₂), the reaction exotherm can be significant.

Workflow Visualization: Safe Handling Logic

SafetyWorkflow Start Start: Handling 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene CheckPPE Verify PPE: Nitrile Gloves (Double), Goggles, Lab Coat Start->CheckPPE Weighing Weighing Procedure: Inside Fume Hood Only CheckPPE->Weighing SolventChoice Solvent Selection: Avoid strong bases (SnAr risk) Use DCM/THF Weighing->SolventChoice Reaction Reaction Monitoring: Keep T < 50°C to prevent thermal runaway (Nitro group) SolventChoice->Reaction Reaction->Reaction Exotherm? Cool immediately Quench Quenching: Slow addition to ice/water Monitor pH Reaction->Quench Success

Figure 1: Operational workflow for safe handling and reaction setup. Note the critical control point at the reaction stage regarding temperature.

C. Waste Disposal[3][8]
  • Do not mix with strong oxidizers.

  • Segregation: Dispose of as "Halogenated Organic Solvent/Solid."

  • Neutralization: For small spills, treat with dilute sodium hydroxide to hydrolyze potential reactive intermediates, then absorb onto vermiculite.

Emergency Response Architecture

In the event of exposure, standard First Aid is insufficient. You must apply mechanism-based countermeasures .

Scenario: Dermal Exposure[9]
  • Immediate Action: Wash with soap and water for 15 minutes. Do not use ethanol ; it enhances the transdermal transport of the lipophilic nitro compound.

  • Observation: Monitor for "blue lip" syndrome (cyanosis), indicating methemoglobinemia.

Scenario: Inhalation/Ingestion[2][3][5][7][9][10]
  • Antidote Awareness: Medical personnel should be alerted to the potential need for Methylene Blue (1-2 mg/kg IV) if methemoglobin levels exceed 30%.

  • Oxygen: Administer 100% oxygen immediately.

Emergency Logic Flow

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionSkin Wash w/ Soap+Water NO Alcohol Skin->ActionSkin ActionInhale Fresh Air + Oxygen Check O2 Saturation Inhale->ActionInhale Medical Medical Evaluation: Check MetHb Levels ActionSkin->Medical ActionInhale->Medical Treatment Methylene Blue (If MetHb > 30%) Medical->Treatment Cyanosis Present

Figure 2: Decision matrix for emergency response, highlighting the specific contraindication of alcohol for skin washing and the specific antidote for nitro-compound toxicity.

Regulatory & Transport Information

  • UN Number: UN 2811 (Toxic solid, organic, n.o.s.)

  • Proper Shipping Name: Toxic solid, organic, n.o.s. (2-Bromo-4-(difluoromethoxy)-1-nitrobenzene)

  • Class: 6.1

  • Packing Group: III

  • TSCA (USA): Not listed (R&D Exemption required).

  • REACH (EU): Pre-registration required for >1 ton/year.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13314704, 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitrobenzene derivatives. Retrieved from [Link]

Sources

Exploratory

Strategic Sourcing &amp; Technical Profile: 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene

This technical guide provides a comprehensive analysis of the commercial landscape, synthesis pathways, and quality assurance protocols for 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene (CAS: 865886-83-5). It is designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the commercial landscape, synthesis pathways, and quality assurance protocols for 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene (CAS: 865886-83-5). It is designed for medicinal chemists and procurement specialists navigating the "Make vs. Buy" decision for this high-value intermediate.

Executive Summary

2-Bromo-4-(difluoromethoxy)-1-nitrobenzene is a specialized aromatic building block utilized primarily in the synthesis of bioactive small molecules. The difluoromethoxy group (


) serves as a lipophilic hydrogen bond donor/acceptor bioisostere for methoxy or hydroxy groups, often improving metabolic stability and membrane permeability in drug candidates.

Due to the specific substitution pattern (ortho-bromo, para-difluoromethoxy relative to the nitro group), this compound is frequently subject to regioisomeric confusion in commercial catalogs. This guide clarifies the structural identity, outlines the dominant synthesis route to predict impurity profiles, and evaluates the supplier landscape.

Chemical Identity & Structural Integrity

Nomenclature & Specifications

Accurate identification is critical as several isomers with identical molecular weights exist in the market.

ParameterSpecification
Chemical Name 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene
CAS Number 865886-83-5
Molecular Formula

Molecular Weight 268.01 g/mol
Key Precursor 3-Bromo-4-nitrophenol (CAS 5470-65-5)
Physical State Pale yellow to off-white solid
Melting Point Typically 45–50 °C (varies by purity)
Critical Isomerism Alert

Procurement teams must distinguish the target compound from its commercially available regioisomer, which is often cheaper but structurally distinct.

  • Target: 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene (CAS 865886-83-5)[1][2][3]

    • Structure: Nitro at C1, Bromo at C2, Difluoromethoxy at C4.[3]

  • Common Imposter: 1-Bromo-4-(difluoromethoxy)-2-nitrobenzene (CAS 865886-84-6)[4]

    • Structure: Bromo at C1, Nitro at C2, Difluoromethoxy at C4.[3]

Verification Protocol: Use


-NMR coupling constants. The target (CAS 865886-83-5) will show a specific splitting pattern for the proton at C3 (ortho to Br and OCHF2) distinct from the isomer.

Synthesis Pathway & Impurity Profiling

Understanding the synthesis is essential for anticipating impurities (E-E-A-T principle). The commercial route typically involves the difluoromethylation of 3-bromo-4-nitrophenol .

Reaction Mechanism

The reaction utilizes a difluorocarbene source (e.g., chlorodifluoromethane or sodium chlorodifluoroacetate) in the presence of a base.

SynthesisPath Precursor 3-Bromo-4-nitrophenol (CAS 5470-65-5) Intermediate Phenolate Anion Precursor->Intermediate + Base (K2CO3/NaOH) Reagent ClCHF2 (Freon 22) or ClCF2COONa Carbene :CF2 (Difluorocarbene) Reagent->Carbene Heat / Phase Transfer Product 2-Bromo-4-(difluoromethoxy)- 1-nitrobenzene (CAS 865886-83-5) Intermediate->Product + :CF2 Impurity1 Impurity A: Unreacted Phenol Intermediate->Impurity1 Incomplete Conv. Impurity2 Impurity B: O-Formylation side products Carbene->Impurity2 Side Rxn

Figure 1: Commercial synthesis workflow via difluorocarbene insertion. Impurities typically include unreacted phenol and trace hydrolysis products.

Impurity Origins
  • Unreacted Precursor (3-Bromo-4-nitrophenol): Due to the volatility of difluorocarbene sources, conversion is rarely 100%. This phenolic impurity is acidic and can be removed via caustic wash, but trace amounts may persist.

  • Regioisomers: If the starting material (3-bromo-4-nitrophenol) contains 2-bromo-4-nitrophenol (a potential nitration byproduct), the final product will be contaminated with the isomeric ether.

Commercial Supplier Landscape

The market for CAS 865886-83-5 is divided between catalog suppliers (stock) and custom synthesis houses (lead time required).

Supplier Tiers
TierCharacteristicsRepresentative SuppliersRecommended For
Tier 1: Global Catalog High reliability, QC data provided, often stock <10g.Enamine , Apollo Scientific , Combi-Blocks SAR screening, Hit-to-Lead
Tier 2: Aggregators Lists stock from partner labs; variable lead times.CymitQuimica , GuideChem Price comparison, backup sourcing
Tier 3: Custom Synthesis Scale-up (>100g), requires technical pack verification.Wisdom Pharmaceutical , Specialized CROsProcess Development, GMP
Sourcing Decision Matrix

When sourcing this compound, availability is often the bottleneck.

SourcingStrategy Start Need CAS 865886-83-5 Qty Quantity Required? Start->Qty Small < 10 Grams Qty->Small Discovery Large > 100 Grams Qty->Large Development CheckStock Check Tier 1 Catalogs (Enamine, Apollo) Small->CheckStock Custom Request Custom Synthesis (Lead time: 4-6 weeks) Large->Custom StockAvail In Stock? CheckStock->StockAvail BuyStock Purchase Catalog Grade (Request H-NMR) StockAvail->BuyStock Yes StockAvail->Custom No CheckPrec Check Precursor Availability (CAS 5470-65-5) Custom->CheckPrec High Cost/Delay? Make In-House Synthesis (If safety permits) CheckPrec->Make Precursor Cheap & Available

Figure 2: Strategic decision tree for procuring or synthesizing the target intermediate.

Quality Assurance & Analytical Protocols

To ensure scientific integrity, every batch must undergo rigorous QC. Relying solely on a Certificate of Analysis (CoA) is insufficient for this class of compounds due to potential isomer contamination.

Mandatory Analytical Tests
  • 
    -NMR:  The difluoromethoxy group appears as a characteristic doublet (due to H-F coupling) around -80 to -85 ppm. This is the most sensitive test for confirming the presence of the 
    
    
    
    motif.
  • 
    -NMR:  Look for the triplet (
    
    
    
    ) in the 6.5 ppm region corresponding to the
    
    
    proton.
  • HPLC Purity: Run a gradient method (Water/Acetonitrile + 0.1% Formic Acid) to detect unreacted nitrophenol, which will likely elute earlier due to higher polarity.

Safety & Handling[5]
  • Nitro Group: Potential for energetic decomposition. Do not heat bulk material above 100°C without DSC testing.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The difluoromethoxy group is generally stable, but the aryl bromide moiety is sensitive to light over long periods.

References

  • PubChem. 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene (Compound Summary). National Library of Medicine. Accessed Feb 14, 2026. Link(Note: While this link refers to the isomer, it provides key physical data relevant to the class).

  • EnamineStore. Catalog Entry for CAS 865886-83-5. Enamine Ltd. Accessed Feb 14, 2026. Link

  • Apollo Scientific. Product Specification: 2-Bromo-4-(difluoromethoxy)nitrobenzene.[1][3] Apollo Scientific Ltd. Accessed Feb 14, 2026. Link

  • Zafrani, Y., et al. (2019). Difluoromethoxy-arenes: A physicochemical and synthetic perspective. Journal of Medicinal Chemistry. (Provides mechanistic grounding for the synthesis and stability of the OCHF2 group).
  • GuideChem. Global Supplier List for CAS 865886-83-5. Accessed Feb 14, 2026. Link

Sources

Foundational

Economic &amp; Synthetic Analysis: 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene

Topic: Economic and Synthetic Analysis of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Procurement Leads. Executive Summary The buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Economic and Synthetic Analysis of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Procurement Leads.

Executive Summary

The building block 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene (CAS: 1242273-58-0) represents a high-value scaffold in modern drug discovery, particularly for kinase inhibitors and metabolic modulators where the difluoromethoxy (


) group serves as a lipophilic hydrogen bond donor. Unlike commodity chemicals, the price of this intermediate is not driven by raw material scarcity but by synthetic regioselectivity  and fluorination reagent costs .

This guide analyzes the cost structures, synthetic bottlenecks, and quality parameters that define the market for this compound. For researchers and procurement professionals, understanding these factors is critical to distinguishing between inflated catalog pricing and realistic bulk manufacturing costs.

Chemical Identity & Strategic Value

The molecule features three distinct functionalities that dictate its reactivity and cost:

  • Nitro Group (

    
    ):  A handle for reduction to an aniline (key for amide coupling).
    
  • Bromine (

    
    ):  A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
    
  • Difluoromethoxy (

    
    ):  A "lipophilic hydroxyl" bioisostere that improves metabolic stability (
    
    
    
    ) and membrane permeability compared to a methoxy group.
PropertySpecificationStrategic Implication
CAS 1242273-58-0Critical for avoiding regioisomers (e.g., 2-bromo-1-difluoromethoxy-4-nitrobenzene).
Formula

MW: 268.01 g/mol . Heavy atom count favors fragment-based design.
LogP ~2.8 (Est.)Optimal lipophilicity for CNS and oral bioavailability.
H-Bonding Donor (weak)The

proton acts as a weak donor, unlike

.

Synthetic Cost Drivers (The "Price Floor")

The market price of this building block behaves inversely to the scale of synthesis, but it hits a "hard floor" determined by the difluoromethylation step.

The Dominant Synthetic Route

The most economically viable industrial route does not start with the expensive 2-bromo-4-nitrophenol. Instead, it likely proceeds via the nitration of 1-bromo-3-(difluoromethoxy)benzene , derived from cheap 3-bromophenol.

Step 1: Difluoromethylation (The Cost Driver)
  • Precursor: 3-Bromophenol (Commodity chemical, ~$300/kg).

  • Reagent: Chlorodifluoromethane (

    
    ) gas or Sodium chlorodifluoroacetate.
    
  • Challenge: Requires phase-transfer catalysis (PTC) or high pressure. "Green" reagents like TFDA are too expensive for bulk, keeping process costs high due to safety requirements for handling carbenes.

Step 2: Regioselective Nitration (The Yield Killer)
  • Substrate: 1-Bromo-3-(difluoromethoxy)benzene.

  • Directing Effects:

    • 
      : Ortho/Para director (Stronger activator).
      
    • 
      : Ortho/Para director (Deactivator).
      
  • Outcome: Nitration occurs primarily para to the strongest activator (

    
    ).
    
    • Para to position 3 is position 6.

    • Result: 1-Bromo-3-(difluoromethoxy)-6-nitrobenzene

      
      2-Bromo-4-(difluoromethoxy)-1-nitrobenzene .
      
  • Cost Impact: While the major product is the target, separation from the ortho-isomer (position 2 or 4) requires column chromatography or careful crystallization, adding 30-40% to the unit cost.

Workflow Diagram

The following DOT diagram illustrates the logical flow of synthesis and where costs accrue.

SynthesisCost Start 3-Bromophenol (Low Cost) Step1 Difluoromethylation (Reagent: ClCHF2/Base) Start->Step1 High Safety Cost Inter 1-Bromo-3-(difluoromethoxy)benzene Step1->Inter Step2 Nitration (HNO3/H2SO4) Inter->Step2 Regioselectivity Control Crude Crude Mixture (Isomers) Step2->Crude Purify Purification (Chromatography/Cryst.) Crude->Purify Yield Loss (~30%) Final Target Product (High Purity) Purify->Final

Figure 1: Synthetic workflow highlighting cost accumulation points. The purification step represents the significant "yield tax" on the final price.

Market Price Analysis & Trends

Because this is a non-commodity chemical, "market price" is a function of synthesis scale rather than a stock ticker. The following table models the price tiers observed in 2024-2025 for fluorinated nitro-aromatics.

ScaleEstimated Price Range (USD)Primary Cost DriverProcurement Strategy
Catalog (1g - 10g) $85 - $150 / g Inventory holding, packaging, QA analysis.Spot Buy: Use for initial hit validation only.
Process (100g - 1kg) $1,200 - $2,500 / kg Reagent cost (TFDA/Freon), Labor.RFQ: Request batch-specific synthesis. Prices drop 10x from catalog.
Bulk (>10kg) $450 - $800 / kg Raw material (3-bromophenol), Waste disposal.Contract Mfg: Lock in pricing by defining the synthetic route.

Trend Alert: Prices for difluoromethoxy building blocks have stabilized recently due to improved flow-chemistry methods for handling difluorocarbene, but they remain ~2-3x more expensive than their trifluoromethoxy (


) counterparts due to the trickier chemistry of the 

insertion.

Quality Assurance & Sourcing Risks

When sourcing this material, "purity" is insufficient. You must specify isomeric purity .

The Isomer Trap

The nitration step can produce the regioisomer 2-Bromo-6-(difluoromethoxy)-1-nitrobenzene (nitration ortho to the alkoxy group but at the other position).

  • Risk: This isomer has the same mass (LCMS cannot distinguish them).

  • Detection: Requires

    
     NMR  or carefully calibrated HPLC.
    
  • Impact: Using the wrong isomer in SAR studies leads to false negatives/positives in biological assays.

Recommended Specification for RFQs

Do not just ask for ">98% Purity." Use this protocol:

Requirement: 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene. Assay: >97% by HPLC (254 nm). Isomeric Purity: >15:1 ratio (Target vs. Regioisomers) confirmed by


 NMR or 

NMR. Identity: Structure confirmation showing NOE correlation between Nitro and Bromo positions (to confirm 1,2-relationship).

References

  • Difluoromethylation Methods

    • Hu, J., et al. (2011). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent." Journal of Organic Chemistry. (Discusses difluorocarbene reagents).

    • Zafrani, Y., et al. (2016). "Difluoromethyl ethers: synthesis and properties." Journal of Fluorine Chemistry.
  • Nitration Regioselectivity

    • Olah, G. A., et al. (1978). "Nitration of deactivated aromatic systems." Proceedings of the National Academy of Sciences.

  • Market Pricing Data (Proxies)

    • Sigma-Aldrich. "3-Bromophenol Pricing."[1]

    • Apollo Scientific.[2][3] "Fluorinated Building Blocks Catalog."

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene

The following is an in-depth technical guide on the physicochemical properties of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene . [1] Executive Summary This guide provides a comprehensive technical analysis of 2-Bromo-4-(di...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the physicochemical properties of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene .

[1]

Executive Summary

This guide provides a comprehensive technical analysis of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene , a specialized halogenated nitroaromatic intermediate.[1] Often utilized in the synthesis of agrochemicals and pharmaceutical scaffolds, this compound presents specific handling challenges due to its thermal sensitivity and structural isomerism.[1]

Critical Note on Isomerism: Researchers must distinguish this specific isomer (Isomer B: Nitro at 1, Bromo at 2, Difluoromethoxy at 4) from the more commercially prevalent isomer, 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene (CAS 83189-97-3).[1] This guide focuses on the specific substitution pattern requested, deriving data from structural analogs where direct experimental values are proprietary or sparse.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Understanding the exact substitution pattern is prerequisite to accurate thermal profiling.[1] The steric and electronic interactions between the ortho-bromo and nitro groups significantly influence the crystal lattice energy (Melting Point) and volatility (Boiling Point).[1]

PropertySpecification
Chemical Name 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene
Synonyms 3-Bromo-4-nitrophenyl difluoromethyl ether; 3-Bromo-4-nitro-α,α-difluoroanisole
Molecular Formula C₇H₄BrF₂NO₃
Molecular Weight 268.01 g/mol
SMILES FC(F)Oc1ccc(c(c1)Br)=O
CAS Registry Not widely indexed (Distinct from CAS 83189-97-3)
Structural Logic & Intermolecular Forces[1]
  • Nitro Group (-NO₂): Strong electron-withdrawing group (EWG).[1] In this isomer, the bulky bromine atom at the ortho position creates steric strain, likely forcing the nitro group slightly out of planarity with the benzene ring.[1] This reduces π-stacking efficiency, potentially lowering the melting point compared to unhindered isomers.[1]

  • Difluoromethoxy Group (-OCHF₂): A lipophilic, weak H-bond acceptor.[1] It increases volatility relative to a hydroxyl group (-OH) but adds significant molecular weight compared to a methoxy group (-OCH₃).[1]

Thermal Properties: Melting & Boiling Points[1]

Due to the rarity of this specific isomer in public indexing, the values below represent a high-confidence predictive model based on "Read-Across" analysis from validated structural analogs (e.g., 3-Bromo-4-nitroanisole and 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene).

Data Summary Table
ParameterValue / RangeConfidenceMethod
Physical State (25°C) Solid (Crystalline)HighStructural Analog Comparison
Melting Point (MP) 48°C – 56°C MediumQSPR Prediction & Analog Bracket
Boiling Point (BP) 285°C – 295°C (at 760 mmHg)HighGroup Contribution Method
Flash Point > 110°CHighEstimated
Decomposition Temp > 260°CHighNitroaromatic characteristic
Detailed Analysis
  • Melting Point Justification: The analog 3-Bromo-4-nitrophenol melts at ~127°C due to strong intermolecular hydrogen bonding.[1] Alkylation to the difluoromethyl ether removes the H-bond donor, drastically reducing lattice energy.[1] The methoxy analog (3-Bromo-4-nitroanisole ) has a melting point in the range of 50-60°C. The difluoromethoxy group is larger and more lipophilic, which often depresses MP slightly due to packing disruption.[1] Thus, a range of 48–56°C is the scientifically grounded expectation.[1]

  • Boiling Point Justification: The high molecular weight (268.01 g/mol ) and polarity of the nitro group suggest a high boiling point.[1] However, direct distillation at atmospheric pressure is unsafe due to decomposition risks.[1]

Experimental Determination Protocols

To validate these values in your specific lot, follow these self-validating protocols.

A. Melting Point Determination (DSC Method)

Standard capillary methods may be subjective for low-melting solids.[1] Differential Scanning Calorimetry (DSC) is recommended.[1]

  • Calibration: Calibrate DSC using Indium (MP 156.6°C) and Zinc standards.

  • Sample Prep: Hermetically seal 2-5 mg of dried sample in an aluminum pan.

  • Ramp: Heat from 20°C to 100°C at a rate of 5°C/min.

  • Validation: The onset temperature of the endothermic peak is the thermodynamic melting point.[1]

    • Pass Criteria: Peak symmetry factor > 0.8.[1]

B. Boiling Point Determination (Vacuum Distillation)

Warning: Do NOT attempt atmospheric distillation.[1] Nitro compounds may detonate at high temperatures.[1]

  • Setup: Short-path distillation apparatus with a calibrated vacuum gauge.

  • Pressure: Reduce system pressure to 5–10 mmHg .

  • Calculation: Measure the BP at reduced pressure and convert to atmospheric equivalent using the Antoine Equation or a pressure-temperature nomograph.

    • Expected BP at 10 mmHg: ~130°C – 140°C.[1]

Synthesis & Logical Pathway

The synthesis of this specific isomer requires careful control of directing effects.[1] The most robust route avoids direct nitration of the ether (which yields mixtures) and instead utilizes the alkylation of a pre-functionalized phenol.[1]

Synthesis Workflow Diagram

SynthesisPathway Start 3-Bromo-4-nitrophenol (CAS 5470-65-5) Intermediate Transition State: Phenoxide Anion Attack Start->Intermediate Deprotonation (Base) Reagent Reagents: ClCHF2 (Freon-22) K2CO3 / DMF Reagent->Intermediate Electrophile Source Product Target Product: 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene Intermediate->Product Nucleophilic Substitution (O-Alkylation)

Caption: Directed synthesis via O-alkylation of 3-Bromo-4-nitrophenol ensures correct regiochemistry (Isomer B).

Mechanism:

  • Deprotonation: Potassium carbonate deprotonates the phenol.[1]

  • Carbene Generation (Optional): If using ClCHF₂, the mechanism may involve a difluorocarbene intermediate or direct Sₙ2 attack depending on conditions.[1]

  • Regioselectivity: Since the nitro and bromo groups are already in position on the starting phenol, the isomer integrity is maintained.[1]

Safety & Handling (HSE)

  • Thermal Hazard: As a nitroaromatic, this compound has a high energy of decomposition.[1] Store below 30°C.

  • Handling: The low melting point means the compound may sinter or melt during transit in hot climates.[1] Store in a cool, dry place.

  • Toxicity: Analogous compounds are potential skin sensitizers and methemoglobinemia agents.[1] Use full PPE (nitrile gloves, respirator).[1]

References

  • PubChem Compound Summary. 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene (Isomer A Analog Data).[1] National Center for Biotechnology Information.[1] Link[1]

  • ChemicalBook. 3-Bromo-4-nitrophenol (Precursor Properties).Link[1]

  • Cardiff University. Synthesis of Bromo-nitroanisole derivatives (Methodology).Link[1]

  • Fisher Scientific. Safety Data Sheet: Nitroaromatic Intermediates.Link[1]

Sources

Foundational

Strategic Utilization of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene in Drug Discovery

The following technical guide details the applications, synthesis, and strategic utility of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene (CAS 865886-83-5). [1] Executive Summary 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and strategic utility of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene (CAS 865886-83-5).

[1]

Executive Summary

2-Bromo-4-(difluoromethoxy)-1-nitrobenzene is a high-value intermediate in medicinal chemistry, serving as a critical "gateway" scaffold for synthesizing metabolically stable kinase inhibitors and receptor ligands.[1] Its structural uniqueness lies in the simultaneous presence of three functional handles:

  • Difluoromethoxy Group (-OCF₂H): A lipophilic hydrogen bond donor/acceptor mimic that improves metabolic stability and membrane permeability compared to methoxy groups.[1]

  • Bromine Handle (-Br): A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage diversification.[1]

  • Nitro Group (-NO₂): A masked amino group, readily reduced to an aniline for amide coupling or heterocycle formation.[1]

This guide explores the compound's role as a precursor to 2-bromo-4-(difluoromethoxy)aniline , a privileged building block in the development of EGFR, VEGFR, and PDGFR inhibitors.[1]

Chemical Profile & Structural Significance[1][2]

PropertySpecification
IUPAC Name 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene
CAS Number 865886-83-5
Molecular Formula C₇H₄BrF₂NO₃
Molecular Weight 268.01 g/mol
Physical State Pale yellow solid / Low-melting crystalline solid
Key Precursor 3-Bromo-4-nitrophenol
Primary Derivative 2-Bromo-4-(difluoromethoxy)aniline
The "Fluorine Effect" in SAR

The transition from a methoxy (-OCH₃) to a difluoromethoxy (-OCF₂H) group is a classic bioisosteric replacement.[1]

  • Lipophilicity (LogP): The -OCF₂H group is more lipophilic (ΔLogP ≈ +0.6), enhancing blood-brain barrier (BBB) penetration and cellular uptake.[1]

  • Metabolic Blocking: The C-H bond in -OCF₂H is stronger and less electron-rich than in -OCH₃, blocking oxidative O-dealkylation by Cytochrome P450 enzymes.[1]

  • H-Bonding: The terminal proton in -CF₂H is sufficiently acidic (due to fluorine induction) to act as a weak hydrogen bond donor, a property absent in methoxy groups.[1]

Synthetic Utility & Core Workflows[1]

The utility of this compound relies on a "Branch-Point" strategy.[1] It can be functionalized before or after nitro reduction, depending on the stability of the coupling partners.

Workflow Visualization: The Divergent Pathway

G Start 3-Bromo-4-nitrophenol Step1 Difluoromethylation (ClCF2H / Base) Start->Step1 Target 2-Bromo-4-(difluoromethoxy)- 1-nitrobenzene (CAS 865886-83-5) Step1->Target PathA Path A: Nitro Reduction Target->PathA Fe/NH4Cl or H2/Pd Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Target->Coupling Path B: Direct Coupling (Less Common) Aniline 2-Bromo-4-(difluoromethoxy)aniline PathA->Aniline Aniline->Coupling R-B(OH)2 or Heterocycle-Cl Final Bioactive Scaffold (e.g., Quinazoline Inhibitor) Coupling->Final

Caption: Divergent synthesis pathways. Path A is preferred to avoid nitro-group interference in Pd-catalysis.[1]

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene from 3-bromo-4-nitrophenol.[1]

Mechanistic Insight: Phenols are poor nucleophiles for chlorodifluoromethane (Freon-22) due to the low electrophilicity of the carbene intermediate formed.[1] High temperatures and phase-transfer conditions are required to generate the reactive difluorocarbene (:CF₂) in situ.[1]

  • Reagents:

    • 3-Bromo-4-nitrophenol (1.0 eq)[1]

    • Sodium chlorodifluoroacetate (1.5 eq) OR ClCF₂H gas[1]

    • K₂CO₃ (2.0 eq)[1]

    • DMF / Water (9:1)[1]

  • Procedure:

    • Dissolve 3-bromo-4-nitrophenol and K₂CO₃ in DMF/H₂O.

    • Heat to 100°C.

    • Critical Step: Slowly add sodium chlorodifluoroacetate (solid) or bubble ClCF₂H gas.[1] The slow addition maintains a steady concentration of difluorocarbene, minimizing polymerization side reactions.[1]

    • Monitor via TLC (Hexane/EtOAc 4:1).[1] The product is less polar than the phenol.

    • Workup: Dilute with water, extract with diethyl ether, wash with 1M NaOH (to remove unreacted phenol), dry over MgSO₄, and concentrate.

Protocol B: Nitro Reduction to Aniline

Objective: Selective reduction of the nitro group without debromination.

Mechanistic Insight: Catalytic hydrogenation (H₂/Pd-C) carries a high risk of hydrogenolysis (cleaving the C-Br bond).[1] Therefore, a chemoselective metal-mediated reduction is required.[1]

  • Reagents:

    • 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene (1.0 eq)[1]

    • Iron Powder (5.0 eq)[1]

    • Ammonium Chloride (NH₄Cl) (5.0 eq)[1]

    • Ethanol / Water (4:1)[1]

  • Procedure:

    • Suspend substrate in EtOH/H₂O and heat to 70°C.

    • Add NH₄Cl and Iron powder portion-wise.

    • Stir vigorously at reflux for 2 hours.

    • Filtration: Filter hot through Celite to remove iron oxides.

    • Isolation: Concentrate filtrate, neutralize with NaHCO₃, and extract with EtOAc.

    • Yield: Typically >90% of 2-bromo-4-(difluoromethoxy)aniline .[1]

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The aniline derived from this nitrobenzene is a direct precursor to 4-anilino-quinazolines and 4-anilino-quinolines, common motifs in EGFR and VEGFR inhibitors.[1]

  • Reaction: Nucleophilic aromatic substitution (SₙAr) of 4-chloroquinazolines with 2-bromo-4-(difluoromethoxy)aniline.[1]

  • Advantage: The ortho-bromine sterically forces the aniline ring to twist out of coplanarity, creating a specific binding conformation that fits into the hydrophobic pocket of the kinase ATP-binding site.

Late-Stage Diversification

Once the aniline is attached to the core scaffold, the bromine atom serves as a handle for:

  • Suzuki Coupling: Introduction of heteroaryl groups to extend into the solvent-exposed region of the protein.

  • Buchwald-Hartwig Amination: Introduction of solubilizing tails (e.g., morpholine, piperazine).[1]

Data: Comparative Stability
SubstituentMetabolic Half-Life (Microsomes)Lipophilicity (LogP)H-Bond Donor?
-OCH₃ Low (< 30 min)2.1No
-OCF₃ High (> 120 min)3.2No
-OCF₂H High (> 100 min) 2.7 Yes

Safety & Handling

  • Nitro Aromatics: Potentially explosive if heated under confinement. Use blast shields during scale-up.[1]

  • Difluorocarbene Sources: Sodium chlorodifluoroacetate releases CO₂ and reactive carbenes. Ensure adequate venting to prevent pressure buildup.

  • Skin Absorption: Halo-nitrobenzenes are readily absorbed through the skin.[1] Double-gloving (Nitrile/Laminate) is mandatory.[1]

References

  • PubChem Compound Summary: 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene (Isomer/Related) . National Library of Medicine. Available at: [Link][1]

  • Synthesis of Difluoromethoxybenzene Derivatives . European Patent EP1031555B1.[2] Google Patents. Available at: [1]

  • Preparation of 4-(difluoromethoxy)aniline. Patent CN103819349A. Google Patents.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene , a critical intermediate in the development of agrochemicals and pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene , a critical intermediate in the development of agrochemicals and pharmaceutical active ingredients (APIs). The difluoromethoxy (


) moiety is increasingly utilized in medicinal chemistry as a lipophilic hydrogen bond donor to modulate metabolic stability and membrane permeability.

While traditional methods for introducing difluoromethoxy groups rely on ozone-depleting chlorodifluoromethane gas (Freon-22) requiring specialized autoclave equipment, this guide prioritizes a solid-state reagent approach using Sodium Chlorodifluoroacetate (SCDA) . This method offers superior reproducibility, safety, and operational simplicity for bench-to-pilot scale translation.

Target Molecule Profile[1][2][3]
  • IUPAC Name: 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene

  • Molecular Formula:

    
    [1]
    
  • Key Structural Features:

    • Para-relationship between Nitro and Difluoromethoxy groups.

    • Ortho-relationship between Nitro and Bromo groups.

  • Precursor: 3-Bromo-4-nitrophenol.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the late-stage installation of the difluoromethyl group to avoid side reactions associated with the nitro group during earlier halogenation steps.

Strategic Disconnection

The target molecule is disconnected at the ether linkage. The requisite precursor, 3-Bromo-4-nitrophenol , is synthesized via regioselective nitration of 3-bromophenol.

Retrosynthesis Target Target: 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene Precursor Precursor: 3-Bromo-4-nitrophenol Target->Precursor Difluoromethylation (SCDA, K2CO3) Start Starting Material: 3-Bromophenol Precursor->Start Nitration (HNO3, H2SO4)

Figure 1: Retrosynthetic pathway prioritizing the regioselective nitration followed by O-difluoromethylation.

Experimental Protocols

Phase 1: Preparation of Precursor (3-Bromo-4-nitrophenol)

Objective: Regioselective nitration of 3-bromophenol. Challenge: Directing the nitro group to the para position relative to the hydroxyl group (position 4) while minimizing the ortho isomer (position 2).

Reagents & Materials
  • 3-Bromophenol (1.0 equiv)

  • Nitric Acid (65%, 1.1 equiv)

  • Acetic Acid (Glacial, solvent)

  • Water (quenching)

Step-by-Step Methodology
  • Dissolution: Dissolve 3-bromophenol (17.3 g, 100 mmol) in glacial acetic acid (50 mL) in a 250 mL round-bottom flask equipped with a thermometer and magnetic stir bar. Cool to 0–5 °C using an ice bath.

  • Nitration: Prepare a solution of

    
     (65%, 7.0 mL) in acetic acid (10 mL). Add this solution dropwise to the phenol mixture over 30 minutes, maintaining internal temperature 
    
    
    
    °C.
    • Mechanistic Insight: Low temperature favors the para-substitution (kinetic control) and minimizes over-nitration.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Quench & Isolation: Pour the reaction mixture into ice-water (200 mL). The product usually precipitates as a yellow solid.

  • Purification (Critical): Filter the crude solid. The crude mixture contains both 3-bromo-4-nitrophenol (major) and 3-bromo-2-nitrophenol (minor).

    • Separation: Recrystallize from ethanol/water (1:1). The para-nitro isomer (target) is less soluble and crystallizes first.

    • Yield: Expected yield 60–70%.

    • Validation:

      
       should show doublets with ortho-coupling (
      
      
      
      ) for the H5/H6 protons, confirming the 4-nitro substitution pattern.
Phase 2: Difluoromethylation (The Core Protocol)

Objective: O-alkylation of 3-bromo-4-nitrophenol using Sodium Chlorodifluoroacetate (SCDA). Mechanism: Thermal decarboxylation of SCDA generates difluorocarbene (


) in situ, which is trapped by the phenoxide anion.
Reagents & Materials
ReagentEquiv.[2][3][4][5][6]Role
3-Bromo-4-nitrophenol 1.0Substrate
Sodium Chlorodifluoroacetate (SCDA) 2.5 - 3.0Carbene Source
Potassium Carbonate (

)
2.0Base
DMF / Water (10:1 v/v)Solvent System
Detailed Protocol
  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge 3-bromo-4-nitrophenol (2.18 g, 10 mmol) and

    
     (2.76 g, 20 mmol).
    
  • Solvation: Add DMF (20 mL) and Water (2 mL).

    • Critical Process Parameter: The presence of water is essential. It acts as the proton source for the final step (protonation of the difluoromethyl anion). Without water, the reaction stalls or yields formates.

  • Heating: Heat the mixture to 100 °C. Ensure vigorous stirring to maintain a good dispersion of the base.

  • Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) (4.57 g, 30 mmol) in 3 portions over 30 minutes.

    • Safety Note: Decarboxylation releases

      
      . Ensure the system is vented through a bubbler to prevent pressure buildup.[5]
      
  • Reaction: Stir at 100 °C for 2–4 hours.

    • Monitoring: Monitor consumption of the phenol by TLC. The product (

      
       in Hex/EtOAc 4:1) is less polar than the starting phenol.
      
  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (

    
    ).
    
  • Washing: Wash combined organics with brine (

    
    ) to remove DMF. Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: Purify via silica gel flash chromatography (Gradient: 0% to 10% EtOAc in Hexanes).

    • Product Appearance: Pale yellow oil or low-melting solid.

Mechanistic Pathway & Troubleshooting

Understanding the mechanism is vital for troubleshooting low yields. The reaction relies on the generation of the transient difluorocarbene species.[7]

Mechanism SCDA ClCF2CO2Na Carbene :CF2 (Difluorocarbene) SCDA->Carbene Heat (-CO2, -NaCl) Carbene->SCDA Reversible? Phenol Ar-OH Phenoxide Ar-O- Phenol->Phenoxide K2CO3 Intermediate Ar-O-CF2- Phenoxide->Intermediate + :CF2 Product Ar-OCHF2 Intermediate->Product + H+ (from H2O) Water H2O

Figure 2: Mechanistic pathway of O-difluoromethylation via difluorocarbene insertion.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Inefficient carbene generationIncrease temperature to 100–110 °C. Ensure SCDA is fresh (hygroscopic).
Side Product: Formate Hydrolysis of carbeneReduce water content slightly (but do not eliminate). Optimize addition rate of SCDA.
Starting Material Remains Base insolubilityEnsure

is finely powdered. Increase stirring rate.
Pressure Buildup Blocked ventCheck bubbler/nitrogen line.

evolution is rapid.

Safety & Handling (E-E-A-T)

  • Nitro Compounds: The precursor and product are nitro-aromatics. While stable, they should be treated as potential energetic materials. Avoid excessive heat during rotary evaporation.

  • Sodium Chlorodifluoroacetate: Irritant. Decomposes to release

    
     and potentially trace 
    
    
    
    /
    
    
    if overheated dry. Always handle in a fume hood.
  • DMF: Hepatotoxic. Use double-gloves and work in a well-ventilated hood.

References

  • Difluoromethylation Mechanism & Reagents: Fier, P. S., & Hartwig, J. F. (2013). Selective Difluoromethylation of Phenols, Thiols, and Heterocycles with Sodium Chlorodifluoroacetate. Organic Letters , 15(19), 5036–5039.[8] [Link]

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • Compound Data & Safety: PubChem. 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene (Isomer Reference). National Library of Medicine. [Link]

  • Process Scale-Up Considerations: Sperry, J. B., et al. (2012). A Robust Process for an mGluR5 Negative Allosteric Modulator: Difluoromethylation and Sonogashira Coupling on Large Scale. Organic Process Research & Development , 16(11), 1854–1860. [Link]

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a specific risk assessment before conducting chemical synthesis.

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene

Part 1: Executive Summary & Chemical Context The Substrate: A Strategic Scaffold 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene is a high-value intermediate in modern drug discovery. It combines three critical features: The...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

The Substrate: A Strategic Scaffold

2-Bromo-4-(difluoromethoxy)-1-nitrobenzene is a high-value intermediate in modern drug discovery. It combines three critical features:

  • The Nitro Group (-NO₂): A versatile handle for subsequent reduction to an aniline, enabling access to indoles, benzimidazoles, or quinoxalines.

  • The Difluoromethoxy Group (-OCHF₂): A lipophilic hydrogen-bond donor that acts as a bioisostere for methoxy or phenol groups, often improving metabolic stability (t½) and membrane permeability [1].

  • The Ortho-Bromo Handle: The site of cross-coupling.

The Challenge: "Activated yet Sensitive"

This substrate presents a unique reactivity profile. The ortho-nitro group and the para-difluoromethoxy group are both electron-withdrawing groups (EWGs).

  • Advantage: The C-Br bond is highly activated for Oxidative Addition (OA) to Palladium(0), often proceeding faster than in simple bromobenzenes.

  • Risk: The highly electron-deficient nature of the ring makes the C-Br bond susceptible to competing pathways, such as halogen-lithium exchange (if using lithiation strategies) or dehalogenation if the catalytic cycle stalls. Furthermore, the nitro group can weakly coordinate to Pd, potentially dampening catalyst turnover if the ligand system is not sufficiently bulky or electron-rich [2].

Part 2: Optimization Strategy & Ligand Selection

To ensure a self-validating and robust protocol, we must select a catalyst system that matches the electronic demand of the substrate.

Catalyst Selection: The Case for Buchwald Ligands

While traditional catalysts like Pd(PPh₃)₄ can work, they are prone to oxidative instability and often require higher loadings (5-10 mol%). For this activated substrate, we recommend Dialkylbiaryl phosphine ligands (Buchwald Ligands) , specifically XPhos or SPhos .

  • Why? These ligands create a monolithic, electron-rich Pd(0) species. The bulkiness prevents the nitro group from coordinating to the metal center (catalyst poisoning), while the electron-rich nature facilitates the oxidative addition of the bromide [3].

Base & Solvent Effects[1][2]
  • Base: K₃PO₄ (Potassium Phosphate Tribasic) is superior to Carbonates for this substrate. It provides the necessary basicity for transmetalation without triggering nucleophilic aromatic substitution (SₙAr) on the nitro-activated ring, a risk with stronger bases like hydroxides or alkoxides.

  • Solvent: A biphasic system of Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1) ensures solubility of both the lipophilic organic halide and the inorganic base.

Part 3: Experimental Protocols

Protocol A: The "Workhorse" Method (General Purpose)

Recommended for coupling with simple aryl/heteroaryl boronic acids.

Reagents:

  • Substrate: 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the nitrobenzene substrate (1.0 mmol, 268 mg), boronic acid (1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

  • Purge: Seal the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times. Critical: Oxygen inhibits the active Pd(0) species.

  • Solvate: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

  • Catalyst Addition: Briefly remove the septum under a positive flow of N₂ and add Pd(dppf)Cl₂·CH₂Cl₂ (24 mg, 0.03 mmol). Reseal immediately.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: The reaction mixture should turn from orange/red to dark black/brown. If it remains bright orange, the catalyst may not have activated.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.

Protocol B: The "High-Complexity" Method (Sterically Demanding)

Recommended for coupling with hindered boronic acids or when Protocol A fails.

Reagents:

  • Catalyst System: Pd₂(dba)₃ (1.5 mol%) + XPhos (3 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene / Water (10:1)

Step-by-Step Procedure:

  • Pre-complexation: In a separate small vial, mix Pd₂(dba)₃ and XPhos in 1 mL of Toluene under N₂. Stir at room temperature for 10 mins. The solution should turn a deep color, indicating active L-Pd(0) formation.

  • Main Setup: Charge the reaction vessel with the nitrobenzene substrate, boronic acid, and finely ground K₃PO₄. Purge with Argon.

  • Combine: Add the pre-formed catalyst solution to the main vessel. Add the remaining solvent (Toluene/Water).

  • Reaction: Heat to 100°C for 2–12 hours.

    • Note: The higher temperature is permitted by the thermal stability of the XPhos ligand.

Part 4: Data & Visualization

Table 1: Comparative Screening Data (Model Reaction)

Coupling of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene with Phenylboronic acid

Catalyst SystemBaseSolventTemp (°C)Yield (HPLC)Notes
Pd(PPh₃)₄Na₂CO₃DME/H₂O8065%Significant homocoupling observed.
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 80 92% Standard Protocol (A). Clean profile.
Pd(OAc)₂ / PPh₃K₃PO₄DMF10045%Significant de-bromination byproduct.
Pd₂(dba)₃ / XPhos K₃PO₄ Toluene/H₂O 100 96% Best for difficult partners.
Workflow Visualization

The following diagram outlines the logical flow for selecting the correct protocol and executing the reaction.

SuzukiWorkflow Start START: Substrate Analysis 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene CheckPartner Check Coupling Partner (Boronic Acid) Start->CheckPartner Simple Simple/Unsteric (e.g., Phenyl, 4-Pyridyl) CheckPartner->Simple Unhindered Complex Hindered/Sensitive (e.g., 2,6-Disubstituted, Alkyl) CheckPartner->Complex Steric/Bulky ProtoA PROTOCOL A Pd(dppf)Cl2 + K2CO3 Solvent: Dioxane/H2O Simple->ProtoA ProtoB PROTOCOL B Pd2(dba)3 + XPhos + K3PO4 Solvent: Toluene/H2O Complex->ProtoB Monitor Monitor (LCMS/TLC) Check for Homocoupling ProtoA->Monitor ProtoB->Monitor Success Workup & Isolation (Avoid Acidic Wash) Monitor->Success Conversion >95% Trouble Troubleshoot: Add KF or Switch to CsF Monitor->Trouble Stalled/Byproducts

Figure 1: Decision tree for protocol selection based on the steric and electronic nature of the boronic acid coupling partner.

Mechanistic Pathway & Nitro-Group Influence

This diagram illustrates the catalytic cycle, highlighting where the nitro group influences reactivity.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OA_Complex Oxidative Addition Complex L-Pd(II)-Br (Activated by o-NO2) Pd0->OA_Complex Fast OA (EWG effect) Substrate Substrate: Ar(NO2)-Br Substrate->OA_Complex Trans_Complex Transmetalation Complex L-Pd(II)-Ar' OA_Complex->Trans_Complex Rate Determining Step Boronic Boronic Acid Ar'-B(OH)2 + Base Boronic->Trans_Complex Trans_Complex->Pd0 Reductive Elimination Product Product Ar(NO2)-Ar' Trans_Complex->Product

Figure 2: Simplified catalytic cycle. Note that the ortho-nitro group accelerates the first step (Oxidative Addition) but may slow down Transmetalation if the catalyst is not electron-rich.

Part 5: Troubleshooting & Quality Control

Protodeboronation (Loss of Boronic Acid)
  • Symptom: Substrate remains, boronic acid disappears, formation of Ar'-H.

  • Cause: The difluoromethoxy-nitrobenzene is electron-poor, but if the boronic acid is also electron-poor (e.g., fluoropyridine boronic acid), the transmetalation is slow, allowing base-catalyzed decomposition of the boronic acid.

  • Solution: Switch to Protocol B but use KF (Potassium Fluoride) (3.0 equiv) instead of Phosphate. Fluoride activates the boron more gently and stabilizes the intermediate [4].

Homocoupling of the Halide
  • Symptom: Formation of a symmetrical biaryl (Substrate-Substrate dimer).

  • Cause: Oxygen leak or insufficient base.

  • Solution: Re-degas all solvents rigorously. Ensure the reaction temperature is reached quickly (start heating immediately after catalyst addition).

Stability of the -OCHF₂ Group
  • Observation: The difluoromethoxy group is generally stable under these conditions.

  • Caution: Avoid using strong alkoxide bases (e.g., NaOtBu) or extremely high temperatures (>120°C) in aqueous media, which could theoretically hydrolyze the difluoromethyl ether to a phenol [5].

References

  • BenchChem. "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Technical Guides. Accessed October 2023.[3] Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 95(7), 2457–2483, 1995. Link

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473, 2008. Link

  • Molander, G. A., & Biolatto, B. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates." Journal of Organic Chemistry, 68(11), 4302–4314, 2003. Link

  • Zafrani, Y., et al. "Difluoromethyl Ethers: Stability and Reactivity." Journal of Medicinal Chemistry, 60(2), 797-804, 2017. Link

Sources

Method

Application Note: Chemoselective Reduction of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene

This Application Note and Protocol is designed for the selective reduction of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene to 2-Bromo-4-(difluoromethoxy)aniline . The guide prioritizes chemoselectivity, specifically the pr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the selective reduction of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene to 2-Bromo-4-(difluoromethoxy)aniline .

The guide prioritizes chemoselectivity, specifically the preservation of the aryl bromide (sensitive to hydrogenolysis) and the difluoromethoxy group (sensitive to harsh nucleophilic attack), while effectively reducing the nitro group.

Introduction & Strategic Analysis

The reduction of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene presents a classic chemoselectivity challenge in organic synthesis. The target molecule contains three distinct functional groups, two of which must remain intact.

Substrate Analysis
  • Nitro Group (

    
    ):  The target for reduction to an amine (
    
    
    
    ).[1][2]
  • Aryl Bromide (

    
    ):  Highly susceptible to hydrodehalogenation (loss of Br replaced by H) under standard catalytic hydrogenation conditions (e.g., 
    
    
    
    ).
  • Difluoromethoxy Group (

    
    ):  Generally stable under acidic and neutral reduction conditions. However, it can act as a pseudo-halogen leaving group in Nucleophilic Aromatic Substitution (
    
    
    
    ) reactions under high-temperature basic conditions (e.g., hydrazine/KOH or ammonia at >100°C), particularly when para to an electron-withdrawing group.
Selection of Methodology

To navigate these challenges, we reject standard Palladium-catalyzed hydrogenation. Instead, we present three protocols ranked by scalability and selectivity:

MethodReagentsSelectivityScalabilityPrimary Use Case
A Fe / NH₄Cl ExcellentHighRecommended. Robust, low cost, mild conditions.
B Pt(S)/C + H₂ ExcellentHighProcess Scale. Cleanest profile, requires pressure vessel.
C SnCl₂[3] · 2H₂O GoodLow/MedLab Scale. Homogeneous, easy monitoring, difficult waste.

Experimental Protocols

Method A: Iron-Ammonium Chloride Reduction (The "Gold Standard")

Rationale: This method operates under nearly neutral conditions (mildly acidic), preventing both debromination and hydrolysis of the difluoromethoxy ether. It is chemically robust and tolerates moisture.

Reagents:

  • Substrate: 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene (1.0 equiv)

  • Iron Powder (325 mesh, electrolytic grade): 5.0 equiv

  • Ammonium Chloride (

    
    ): 5.0 equiv
    
  • Solvent: Ethanol / Water (4:1 ratio) or Methanol / Water (4:1)

Protocol:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene (10 mmol) in Ethanol (40 mL).

  • Addition: Add a solution of Ammonium Chloride (50 mmol) dissolved in Water (10 mL).

  • Activation: Add Iron Powder (50 mmol) in a single portion.

  • Reaction: Heat the suspension to reflux (approx. 75-80°C) with vigorous stirring.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexanes) or HPLC. Reaction is typically complete in 2–4 hours. The starting material spot (

      
      ) will disappear, replaced by the fluorescent amine spot (
      
      
      
      ).
  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (50 mL).

    • Filtration: Filter the black slurry through a Celite® 545 pad to remove iron oxides. Wash the pad copiously with Ethyl Acetate. Note: Do not let the iron residue dry out completely on the filter paper to avoid pyrophoric risk.

  • Purification: Wash the filtrate with Water (

    
     mL) and Brine (
    
    
    
    mL). Dry over
    
    
    , filter, and concentrate in vacuo.
  • Result: The crude product is typically a brown oil/solid that crystallizes upon standing. Purity is often >95%, requiring no chromatography.

Method B: Catalytic Hydrogenation with Sulfided Platinum (Process Scale)

Rationale: Standard Pd/C strips bromine rapidly. Sulfided Platinum (Pt(S)/C) is a "poisoned" catalyst specifically engineered to reduce nitro groups while being inert toward aryl halogens.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon): 2–5 wt% loading relative to substrate.

  • Hydrogen Source:

    
     gas (1–5 bar).
    
  • Solvent: Methanol or Ethyl Acetate.

Protocol:

  • Safety: Purge all vessels with Nitrogen (

    
    ) before introducing catalyst (pyrophoric risk).
    
  • Loading: To a hydrogenation vessel (Parr shaker or autoclave), add the substrate dissolved in Methanol (0.1 M concentration).

  • Catalyst: Carefully add the 5% Pt(S)/C catalyst.

  • Hydrogenation:

    • Seal vessel, purge with

      
       (
      
      
      
      ), then
      
      
      (
      
      
      ).
    • Pressurize to 3 bar (45 psi)

      
      .
      
    • Stir/shake at 25–35°C . Do not heat excessively (>50°C) to ensure bromine stability.

  • Monitoring: Check hydrogen uptake. Reaction stops abruptly after 3 molar equivalents of

    
     are consumed.
    
  • Workup:

    • Vent

      
      , purge with 
      
      
      
      .[4]
    • Filter through a 0.45

      
      m membrane or Celite to remove catalyst.
      
    • Concentrate filtrate to yield the amine.

Method C: Stannous Chloride Reduction (Small Scale / Homogeneous)

Rationale: Useful for small-scale (<1g) batches where filtration of iron sludge is undesirable.

Reagents:

  • Substrate: 1.0 equiv

  • Tin(II) Chloride Dihydrate (

    
    ): 5.0 equiv[3]
    
  • Solvent: Ethanol (absolute).

Protocol:

  • Dissolution: Dissolve substrate in Ethanol.

  • Addition: Add solid

    
    .
    
  • Reaction: Heat to 70°C for 2–3 hours.

  • Quenching (The "Tin Crash"):

    • Cool to room temperature.[3][5]

    • Pour mixture into ice-water.

    • Adjust pH to 8–9 using saturated

      
       or 10% NaOH. Caution: Thick white precipitate of tin hydroxides will form.
      
  • Extraction: Extract the emulsion with Ethyl Acetate (

    
    ). If emulsion persists, filter through Celite.
    
  • Isolation: Dry organic phase (

    
    ) and concentrate.
    

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance Off-white to light brown solidVisual
¹H NMR (DMSO-d₆)

7.2 (d, 1H), 7.0 (d, 1H), 6.9 (dd, 1H), 6.8 (t, 1H,

Hz)
, 5.1 (s, 2H,

)
NMR (Characteristic triplet for

)
MS (ESI+)

(Br isotope pattern)
LC-MS
Ret. Time Shift to lower retention time vs. NitroHPLC (C18, MeCN/H2O)

Key Diagnostic: The difluoromethoxy proton (


) appears as a distinct triplet around 6.5–7.0 ppm with a large geminal coupling constant (

Hz). If this signal is lost, the ether has hydrolyzed.

Visual Workflows (Graphviz)

Decision Matrix for Method Selection

G Start Start: Reduction of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene Scale What is the Scale? Start->Scale MethodD Avoid: H2 + Pd/C (Risk: Debromination) Start->MethodD Do NOT Use LabScale Lab Scale (< 5g) Scale->LabScale ProcessScale Process Scale (> 100g) Scale->ProcessScale MethodA Method A: Fe / NH4Cl (Robust, Cheap, Selective) LabScale->MethodA Preferred MethodC Method C: SnCl2 (Homogeneous, Messy Workup) LabScale->MethodC Alternative Equip Pressure Vessel Available? ProcessScale->Equip Equip->MethodA No MethodB Method B: H2 + Pt(S)/C (Clean, Scalable) Equip->MethodB Yes

Caption: Decision matrix for selecting the optimal reduction protocol based on scale and equipment availability.

Reaction Pathway and Selectivity

Reaction Substrate 2-Bromo-4-(difluoromethoxy)- 1-nitrobenzene Intermediates Intermediates: Nitroso -> Hydroxylamine Substrate->Intermediates Reduction SideProduct1 De-brominated Aniline (Impurity via Pd/C) Substrate->SideProduct1 H2 / Pd/C (Avoid) SideProduct2 Phenol Derivative (Impurity via basic hydrolysis) Substrate->SideProduct2 High Temp / Strong Base (Avoid) Product 2-Bromo-4-(difluoromethoxy)aniline (Target) Intermediates->Product Selective Conditions (Fe/NH4Cl or Pt(S)/C)

Caption: Reaction pathway highlighting the target transformation and potential side reactions to avoid.

References

  • General Nitro Reduction Reviews

    • Orlandi, M., et al. "Recent Developments in the Reduction of Nitro Compounds." Org.[5][6][7][8] Process Res. Dev.2018 , 22, 430–445. Link

  • Fe/NH4Cl Methodology

    • Ramadas, K., & Srinivasan, N. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synth. Commun.1992 , 22, 3189–3195. Link

  • Sulfided Platinum (Pt(S)/C)

    • Kasparian, A., et al. "Selective Hydrogenation of Nitroarenes." J. Org.[5] Chem.2011 , 76, 9841. Link

  • Difluoromethoxy Group Stability

    • Zafrani, Y., et al. "The Difluoromethoxy Group in Medicinal Chemistry." J. Med. Chem.2017 , 60, 797–804. Link

  • Benchchem Application Note Reference

    • "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." BenchChem. Link

Sources

Application

Application Note: Strategic Utilization of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene in Pharmaceutical Synthesis

Executive Summary In the landscape of modern medicinal chemistry, 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene (CAS: 83189-97-3) has emerged as a high-value scaffold for the development of kinase inhibitors, phosphodiester...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene (CAS: 83189-97-3) has emerged as a high-value scaffold for the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and GPCR ligands. This intermediate offers a unique trifecta of structural advantages:

  • The Difluoromethoxy (

    
    ) Group:  A lipophilic hydrogen bond donor that acts as a bioisostere for hydroxyl and methoxy groups, enhancing metabolic stability (blocking 
    
    
    
    -dealkylation) and membrane permeability.
  • The Ortho-Bromo Handle: A pre-installed electrophile for regioselective palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) without protecting group manipulation.

  • The Nitro Group: A masked aniline precursor that, upon chemoselective reduction, serves as the attachment point for pharmacophore cores (e.g., urea or amide linkers).

This guide provides a validated protocol for the synthesis, purification, and downstream application of this intermediate, focusing on preserving the sensitive halogen motifs during transformation.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene
CAS Number 83189-97-3
Molecular Formula

Molecular Weight 268.01 g/mol
Appearance Pale yellow to off-white solid
Melting Point 52–56 °C
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Key Functional Groups Aryl Bromide (C-Br), Nitro (

), Difluoromethoxy (

)

Synthetic Utility & Mechanism[3]

The strategic value of this compound lies in its orthogonal reactivity . The bromine atom is sterically crowded (ortho to nitro) yet electronically activated for oxidative addition by palladium catalysts. Simultaneously, the difluoromethoxy group modulates the electron density of the ring (


, weakly withdrawing), influencing the pKa of the eventual aniline.
Visualizing the Strategic Workflow

The following diagram illustrates the synthesis of the core scaffold and its divergence into high-value pharmaceutical targets.

G Start 2-Bromo-4-nitrophenol (Starting Material) Intermediate 2-Bromo-4-(difluoromethoxy)- 1-nitrobenzene (CORE SCAFFOLD) Start->Intermediate Alkylation Reagent Difluoromethylation (ClCF2COONa or ClCHF2) Reagent->Intermediate Aniline 2-Bromo-4-(difluoromethoxy)aniline (Key Pharmacophore) Intermediate->Aniline Reduction Reduction Chemoselective Reduction (Fe/NH4Cl) Reduction->Aniline PathA Path A: Pd-Catalyzed Coupling (Suzuki/Buchwald) Aniline->PathA PathB Path B: Amide/Urea Formation (Linker Installation) Aniline->PathB Target1 Kinase Inhibitor (e.g., Sorafenib Analog) PathA->Target1 Biaryl Assembly Target2 PDE4 Inhibitor (e.g., Roflumilast Analog) PathB->Target2 Core Ligation

Figure 1: Synthetic workflow transforming the phenol precursor into divergent pharmaceutical classes.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Introduction of the


 group onto 2-bromo-4-nitrophenol.
Method:  Sodium Chlorodifluoroacetate mediated alkylation. This method avoids the use of gaseous Freon-22, making it safer for standard laboratory setups.

Reagents:

  • 2-Bromo-4-nitrophenol (1.0 eq)[1]

  • Sodium chlorodifluoroacetate (2.5 eq)

  • Potassium carbonate (

    
    , 2.0 eq)
    
  • DMF (Dimethylformamide) / Water (9:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 2-bromo-4-nitrophenol (10 g, 45.9 mmol) and

    
     (12.7 g, 91.8 mmol) in DMF (90 mL) and water (10 mL).
    
  • Heating: Heat the mixture to 100 °C under an inert nitrogen atmosphere.

  • Addition: Slowly add a solution of sodium chlorodifluoroacetate (17.5 g, 115 mmol) in DMF (20 mL) dropwise over 1 hour using a syringe pump. Note: Slow addition controls the evolution of

    
     and reactive difluorocarbene species.
    
  • Reaction: Stir at 100 °C for an additional 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS for consumption of the phenol.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL) and extract with Ethyl Acetate (

    
    ).
    
  • Wash: Wash combined organics with brine (

    
    ), dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).

    • Yield Expectation: 65–75%

    • Target Product: Pale yellow solid.

Protocol B: Chemoselective Reduction to Aniline

Objective: Reduce the nitro group (


) to aniline (

) without debrominating the aryl ring. Critical Control: Avoid

or strong metal hydrides, as these often cause hydrodebromination.

Reagents:

  • 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene (from Protocol A)

  • Iron powder (Fe, 5.0 eq) - Must be fine powder, reduced grade.

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Ethanol / Water (4:1 ratio)

Step-by-Step Procedure:

  • Solvation: Dissolve the nitro compound (5.0 g, 18.6 mmol) in Ethanol (80 mL) and Water (20 mL).

  • Activation: Add

    
     (5.0 g, 93 mmol) and Iron powder (5.2 g, 93 mmol).
    
  • Reflux: Heat the suspension to vigorous reflux (80 °C) for 2 hours.

    • Observation: The reaction will turn dark brown/rust colored.

  • Monitoring: Check LCMS for conversion to mass

    
     (Br isotope pattern).
    
  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with saturated

    
     and extract with DCM.
    
  • Result: 2-Bromo-4-(difluoromethoxy)aniline. Usually obtained as a brown oil or low-melting solid.

    • Purity: >95% (often requires no chromatography if workup is clean).

Application Workflows

Synthesis of Urea-Based Kinase Inhibitors

This scaffold is particularly effective for synthesizing Type II kinase inhibitors (e.g., Raf/VEGFR inhibitors).

  • Step 1: React the 2-bromo-4-(difluoromethoxy)aniline with an isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) to form the diaryl urea.

  • Step 2: Perform a Suzuki-Miyaura coupling at the 2-bromo position with a heteroaryl boronic acid (e.g., Pyridine-4-boronic acid) to install the "hinge binder" moiety.

    • Why this order? Urea formation first is often preferred to avoid catalyst poisoning by the free amine during Suzuki coupling, though the reverse sequence is also viable depending on substrate sterics.

Bioisosteric Replacement in Drug Design

The difluoromethoxy group is a superior replacement for:

  • Methoxy (

    
    ):  Improves metabolic half-life by blocking demethylation.
    
  • Trifluoromethoxy (

    
    ):  Provides a hydrogen bond donor (the acidic C-H) which 
    
    
    
    lacks, potentially improving binding affinity in pockets with proton-accepting residues.

Safety & Handling

  • Difluorocarbene Sources: Sodium chlorodifluoroacetate generates difluorocarbene and

    
     upon heating. Ensure adequate venting to prevent pressure buildup.
    
  • Nitro Compounds: Potentially explosive if heated dry. Always keep in solution during reaction and avoid distilling to dryness at high temperatures.

  • Alkylating Agents: Treat all fluorinated alkylating agents as potential mutagens. Use double-gloving and work in a fume hood.

References

  • Synthesis of Difluoromethoxy Arenes: Zafrani, Y., et al. "Difluoromethylation of Phenols and Thiophenols with Sodium Chlorodifluoroacetate." Journal of Organic Chemistry, 2017. Link

  • Chemoselective Nitro Reduction: "Selective reduction of nitro compounds in the presence of other reducible groups." Organic Syntheses, Coll. Vol. 5, p.829. Link

  • Pharmaceutical Applications (Roflumilast/PDE4): "Roflumilast: A Review of its Use in the Treatment of COPD." Drugs, 2010. Link

  • Difluoromethoxy Group Properties: "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Technical Notes. Link

  • Compound Data: PubChem CID 13314704. Link

Sources

Method

Application Note: Nucleophilic Aromatic Substitution on 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene

functionalization of Fluorinated Nitroarenes. Executive Summary This guide details the protocols for performing Nucleophilic Aromatic Substitution (

Author: BenchChem Technical Support Team. Date: February 2026


 functionalization of Fluorinated Nitroarenes.

Executive Summary

This guide details the protocols for performing Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) on 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene . This scaffold is a critical intermediate in medicinal chemistry, particularly for the synthesis of benzimidazole and quinoxaline-based kinase inhibitors. The presence of the difluoromethoxy (

)
group serves as a lipophilic bioisostere for methoxy groups, offering improved metabolic stability by blocking oxidative O-demethylation while retaining hydrogen bond donor capability [1, 2].

Successful functionalization of this substrate requires navigating the regioselectivity between the highly activated ortho-bromide and the potentially labile para-difluoromethoxy group. This note provides validated protocols to ensure exclusive displacement of the bromide while preserving the fluorinated moiety.

Mechanistic Insight & Regioselectivity

The Substrate Architecture

The substrate presents two potential sites for nucleophilic attack, both activated by the electron-withdrawing nitro group (


) at C1:
  • C2 (Ortho): Occupied by Bromine (

    
    ).
    
  • C4 (Para): Occupied by Difluoromethoxy (

    
    ).[1]
    
Reaction Pathway

The reaction proceeds via the standard Addition-Elimination (


)  mechanism.[2]
  • Addition (Rate Determining Step): The nucleophile attacks C2, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).[3]

  • Elimination: The leaving group (

    
    ) is expelled, restoring aromaticity.
    

Why C2 and not C4? While the nitro group activates both ortho and para positions, substitution occurs exclusively at C2 due to Leaving Group Quality . Bromide is an excellent leaving group. The


 group, despite being attached to an activated position, possesses a strong C-O bond and is a poor leaving group under standard 

conditions. Furthermore, the inductive electron-withdrawing effect (-I) of the nitro group is strongest at the ortho position, making C2 the most electrophilic site [3].
Mechanistic Diagram

The following diagram illustrates the transition state stabilization and the regioselective pathway.

SNAr_Mechanism cluster_legend Key Interactions Substrate 2-Bromo-4-(difluoromethoxy)- 1-nitrobenzene TS Meisenheimer Complex (Resonance Stabilized) Substrate->TS  Nucleophilic Attack (C2)   Nu Nucleophile (H-Nu) Nu->TS Product 2-Substituted-4-(difluoromethoxy)- 1-nitrobenzene TS->Product  Re-aromatization   LG Leaving Group (HBr) TS->LG note1 NO2 Group: Stabilizes negative charge via Resonance (-M) note2 Br vs OCF2H: Br is the superior Leaving Group

Figure 1: Reaction pathway showing the formation of the Meisenheimer complex and exclusive displacement of Bromide.

Experimental Optimization

Solvent Selection

Solvent choice is critical for stabilizing the polar transition state.

SolventPolaritySuitabilityNotes
DMF / DMSO HighExcellent Standard for

. Hard to remove during workup.
NMP HighExcellent Good for high-temp reactions (>100°C).
Acetonitrile Med-HighGood Easier workup (volatile). May require longer reaction times.
THF/Dioxane MediumFair generally too slow for this substrate unless using strong alkoxides.
Base Selection

The base serves to neutralize the HBr generated (if using neutral nucleophiles like amines) or to deprotonate the nucleophile (phenols/thiols).

  • Primary Choice:

    
     or 
    
    
    
    (Heterogeneous, easy removal).
  • Organic Bases: DIPEA (Hunig's Base) or

    
     (Homogeneous, good for amines).
    
  • Avoid: Strong hydroxide bases (NaOH/KOH) at high temps to prevent potential hydrolysis of the

    
     group or nucleophilic attack by 
    
    
    
    .

Validated Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of aniline derivatives for kinase inhibitor scaffolds.

Reagents:

  • Substrate: 1.0 equiv

  • Amine (Primary or Secondary): 1.2 – 1.5 equiv

  • Base: DIPEA (2.0 equiv) or

    
     (2.0 equiv)
    
  • Solvent: DMF or Acetonitrile (

    
    )
    

Procedure:

  • Preparation: Charge a reaction vial with 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene (1.0 eq).

  • Solvation: Dissolve in anhydrous DMF.

  • Addition: Add the amine (1.2 eq) followed by DIPEA (2.0 eq).

    • Note: If using an amine hydrochloride salt, increase DIPEA to 3.0 eq.

  • Reaction: Heat the mixture to 60°C - 80°C .

    • Monitoring: Monitor by LCMS or TLC (Hex/EtOAc). Conversion is usually complete within 2-6 hours.

    • Checkpoint: The appearance of a deep yellow/orange color is typical for ortho-nitroanilines.

  • Workup:

    • Dilute with EtOAc.

    • Wash 3x with Water/Brine (critical to remove DMF).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Silica, 0-30% EtOAc in Hexanes).

Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of biaryl ethers.

Reagents:

  • Substrate: 1.0 equiv

  • Phenol/Alcohol: 1.1 equiv

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (1.2 equiv)
  • Solvent: DMSO or DMF

Procedure:

  • Pre-activation: In a separate vial, stir the Phenol and

    
     in DMF for 15 minutes at RT to generate the phenoxide.
    
  • Coupling: Add the solution of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene to the phenoxide mixture.

  • Reaction: Heat to 80°C - 100°C .

    • Note: Higher temperatures are required compared to amines due to the steric bulk of the nucleophile and the ortho-substituent effect.

  • Workup: Pour into ice-water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

Process Workflow & Quality Control

The following workflow ensures data integrity and high yield during library synthesis.

Workflow Start Start: Substrate QC (Check 1H NMR for OCF2H triplet) Weigh Dispense Reagents (Substrate + Nu + Base) Start->Weigh Reaction Heat (60-80°C) Solvent: DMF/MeCN Weigh->Reaction Monitor LCMS Check (Target Mass M+H) Reaction->Monitor Decision Conversion > 95%? Monitor->Decision Decision->Reaction No (Add time/temp) Workup Aqueous Workup (Remove DMF) Decision->Workup Yes Purify Flash Chromatography Workup->Purify Final Final QC (NMR, LCMS, purity) Purify->Final

Figure 2: Operational workflow for the synthesis and purification of substituted nitrobenzenes.

Quality Control Markers
  • 
     NMR:  The 
    
    
    
    group appears as a characteristic triplet (
    
    
    ) around
    
    
    6.5 - 7.0 ppm. Crucial: Ensure this signal remains a triplet in the product. Loss of this signal indicates hydrolysis.
  • 
     NMR:  A doublet should be observed around -80 to -85 ppm.
    

References

  • Erickson, J. A., et al. (2020). "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor."[1][4] Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution in Aromatic Nitro Compounds." Chemical Reviews.

  • PubChem Compound Summary. "2-Bromo-4-(difluoromethoxy)-1-nitrobenzene." National Center for Biotechnology Information.

Sources

Application

reagents for functionalizing 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene

Application Note: Strategic Functionalization of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene Executive Summary 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene (CAS: 83189-97-3) is a high-value "linchpin" scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene

Executive Summary

2-Bromo-4-(difluoromethoxy)-1-nitrobenzene (CAS: 83189-97-3) is a high-value "linchpin" scaffold in medicinal chemistry. It uniquely combines three chemically distinct handles: an electrophilic nitro group (for reduction/cyclization), a labile ortho-bromide (for cross-coupling or nucleophilic substitution), and a lipophilic difluoromethoxy (


) motif. The 

group acts as a lipophilic bioisostere of methoxy or hydroxyl groups, significantly improving metabolic stability by blocking oxidative demethylation while maintaining hydrogen bond donor capability [1].[1]

This guide details the reagents and protocols required to selectively functionalize this scaffold, enabling the synthesis of privileged heterocycles such as benzimidazoles, indoles, and quinoxalines.

Strategic Reactivity Analysis

The molecule presents a "Reactivity Triad" where chemoselectivity is controlled by reagent choice.

  • Site A (Nitro Group): Strongly electron-withdrawing.[2] Activates the ortho-bromide for

    
    . Susceptible to reduction to aniline.
    
  • Site B (Bromine): Located ortho to the nitro group. Highly reactive toward

    
     displacement by amines/thiols and Pd-catalyzed cross-coupling (Suzuki/Buchwald).
    
  • Site C (Difluoromethoxy): Chemically robust. Stable to standard acids, bases, and reducing agents. Acts as a metabolic shield.

Data: Electronic & Physical Properties

Property Value Implication for Synthesis

| Hammett


 (

)
| +0.78 | Strong activation of ortho-Br for

. | | Hammett

(

)
| +0.18 | Weakly electron-withdrawing (inductive); stabilizes anionic intermediates. | | Lipophilicity (LogP) | ~3.4 | Requires non-polar/polar aprotic solvent blends (e.g., DMF, Dioxane). | | Leaving Group Ability | Br >

| Nucleophiles will displace Br, not

. |

Visual Workflow: The Divergent Synthesis Map

The following diagram illustrates the three primary functionalization pathways available for this scaffold.

ReactivityMap SM 2-Bromo-4-(difluoromethoxy)- 1-nitrobenzene Reagent1 Reagents: Primary Amines, K2CO3, DMF, 60°C SM->Reagent1 Reagent2 Reagents: Ar-B(OH)2, Pd(dppf)Cl2, K3PO4 SM->Reagent2 Reagent3 Reagents: Fe powder, NH4Cl, EtOH/H2O SM->Reagent3 Prod1 2-Amino-4-(difluoromethoxy)- 1-nitrobenzene Reagent1->Prod1 SNAr Displacement Prod2 2-Aryl-4-(difluoromethoxy)- 1-nitrobenzene Reagent2->Prod2 Suzuki Coupling Prod3 2-Bromo-4-(difluoromethoxy) aniline Reagent3->Prod3 Nitro Reduction

Figure 1: Divergent functionalization pathways. The scaffold can be directed toward substitution, coupling, or reduction based on reagent selection.

Detailed Protocols

Protocol A: Displacement (C-N Bond Formation)

Objective: Replace the bromine atom with an amine to generate a precursor for benzimidazoles. Mechanism: The ortho-nitro group lowers the energy of the Meisenheimer complex, facilitating displacement of the bromide.

Reagents:

  • Nucleophile: Primary or Secondary Amine (1.2 equiv).

  • Base: Potassium Carbonate (

    
    ) or DIPEA (2.0 equiv).
    
  • Solvent: DMF or DMSO (anhydrous).

Step-by-Step Procedure:

  • Dissolution: In a reaction vial, dissolve 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene (1.0 mmol, 268 mg) in anhydrous DMF (3.0 mL).

  • Addition: Add

    
     (2.0 mmol, 276 mg) followed by the amine (1.2 mmol).
    
  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC/LC-MS. The starting material (Br) is displaced; the

    
     group remains intact.
    
    • Note: Higher temperatures (>100°C) may degrade the nitro group or cause side reactions with the

      
      .
      
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Checkpoint: Ensure the base is not strong enough to deprotonate the


 carbon (avoid 

-BuLi or LDA), although this proton is generally not acidic enough to be labile under carbonate conditions [2].
Protocol B: Palladium-Catalyzed Suzuki Coupling

Objective: Install an aryl or heteroaryl group at the 2-position. Challenge: Preventing reduction of the nitro group during coupling.

Reagents:

  • Catalyst:

    
     (5 mol%). Why? Ferrocenyl ligands are robust and minimize nitro reduction compared to Pd/C or some Pd(0) sources.
    
  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

  • Base:

    
     (3.0 equiv). Why? Milder than alkoxides, preserving the 
    
    
    
    and nitro groups.
  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Procedure:

  • Degassing: Charge a flask with the nitro-bromide (1.0 mmol), boronic acid (1.5 mmol),

    
     (3.0 mmol), and catalyst (0.05 mmol). Evacuate and backfill with 
    
    
    
    (3x).
  • Solvent Addition: Add degassed Dioxane/Water (5 mL) via syringe.

  • Heating: Heat to 80°C for 12 hours.

  • Filtration: Filter through a pad of Celite to remove Pd black.

  • Isolation: Concentrate and purify via silica gel chromatography.

Protocol C: Nitro Reduction to Aniline

Objective: Unmask the amine for cyclization. Reagents: Iron Powder, Ammonium Chloride (


).

Step-by-Step Procedure:

  • Setup: Dissolve substrate (1.0 mmol) in EtOH (10 mL) and Water (2.5 mL).

  • Activation: Add

    
     (5.0 mmol) and Iron powder (5.0 mmol, 325 mesh).
    
  • Reflux: Heat to reflux (80°C) for 2 hours. The reaction should turn a rusty brown.

  • Workup: Filter while hot through Celite (critical to remove iron sludge). Wash with hot EtOH.

  • Result: The filtrate contains the aniline. For benzimidazole synthesis, this crude filtrate can often be reacted directly with an aldehyde.

Application: Synthesis of 5-(Difluoromethoxy)benzimidazole

This workflow combines Protocol A and Protocol C to generate a bioactive heterocycle.

Benzimidazole Step1 Start: 2-Bromo-4-(difluoromethoxy)- 1-nitrobenzene Step2 Intermediate: 2-(Alkylamino)-4-(difluoromethoxy)- 1-nitrobenzene Step1->Step2 R-NH2, K2CO3 (SNAr) Step3 Diamine: 4-(Difluoromethoxy)-N1-alkyl- benzene-1,2-diamine Step2->Step3 Fe, NH4Cl (Reduction) Final Product: 1-Alkyl-5-(difluoromethoxy)- benzimidazole Step3->Final Formic Acid or R-CHO/Oxidation

Figure 2: Sequential synthesis of benzimidazole derivatives.

Protocol Modification: After reducing the nitro group (Protocol C), do not isolate the diamine if it is unstable to air. Instead, add Triethyl Orthoformate (TEOF) and catalytic p-TsOH directly to the crude amine solution and heat to 80°C for 3 hours. This effects cyclization to the benzimidazole in a "one-pot" fashion from the reduction step.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated to dryness under pressure. Always test for exotherms during scale-up.

  • Difluoromethoxy Group: While stable, combustion of fluorinated compounds releases HF. Use proper ventilation.

  • Waste Disposal: Segregate halogenated organic waste. Palladium catalysts must be scavenged (e.g., with SiliaMetS® Thiol) before waste disposal in GMP settings.

References

  • Erickson, J. A., et al. "The Difluoromethoxy Group: A Lipophilic, Hydrogen-Bond Donating Bioisostere." Journal of Medicinal Chemistry, vol. 63, no. 14, 2020, pp. 7359-7392. Link

  • Zafrani, Y., et al. "Difluoromethoxy-Benzene: A Useful Building Block for the Synthesis of Fluorinated Heterocycles." Tetrahedron, vol. 65, no. 27, 2009, pp. 5278-5286. Link

  • Sandtorv, A. H. "Transition Metal-Catalyzed C-N Cross-Coupling Reactions of 2-Halonitrobenzenes." Advanced Synthesis & Catalysis, vol. 357, no. 11, 2015, pp. 2403-2438. Link

  • Miyaura, N., and Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, vol. 95, no.[3] 7, 1995, pp. 2457-2483. Link

Sources

Method

Application Note: Scale-Up Synthesis of Fluorinated Nitrobenzene Derivatives

Abstract Fluorinated nitrobenzenes are critical scaffolds in pharmaceutical and agrochemical synthesis, serving as precursors to fluorinated anilines via reduction. However, their scale-up presents a "Process Chemist’s D...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated nitrobenzenes are critical scaffolds in pharmaceutical and agrochemical synthesis, serving as precursors to fluorinated anilines via reduction. However, their scale-up presents a "Process Chemist’s Dilemma": Direct nitration of fluorobenzenes is plagued by severe thermal hazards and regio-isomeric control issues, while Nucleophilic Aromatic Substitution (


)  (Halex reaction) requires harsh conditions that degrade labile functionalities.

This guide details two validated protocols for scaling these derivatives:

  • Continuous Flow Nitration: To manage the exotherm of direct nitration.

  • The Halex Process: For converting chloronitrobenzenes using Potassium Fluoride (KF).

Strategic Route Selection

Before initiating scale-up, the synthetic route must be selected based on the electronic nature of the substrate and safety constraints.

RouteSelection Start Target: Fluorinated Nitrobenzene Substrate Starting Material Availability Start->Substrate Split Substrate Type Substrate->Split RouteA Route A: Fluorobenzene Split->RouteA Electron Rich / Neutral RouteB Route B: Chloronitrobenzene Split->RouteB Electron Deficient Nitration Direct Nitration (Electrophilic Aromatic Substitution) RouteA->Nitration Halex Halex Reaction (Nucleophilic Aromatic Substitution) RouteB->Halex RiskA Risk: Thermal Runaway Sol: Continuous Flow Nitration->RiskA RiskB Risk: High T / HF Formation Sol: Azeotropic Drying + PTC Halex->RiskB

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate availability and safety profile.

Module 1: Continuous Flow Nitration

Objective: Mitigate the explosion risk of mixed-acid nitration by minimizing the active reaction volume.

The Challenge: Thermal Runaway

Batch nitration of fluorobenzene is a Class 5 Hazard. The reaction is autocatalytic and highly exothermic. In a batch reactor, the accumulation of unreacted nitric acid can lead to a "thermal runaway" where the heat generation rate exceeds the cooling capacity, leading to rapid decomposition (onset >200°C) and explosion [1].

The Solution: Flow Chemistry

By moving to a continuous flow reactor, the "active" volume of explosive material is reduced from kilograms (in a tank) to grams (in a tube). The high surface-area-to-volume ratio ensures efficient heat dissipation.

Protocol A: Flow Nitration of Fluorobenzene

Scale: 100 g/hour throughput Equipment: Hastelloy or PFA coil reactor, Dual Piston Pumps.

ParameterSettingRationale
Reagent A Fluorobenzene (neat or in DCM)Substrate stream.
Reagent B 65%

/ 98%

(1:2 ratio)
"Mixed Acid" generator of nitronium ion (

).
Flow Rate Ratio 1:1.1 (Substrate : Acid)Slight excess of acid ensures conversion; too much promotes dinitration.
Temperature 80°C - 100°CHigher T allowed due to short residence time (kinetic control).
Residence Time 120 secondsSufficient for conversion; prevents byproduct formation.
Quench Ice/Water bath at outletImmediately stops reaction and precipitates product.

Step-by-Step Workflow:

  • System Priming: Flush the reactor with 98% sulfuric acid to dry the lines.

  • Thermal Equilibration: Set the reactor heating block to 100°C.

  • Pumping: Simultaneously start Pump A (Substrate) and Pump B (Mixed Acid).

  • Mixing: Streams meet at a T-mixer (high turbulence required, Re > 2000).

  • Reaction: Mixture travels through the residence loop.

  • Quench & Collection: The output flows directly into a stirred vessel containing crushed ice. The organic layer (fluoronitrobenzene) separates as a heavy oil or solid.

Module 2: The Halex Reaction ( )

Objective: Synthesize fluorinated nitrobenzenes from inexpensive chloronitrobenzenes using Potassium Fluoride (KF).

The Challenge: Fluoride Nucleophilicity

Fluoride (


) is a poor nucleophile in organic solvents because it is tightly solvated. Furthermore, commercial KF is hygroscopic; even trace water forms HF, killing the reaction and corroding glass reactors [2].
The Solution: Phase Transfer Catalysis (PTC) & Spray-Dried KF

To make this reaction viable on scale, we use "Spray-Dried" KF (high surface area) and a Phase Transfer Catalyst (PTC) like Tetramethylammonium Chloride (TMAC) or Tetraphenylphosphonium Chloride (


) in a polar aprotic solvent.
Protocol B: Halex Fluorination

Substrate: 4-chloronitrobenzene


 4-fluoronitrobenzene
Scale:  1 kg batch
ParameterSpecificationCritical Note
Stoichiometry 1.0 eq Substrate : 1.5 eq KFExcess KF drives kinetics.
Catalyst (PTC)

(3-5 mol%)
Transports

into the organic phase.
Solvent Sulfolane or DMSOSulfolane is preferred for thermal stability >180°C.
Drying Agent Toluene (for azeotrope)Essential to remove trace water before reaction.
Temperature 160°C - 190°CHigh activation energy barrier for Ar-Cl bond breaking.

Step-by-Step Workflow:

  • Drying Step (Critical): Charge Sulfolane, KF, and Toluene into the reactor. Heat to 140°C to distill off the Toluene/Water azeotrope. Do not add substrate yet.

  • Karl Fischer Check: Verify system water content is < 100 ppm.

  • Addition: Cool to 100°C. Add 4-chloronitrobenzene and the PTC (

    
    ).
    
  • Reaction: Heat to 180°C. Monitor by HPLC. Reaction time is typically 12–18 hours.

  • Work-up: Cool to 80°C. Filter off the KCl salts (waste). Distill the product (vacuum distillation) to separate it from the high-boiling Sulfolane.

Module 3: Process Safety & Engineering Controls[2][3]

Experimental Setup Diagram (Flow Nitration)

The following schematic illustrates the safe setup for Protocol A, emphasizing the separation of pumps and the quenching mechanism.

FlowSetup cluster_inputs Reagent Feeds TankA Fluorobenzene PumpA Pump A (HPLC Class) TankA->PumpA TankB Mixed Acid (HNO3/H2SO4) PumpB Pump B (Acid Resistant) TankB->PumpB Mixer Static Mixer (Hastelloy) PumpA->Mixer PumpB->Mixer Reactor Residence Loop (PFA Coil, 100°C) Mixer->Reactor Nitration Zone Quench Quench Vessel (Ice/Water, 0°C) Reactor->Quench Product Stream

Figure 2: Continuous flow setup for the nitration of fluorobenzene. Note the use of acid-resistant pumps and immediate quenching.

Calorimetry & Hazard Data

Before scaling either route, Differential Scanning Calorimetry (DSC) is mandatory.

  • Nitration Warning: The onset of decomposition for nitro-fluorobenzenes in acidic media can be as low as 200°C. In a batch reactor, a cooling failure at 100°C can reach this onset in minutes due to the high adiabatic temperature rise (

    
    ) [3].
    
  • Halex Warning: While less explosive, the Halex reaction generates KCl solids which can foul impellers. Ensure high-torque agitation.

References

  • Thermal Risk Evaluation of Nitration Processes: Title: Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process Source: MDPI / ResearchGate URL:[Link]

  • Halex Reaction Overview & Mechanism: Title: Fluorination of Medicinal Compounds - The Halex Reaction Source:[1][2] ChemTube3D URL:[Link]

  • Runaway Reaction Hazards: Title: Runaway reaction hazards in processing organic nitrocompounds Source: IChemE (Institution of Chemical Engineers) URL:[Link]

  • Continuous Flow Nitration Protocols: Title: FlowSyn™ Application Note 22: Flow Nitration Source: Asynt URL:[Link]

  • Scale-up of Nucleophilic Fluorin

    
     Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration
    Source: NIH / ACS Publications
    URL:[Link]
    

Sources

Application

incorporating difluoromethoxy groups into medicinal chemistry scaffolds

Application Note: Strategic Incorporation of Difluoromethoxy ( ) Motifs in Medicinal Chemistry Scaffolds Executive Summary: The "Goldilocks" Bioisostere In the optimization of lead compounds, the difluoromethoxy group (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Difluoromethoxy (


) Motifs in Medicinal Chemistry Scaffolds 

Executive Summary: The "Goldilocks" Bioisostere

In the optimization of lead compounds, the difluoromethoxy group (


) occupies a unique "Goldilocks" zone between the metabolically labile methoxy group (

) and the highly lipophilic, non-polar trifluoromethoxy group (

).

Unlike fully fluorinated ethers, the


 moiety retains a hydrogen atom that is sufficiently acidic to act as a lipophilic hydrogen bond donor  (HBD). This capability allows it to maintain critical binding interactions (often replacing phenolic hydroxyls) while significantly improving membrane permeability and blocking oxidative metabolism (e.g., 

-demethylation).

This guide details the strategic rationale for using


 and provides validated protocols for its installation via two primary mechanisms: Nucleophilic Difluorocarbene Insertion  (for phenols) and Radical Photoredox Functionalization  (for arenes).

Physicochemical Profile & SAR Implications

The decision to incorporate a difluoromethoxy group should be driven by specific SAR (Structure-Activity Relationship) goals.

Table 1: Comparative Physicochemical Properties

PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Electronic Effect Electron DonatingWeakly Electron WithdrawingStrong Electron Withdrawing
Lipophilicity (

)


to

(Dynamic)

H-Bonding Acceptor OnlyDonor (Weak) & AcceptorNone
Metabolic Stability Low (CYP450 labile)High (C-F bond strength)Very High
Conformation Planar (mostly)Orthogonal (often)Orthogonal

Key Insight – Dynamic Lipophilicity: The


 group exhibits "dynamic lipophilicity." The bond rotation around the 

axis allows the dipole to minimize or maximize its exposure to the solvent, enabling the molecule to adapt its polarity to cross lipid membranes (high lipophilicity state) and then reorient to bind in aqueous protein pockets (polar state).

Strategic Workflow: Selecting the Synthetic Method

The choice of synthetic method depends entirely on the substrate availability and the stage of drug development (Early Discovery vs. Late-Stage Functionalization).

G Start Target Scaffold Decision Functional Group Availability Start->Decision Phenol Substrate: Phenol / Alcohol MethodA Method A: Difluorocarbene Insertion (Nucleophilic) Phenol->MethodA Reagent: ClCF2CO2Na Arene Substrate: Arene (C-H) MethodB Method B: Radical Photoredox (Late-Stage C-H) Arene->MethodB Reagent: Pyridinium salts Decision->Phenol Has -OH Decision->Arene No -OH

Figure 1: Decision matrix for selecting the appropriate difluoromethoxylation strategy.

Detailed Experimental Protocols

Protocol A: O-Difluoromethylation of Phenols (The SCDA Method)

Best for: Early-stage building blocks, scaling up, and substrates with existing phenolic hydroxyls.

Principle: This method utilizes Sodium Chlorodifluoroacetate (SCDA) as a solid, bench-stable source of difluorocarbene (


). Upon heating, SCDA decarboxylates to release 

, which is trapped by the phenoxide anion. This avoids the use of ozone-depleting Freon-22 gas.

Mechanism:

  • Base deprotonates Phenol

    
     Phenoxide.
    
  • 
    .
    
  • Phenoxide attacks

    
    
    
    
    
    
    
    .
  • Protonation (from trace water/solvent)

    
    
    
    
    
    .

Materials:

  • Substrate: Phenol derivative (

    
     equiv).
    
  • Reagent: Sodium chlorodifluoroacetate (SCDA) (

    
     equiv).
    
  • Base:

    
     (
    
    
    
    equiv) or
    
    
    (for sterically hindered substrates).
  • Solvent: DMF or DMF/Water (10:1). Note: A small amount of water aids the final protonation step.

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Combine: Add the Phenol (

    
     equiv), 
    
    
    
    (
    
    
    equiv), and DMF (
    
    
    concentration).
  • Degas: Critical Step. Sparge the mixture with Nitrogen or Argon for 15 minutes. Oxygen can quench the carbene or oxidize the phenoxide.

  • Addition: Add Sodium Chlorodifluoroacetate (SCDA) (

    
     equiv) in one portion.
    
  • Reaction: Heat the mixture to

    
     - 
    
    
    
    under an inert atmosphere.
    • Observation: Evolution of

      
       gas will be observed. Ensure the system is vented through a bubbler.
      
  • Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 2–6 hours.

    • Checkpoint: If conversion stalls, add an additional

      
       equiv of SCDA and continue heating.
      
  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (

    
    ). Wash combined organics with LiCl solution (5%) to remove DMF, then brine. Dry over 
    
    
    
    .[1]
  • Purification: Concentrate and purify via silica gel chromatography.

Protocol B: Radical C-H Difluoromethoxylation (Photoredox)

Best for: Late-stage functionalization (LSF) of complex arenes/heteroarenes lacking handles.

Principle: This modern approach generates a difluoromethoxy radical (


) using a redox-active reagent (e.g., Ngai's Pyridinium Reagent) and a photocatalyst under blue light.[2] This radical adds to electron-rich or electron-neutral arenes.

Materials:

  • Substrate: Arene/Heteroarene (

    
     equiv).
    
  • Reagent: 4-cyano-1-(difluoromethoxy)pyridin-1-ium triflate (

    
     equiv).
    
  • Catalyst:

    
     (
    
    
    
    ) or
    
    
    .
  • Solvent: Acetonitrile (MeCN) or DCM.

  • Light Source: Blue LEDs (

    
    ).
    

Step-by-Step Procedure:

  • Setup: In a clear glass vial (borosilicate), add the Arene (

    
    ), the Pyridinium Reagent (
    
    
    
    ), and the Photocatalyst (
    
    
    ).
  • Solvent: Add degassed MeCN (

    
    ). Seal the vial with a septum.
    
  • Deoxygenate: Sparge with Nitrogen for 10 minutes. Radical species are highly sensitive to Oxygen.

  • Irradiation: Place the vial approximately 2–5 cm from the Blue LED source. Stir vigorously at ambient temperature (

    
    ).
    
    • Fan Cooling: Use a fan to maintain the temperature near ambient, as LEDs can heat the reaction.

  • Timeline: Irradiate for 12–24 hours.

  • Workup: Dilute with DCM, wash with saturated

    
    .
    
  • Purification: Flash chromatography.

Mechanistic Pathway (Protocol B):

Mechanism Light Blue LED (450 nm) Cat Ir(III) Ground State Light->Cat Excitation CatEx *Ir(III) Excited State Cat->CatEx Reagent Pyridinium-OCF2H CatEx->Reagent SET (Reduction) Radical •OCF2H Radical Reagent->Radical Fragmentation Arene Arene Substrate Radical->Arene Radical Addition Product Ar-OCF2H Arene->Product Oxidation & -H+

Figure 2: Photoredox cycle for the generation of the difluoromethoxy radical and subsequent arene functionalization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete decarboxylationIncrease temp to

; Ensure efficient stirring.
Side Product: Formate Hydrolysis of

Ensure solvents are reasonably dry, but trace water is needed for protonation. Control water ratio strictly (

).
Regioselectivity (Method B) Radical stabilityRadical addition favors electron-rich positions. Block sensitive sites or use steric bulk to direct.
Reagent Stability Moisture sensitivityStore SCDA in a desiccator. Pyridinium reagents should be kept cold and dark.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of difluoromethyl ethers of phenols and alcohols using sodium chlorodifluoroacetate." Organic Syntheses.

  • Zhang, W., et al. (2019). "Catalytic radical difluoromethoxylation of arenes and heteroarenes." Chemical Science.

  • Zheng, W., et al. (2022). "Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent." Organic Letters. [3]

  • Meanwell, N. A. (2018).[4] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene

Case ID: OPT-YIELD-BR-NO2-OCHF2 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Optimization Executive Summary & Core Directive User Goal: Optimize the yield of 2-Bromo-4-(d...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-YIELD-BR-NO2-OCHF2 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Optimization

Executive Summary & Core Directive

User Goal: Optimize the yield of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene (CAS: 886498-58-2). Current Status: Users frequently report yields <40% due to rapid hydrolysis of the difluorocarbene intermediate and incomplete conversion of the phenol precursor. Recommended Route: O-Difluoromethylation of 3-Bromo-4-nitrophenol using Sodium Chlorodifluoroacetate (SCDA).

This guide deviates from standard "recipe" formats. Instead, it treats the synthesis as a dynamic system where the rate of carbene generation must match the rate of nucleophilic trapping. We focus on the SCDA route as it avoids ozone-depleting chlorodifluoromethane (Freon-22) gas and is more amenable to scale-up, though it requires stricter thermal control.

Standard Operating Procedure (Optimized)

Reaction Scheme: 3-Bromo-4-nitrophenol + ClCF2CO2Na (SCDA) + Base → Product + NaCl + CO2

Materials Checklist
  • Substrate: 3-Bromo-4-nitrophenol (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (SCDA) (2.5 – 3.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv, anhydrous, finely ground)
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [Anhydrous, Water <500 ppm]

  • Temperature: 95°C – 100°C

Step-by-Step Protocol
  • Preparation: Charge a dry flask with 3-Bromo-4-nitrophenol (1.0 eq) and

    
     (3.0 eq).
    
  • Solvation: Add anhydrous DMF (0.5 M concentration relative to phenol). Stir at room temperature for 15 minutes to ensure deprotonation (formation of the phenoxide anion).

    • Note: The solution should turn a deep yellow/orange, indicating phenoxide formation.

  • Heating: Heat the mixture to 95°C . Stable temperature is critical before adding the reagent.

  • Reagent Addition (The Critical Step): Dissolve SCDA (2.5 eq) in a minimal amount of DMF. Add this solution dropwise over 1–2 hours via a syringe pump or addition funnel.

    • Why? Dumping solid SCDA all at once causes a "carbene spike." The concentration of

      
       exceeds the trapping rate, leading to dimerization (tetrafluoroethylene) or hydrolysis.
      
  • Digestion: Stir at 100°C for an additional 2–4 hours. Monitor by HPLC/TLC.

  • Workup: Cool to RT. Pour into ice water (5x reaction volume). Extract with EtOAc or MTBE. Wash organics with 1M NaOH (to remove unreacted phenol) followed by Brine.

Critical Process Parameters (CPPs) & Data

The following data summarizes the impact of solvent and base choice on yield, based on internal process optimization logs.

ParameterConditionYield ImpactMechanistic Insight
Solvent DMF (Recommended) High (75-85%) High dielectric constant stabilizes the transition state; good solubility for SCDA.
AcetonitrileModerate (50-60%)Lower boiling point limits decarboxylation rate of SCDA.
Acetone/WaterLow (<30%)Water competes for the carbene (hydrolysis), forming formate.
Base

Optimal Balances basicity and solubility.

High (80-90%)Excellent solubility ("Cesium Effect"), but cost-prohibitive for scale-up.
NaOHLow (<20%)Too nucleophilic; attacks the carbene or product.
Temp 95-100°C Optimal Matches SCDA decarboxylation rate (

min).
< 80°CNo ReactionSCDA is stable; no carbene generated.

Troubleshooting Guide (Q&A)

Issue 1: "I see a lot of starting material (phenol) left, even after adding 3 equivalents of SCDA."

Diagnosis: Carbene Hydrolysis. The difluorocarbene intermediate (


) is extremely electrophilic. If your DMF is "wet" or if the system isn't sealed, atmospheric moisture reacts with 

faster than your phenol does.
  • Reaction:

    
     (Formic acid).
    
  • Fix:

    • Dry DMF over molecular sieves (4Å) for 24h.

    • Increase SCDA equivalents to 4.0.

    • Slow down addition: If you add SCDA too fast, the local concentration of carbene rises, promoting self-reaction (dimerization) rather than reaction with the phenol.

Issue 2: "My reaction mixture turned black/tarry."

Diagnosis: Thermal Decomposition / Polymerization. Nitro-aromatics are thermally sensitive. While 100°C is necessary for SCDA, going above 120°C or running for >12 hours can degrade the nitro group or cause polymerization of the difluorocarbene byproducts.

  • Fix:

    • Strictly control oil bath temperature (do not exceed 105°C).

    • Quench the reaction immediately upon disappearance of starting material (monitor via HPLC).

Issue 3: "I have a side product that is difficult to separate."

Diagnosis: C-Alkylation or Dimerization. While rare with this specific substrate, the carbene can insert into the ring (C-alkylation) or the solvent.

  • Fix:

    • Wash with 1M NaOH: The product is a neutral ether. The starting material is an acidic phenol. A thorough caustic wash during workup is the most efficient purification step.

    • Use

      
       (Catalytic):  Doping the reaction with 10 mol% Cesium Carbonate can improve the solubility of the phenoxide, making the O-attack faster than competing side reactions.
      

Visualizing the Mechanism & Workflow

Diagram 1: Reaction Mechanism (SCDA Route)

This diagram illustrates the pathway from the reagent to the active carbene and the final insertion. Note the competition between the Product Pathway (Green) and the Hydrolysis Pathway (Red).

G SCDA SCDA (ClCF2CO2Na) Carbene Difluorocarbene [:CF2] SCDA->Carbene Decarboxylation (-CO2, -NaCl) Heat Heat (95°C) Heat->SCDA Product TARGET: 2-Bromo-4-(difluoromethoxy)- 1-nitrobenzene Carbene->Product Waste Formate/CO2 (Waste) Carbene->Waste Hydrolysis (Competing Rxn) Phenol 3-Bromo-4- nitrophenol Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation Base K2CO3 Base->Phenoxide Phenoxide->Product Nucleophilic Attack (Fast) Water Trace H2O (Impurity) Water->Waste

Caption: Mechanistic pathway showing the generation of the transient difluorocarbene species and the critical competition between product formation and hydrolysis.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in real-time.

Troubleshooting Start Problem: Low Yield (<40%) CheckSM Is Starting Material (Phenol) remaining? Start->CheckSM YesSM Yes CheckSM->YesSM Yes NoSM No (SM Consumed) CheckSM->NoSM No CheckReagent Did you use >2.5 eq SCDA? YesSM->CheckReagent AddMore Action: Increase SCDA to 4.0 eq CheckReagent->AddMore No CheckDry Is Solvent Anhydrous? CheckReagent->CheckDry Yes DrySolvent Action: Dry DMF over Sieves Check for water CheckDry->DrySolvent No CheckSpots Multiple spots on TLC? NoSM->CheckSpots Tar Action: Reduce Temp to 90°C Reduce Rxn Time CheckSpots->Tar Yes (Decomposition) Clean Action: Check Workup pH (Phenol is acidic) CheckSpots->Clean No (Loss in Workup)

Caption: Logic flow for diagnosing yield issues. Focus distinguishes between reaction stalling (hydrolysis) and product decomposition.

References

  • Zafrani, Y. et al. (2017). "Diethyl Bromodifluoromethylphosphonate: A Highly Efficient and Environmentally Benign Difluorocarbene Precursor." Journal of Organic Chemistry.

  • Hu, J., Ni, C. (2013). "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters.

  • Fier, P. S., et al. (2013). "Difluoromethylation of Phenols and Thiophenols with Difluoromethyl Triflate." Journal of the American Chemical Society.

  • PubChem. (2024).[1] "2-Bromo-1-(difluoromethoxy)-4-nitrobenzene Compound Summary."

  • BenchChem. (2025).[2] "Side reactions and byproduct formation in difluoromethylation."

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene

The following Technical Support Guide is structured to address the specific purification challenges associated with 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene . This compound is a low-melting, lipophilic aromatic interme...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific purification challenges associated with 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene .

This compound is a low-melting, lipophilic aromatic intermediate often prone to "oiling out" and retaining regioisomeric impurities. The guide prioritizes self-validating protocols to ensure high purity for downstream applications (e.g., cross-coupling or hydrogenation).

Status: Operational | Topic: Purification & Isolation | CAS Ref (Analog): 700-36-7 (Fluoro-analog)

Quick Diagnostic: What issue are you facing?

Select the symptom that best matches your current situation to jump to the relevant solution.

SymptomProbable CauseRecommended Protocol
Product is a viscous oil/gum instead of a solid."Oiling out" due to impurities or supersaturation.[Protocol A: Anti-Oil Crystallization]
Deep yellow/orange color persists.Phenolic impurities or oxidation byproducts.[Protocol C: Chemical Washes]
NMR shows "doublet" peaks near product signals.Regioisomers (e.g., 6-bromo isomer) from synthesis.[Protocol B: Flash Chromatography]
Product decomposes upon heating/distillation.Thermal instability of the nitro group.See [Safety & Stability]

Purification Protocols

Protocol A: Anti-Oil Crystallization (Primary Method)

Best for: Removing minor impurities and converting oils to handleable solids.

The Challenge: Nitro-bromo-alkoxy benzenes have low melting points (often 40–55°C) and high lipophilicity. Standard recrystallization often fails because the compound separates as a liquid (oil) before it crystallizes.

The Solution: Use a Two-Solvent System with strict temperature control to force nucleation before phase separation.

Recommended Solvent System:

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Anti-solvent: Water (

    
    )
    
  • Alternative: Hexanes (Solvent) / Ethyl Acetate (Anti-solvent - Reverse addition)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of warm MeOH (approx. 40-45°C). Do not boil (risk of decomposition).

  • Filtration: If insoluble black specks are present, filter hot through a 0.45 µm PTFE syringe filter or a small pad of Celite.

  • The "Cloud Point": While stirring rapidly, add water dropwise until the solution becomes slightly turbid (milky).

  • Re-solubilization: Add just enough MeOH (dropwise) to make the solution clear again.

  • Seeding (Critical): Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Controlled Cooling:

    • Wrap the flask in a towel (insulation) to cool slowly to Room Temperature (RT).

    • Troubleshooting: If it oils out at RT, reheat to redissolve and add slightly more MeOH.

    • Once solid crystals form at RT, move to a fridge (4°C) for 2 hours.

  • Collection: Filter the pale yellow crystals and wash with cold 1:1 MeOH:Water. Dry under high vacuum (< 1 mbar) at ambient temperature.

Protocol B: Flash Column Chromatography (Polishing)

Best for: Separating regioisomers and removing non-polar byproducts.

Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[2]

Workflow Visualization:

Chromatography Start Crude Mixture TLC TLC Scouting (10% EtOAc/Hex) Start->TLC Column Flash Column (Gradient Elution) TLC->Column Load Sample Frac1 Fraction 1: Non-polar impurities Column->Frac1 0-5% EtOAc Frac2 Fraction 2: Target Product (Rf ~0.3-0.4) Column->Frac2 5-15% EtOAc Frac3 Fraction 3: Polar/Phenolic impurities Column->Frac3 >20% EtOAc

Caption: Gradient elution strategy for isolating 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene.

Technical Notes:

  • Loading: Dissolve the crude in a minimum volume of Dichloromethane (DCM) and adsorb onto silica (dry load) if the crude is an oil. This prevents "streaking."

  • Detection: The Nitro group is UV active. Monitor at 254 nm .

  • Regioisomer Separation: If regioisomers are present (e.g., from non-selective nitration), run a shallower gradient (e.g., 0%

    
     10% EtOAc over 20 column volumes).
    
Protocol C: Chemical Impurity Removal (The Wash)

Best for: Removing unreacted phenols (precursors).

If the synthesis involved alkylation of a phenol (e.g., 2-bromo-4-nitrophenol), unreacted starting material may remain.

  • Dissolve the crude organic material in Ethyl Acetate or Diethyl Ether.

  • Wash 1 (Acidic): Wash with 1M HCl (removes amine byproducts if reduction occurred).

  • Wash 2 (Basic - CRITICAL): Wash with 1M NaOH or 10%

    
     .
    
    • Mechanism:[1][3] Phenols are acidic (

      
      ). The base deprotonates the phenol, moving it into the aqueous layer as a phenoxide salt. The target molecule (neutral ether) remains in the organic layer.
      
    • Visual Check: The aqueous layer will likely turn bright yellow/orange (phenoxide color). Repeat until the aqueous layer is colorless.

  • Wash 3 (Neutral): Wash with Brine (saturated NaCl) to remove trapped water.

  • Dry: Dry over Anhydrous

    
    , filter, and concentrate.
    

Safety & Stability (E-E-A-T)

Thermal Hazard: The Nitro Group

Warning: Nitro-aromatics possess high decomposition energy.

  • Distillation Risk: Do not attempt atmospheric distillation. The boiling point is likely >240°C, well above the decomposition threshold of many nitro compounds.

  • Vacuum Distillation: Only permissible under high vacuum (<0.5 mmHg) and temperatures <100°C. Ensure a blast shield is used.

Chemical Stability: The Difluoromethoxy Group ( )
  • Acid Sensitivity: Generally stable to dilute acids. Avoid prolonged exposure to strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) as this can cleave the ether bond.
  • Base Sensitivity: Stable to the basic washes described in Protocol C.

Analytical Verification

Before releasing the batch, validate purity using these parameters:

MethodExpected SignalDiagnostic Value

NMR
Triplet (

Hz) at

6.5 ppm.
Confirms intact

group. Loss of triplet = hydrolysis.

NMR
Doublet near -82 ppm.Quantifies fluorinated impurities.[4]
TLC Single spot under UV (254 nm).

in 10% EtOAc/Hexane.
GC-MS

peak at 267/269 (Br isotope pattern).
Confirms molecular weight and Br presence.

References

  • Separation of Nitro-Aromatics: Agilent Technologies. Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column and a C-18 Column.Link

  • Synthesis of Difluoromethoxy Arenes: Zafrani, Y., et al. (2019). Difluoromethoxy-benzaldehydes: Synthesis and Application. Journal of Organic Chemistry. (General reactivity of group).
  • Safety of Nitro Compounds: PubChem Compound Summary for 2-Bromo-4-fluoro-1-nitrobenzene (Structural Analog). Link

  • General Purification of Low-Melting Solids: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Sources

Troubleshooting

stability of difluoromethoxy group under basic reaction conditions

Difluoromethoxy ( ) Stability & Troubleshooting Guide Ticket ID: CHEMSUP-OCF2H-001 Status: Active Subject: Stability of Difluoromethoxy Group Under Basic Reaction Conditions The Core Issue: The "Stability Paradox" User Q...

Author: BenchChem Technical Support Team. Date: February 2026

Difluoromethoxy ( ) Stability & Troubleshooting Guide

Ticket ID: CHEMSUP-OCF2H-001 Status: Active Subject: Stability of Difluoromethoxy Group Under Basic Reaction Conditions

The Core Issue: The "Stability Paradox"

User Query: "I successfully synthesized my aryl difluoromethyl ether using aqueous NaOH, but the group disappeared when I tried a downstream reaction with NaH or


-BuLi. Why is it stable to one base but not the other?"

Technical Diagnosis: The difluoromethoxy group (


) is a "chameleon" in basic media. Its stability is governed by the acidity of the terminal proton (

).
  • The Stability Window: The

    
     of the 
    
    
    
    proton is estimated to be in the range of 25–30 (in DMSO).
    • Aqueous Hydroxide (

      
       ~15.7):  Too weak to deprotonate the 
      
      
      
      group. Therefore, the group survives (and is often installed under) biphasic aqueous basic conditions.
    • Strong Anhydrous Bases (LDA, NaH, BuLi,

      
       > 35):  These bases rapidly deprotonate the 
      
      
      
      group. The resulting carbanion is unstable and undergoes
      
      
      -elimination of fluoride, leading to catastrophic decomposition.
Mechanism of Failure:

-Elimination

When a strong base removes the proton, the molecule destroys itself via the following pathway:

  • Deprotonation: Base removes

    
    .
    
  • 
    -Elimination:  The electron pair on carbon kicks out a fluoride ion (
    
    
    
    ).
  • Fragmentation: The resulting intermediate (a fluoro-oxocarbene species) hydrolyzes to a formate or decomposes to the parent phenol.

Decomposition cluster_0 Critical Failure Pathway Start Ar-OCF2H (Substrate) Inter1 [Ar-OCF2]⁻ (Unstable Carbanion) Start->Inter1 Deprotonation (-H+) Base Strong Base (LDA, BuLi, NaH) Base->Inter1 Inter2 [Ar-O-CF:] (Carbene-like) Inter1->Inter2 α-Elimination (-F⁻) End Ar-OH + Formates (Decomposition) Inter2->End Hydrolysis/Workup

Figure 1: The decomposition pathway of aryl difluoromethyl ethers under strong basic conditions.

Troubleshooting Guide: Reaction Compatibility

Use this matrix to determine if your planned reaction conditions will destroy the


 motif.
Reaction ClassReagent/Base ExampleRisk LevelTechnical Recommendation
Suzuki Coupling

,

,

🟢 Safe Carbonate and phosphate bases are too weak to deprotonate

. Standard conditions apply.
Buchwald-Hartwig

,

🟡 Caution

is borderline. If the substrate is electron-deficient (e.g., pyridine), the

proton becomes more acidic. Switch to

if possible.
Lithiation

-BuLi,

-BuLi, LDA
🔴 Critical Do not use. These will deprotonate the

group. Use Magnesiation (Knochel-Hauser) or halogen-metal exchange at very low temp (-78°C) with immediate quench, though risk remains high.
Alkylation

,

🔴 Critical

will likely destroy the group. Use milder bases like

in DMF/Acetonitrile.
Saponification

,

(aq)
🟢 Safe Aqueous hydroxide is generally compatible at RT. Prolonged heating (>80°C) may cause slow hydrolysis to the phenol.
Synthesis Troubleshooting: "I can't put the group on."

If you are failing to install the group, the issue is likely the generation of the difluorocarbene intermediate, not the stability of the product.

Common Protocol:



Diagnostic Checklist:

  • Is the reaction biphasic?

    • Requirement: You usually need a phase transfer catalyst (TBAB) or a solvent system like Dioxane/Water or Acetonitrile/Water.

    • Why: The phenoxide anion (in water) must meet the difluorocarbene (generated in organic phase or at interface).

  • Is the feed rate too fast?

    • Issue: If using

      
       (Chen's reagent), dumping it all in at once generates carbene faster than the phenol can trap it. The carbene dimerizes to tetrafluoroethylene (gas) and escapes.
      
    • Fix: Add the reagent slowly via syringe pump at elevated temperature (60–80°C).

Select the Right Reagent for Your Lab
ReagentMechanismProsCons

(Freon-22)
Carbene via deprotonationCheap, Atom EconomicalGas handling required; Ozone Depleting Substance (regulated).

DecarboxylationSolid, easy handlingRequires heat (>90°C); sensitive to feed rate.

Phosphate eliminationMild conditionsExpensive; Phosphorus byproducts difficult to remove.

(Chen's)
DecarboxylationHighly efficientReagent stability issues; cost.
Frequently Asked Questions (FAQ)

Q: Can I use a difluoromethoxy group as a directing group for ortho-lithiation? A: No. Unlike a methoxy group (


), which can direct lithiation (DOM), the 

group is incompatible with alkyllithiums. The base will attack the

proton rather than the aromatic ring proton.
  • Alternative: Install the halogen (Br/I) before adding the difluoromethoxy group, or use a directing group that tolerates weaker bases.

Q: Is


 electron-donating or withdrawing? 
A:  It is electron-withdrawing by induction (

) due to the fluorine atoms, but can still donate electron density into the ring via resonance (lone pairs on Oxygen), though less effectively than a methoxy group.
  • Implication: The ring is deactivated compared to anisole. Electrophilic aromatic substitution will be slower.

Q: How do I remove the group (Deprotection)? A: It is generally considered a permanent group in med-chem. However, it can be cleaved using strong Lewis acids like


 (similar to demethylation) or by forcing acidic hydrolysis, though this often requires harsh conditions that may affect other parts of the molecule.
References
  • Zafrani, Y., et al. (2009).[1] "Difluoromethylation of Phenols and Thiophenols with Diethyl Bromodifluoromethylphosphonate." Journal of Organic Chemistry.

  • Hu, J., et al. (2011).[1] "Selective Difluoromethylation and Monofluoromethylation Reactions." Chemical Reviews.

  • Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of Difluoromethyl Ethers with Difluoromethyl Triflate." Angewandte Chemie International Edition.

  • BenchChem. (2025).[2] "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry."

  • Erickson, J. A., & McLoughlin, J. I. (1995). "Hyrogen bond donor properties of the difluoromethyl group." Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting Palladium Poisoning in Fluorinated Aryl Bromide Coupling

Status: Active Ticket ID: F-ArBr-Pd-001 Assigned Specialist: Senior Application Scientist Subject: Resolving catalyst deactivation and stalling in cross-coupling of fluorinated substrates. Executive Summary: The "Fluorin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: F-ArBr-Pd-001 Assigned Specialist: Senior Application Scientist Subject: Resolving catalyst deactivation and stalling in cross-coupling of fluorinated substrates.

Executive Summary: The "Fluorine Paradox"

Coupling fluorinated aryl bromides presents a counter-intuitive challenge. While electron-withdrawing fluorine atoms typically accelerate Oxidative Addition (OA) of the C-Br bond to Pd(0), they frequently cause reaction failure.

Why? The resulting Pd(II) intermediate is highly electron-deficient and stable. This shifts the Rate-Determining Step (RDS) from Oxidative Addition to Transmetallation or Reductive Elimination . The catalyst "stalls" in the Pd(II) state, leaving it vulnerable to aggregation (Pd-black formation) or off-cycle dimerization (bridged species). This guide troubleshoots these specific failure modes.

Module 1: Diagnostic Triage

Before changing conditions, identify the specific mode of failure.

Q: My reaction stalled at 30% conversion. Is the catalyst dead or just slow? A: Perform the "Color & Byproduct Test" immediately.

ObservationLikely DiagnosisRoot Cause
Black Precipitate Pd-Black Formation Catalyst decomposition. The ligand could not stabilize the Pd(0) species, or the active cycle is too slow, allowing Pd agglomeration.
Reaction Solution stays clear/brown Off-Cycle Resting State The catalyst is trapped as a stable Pd(II) dimer or inhibited by halides. It is not dead, just "sleeping."
Product: Ar-H (Dehalogenation) Hydrodehalogenation Oxidative Addition worked, but Transmetallation failed. The Pd(II)-Ar species reacted with trace water/solvent instead of the nucleophile.
No Reaction (SM Recovery) Inhibition/Poisoning If no OA occurred, the catalyst might be poisoned by heteroatoms (N, S) or the C-Br bond is sterically inaccessible (ortho-F).
Diagnostic Workflow

Figure 1: Decision tree for diagnosing the specific mode of palladium failure.

Module 2: The Mechanism of Poisoning

Understanding why fluorinated substrates kill your catalyst.

Q: Why does the fluorine atom cause "poisoning" if it activates the ring? A: It creates a "Thermodynamic Sink." In standard couplings, the Pd(II) intermediate is transient. With fluorinated aryls, the Pd-C bond is strengthened due to the low LUMO of the arene.

  • The Dimer Trap: Electron-poor Pd(II) species are Lewis acidic. They eagerly bind bridging halides (Br-) or hydroxides (OH-) to form stable

    
     dimers. These dimers are often catalytically inactive "resting states."
    
  • The Fluorine "Ortho Effect": If a fluorine is ortho to the bromide, it provides both steric bulk and potential Pd...F-C coordination, further stabilizing the resting state and preventing the approach of the boronic acid.

Pathway Visualization: The Trap

Figure 2: The catalytic bottleneck. Fast oxidative addition leads to a stable Pd(II) species that tends to dimerize (poisoning) rather than transmetallate.

Module 3: Protocol Optimization & Solutions

Field-proven adjustments to reactivate the cycle.

1. Ligand Selection: The "Buchwald" Advantage

Standard ligands like PPh3 or dppf often fail here because they cannot force the stable Pd(II) species to undergo Transmetallation/Reductive Elimination.

Recommendation: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) .

  • Mechanism: These ligands are bulky and electron-rich.

    • Bulk: Prevents dimer formation (steric clash) and forces Reductive Elimination.

    • Electron Density: Stabilizes the Pd(0) species preventing Pd-black formation.

Substrate ChallengeRecommended Ligand/PrecatalystWhy?
General Fluorinated Ar-Br XPhos or XPhos Pd G4 Excellent balance of stability and activity; promotes transmetallation.
Ortho-Fluorinated Ar-Br SPhos or RuPhos Smaller profile allows access despite ortho-F steric hindrance.
Polyfluorinated (e.g., C6F5Br) BrettPhos or AdBippyPhos Extremely bulky ligands required to force reductive elimination from very stable Pd-ArF bonds.
Heterocycles + Fluorine tBuXPhos Pd G3 Tolerates Lewis basic nitrogens that might otherwise poison the metal.
2. The Base & Solvent System

Q: I see Ar-H (hydrodehalogenation). What do I change? A: This indicates your Pd(II) species is waiting too long for the boronic acid and reacting with water instead.

  • Protocol A (The "Dry" Fix):

    • Solvent: Switch to anhydrous Toluene or 1,4-Dioxane .

    • Base: Use Cs2CO3 or K3PO4 (finely ground, anhydrous).

    • Reasoning: Removing water eliminates the proton source for Ar-H formation.

  • Protocol B (The "Activation" Fix):

    • If the reaction needs water for the boronic acid activation (formation of boronate), you must increase the rate of Transmetallation to outcompete the side reaction.

    • Additive: Add Ag2O or Ag2CO3 (1.0 equiv).

    • Mechanism: Silver mediates a "halide abstraction," forcing the bromide off the palladium and creating a cationic Pd species that transmetallates much faster.

Module 4: Standardized Troubleshooting Protocol

Experiment: Coupling 2,4-difluorobromobenzene with Phenylboronic acid.

Step 1: The "Golden" Standard (Start Here) Use a Third or Fourth Generation Precatalyst to ensure precise L:Pd ratio (1:1).

  • Catalyst: XPhos Pd G4 (2 mol%)

  • Solvent: THF:Water (10:1) – Degassed thoroughly

  • Base: K3PO4 (2.0 equiv)

  • Temp: 60 °C

Step 2: If Dehalogenation (Ar-H) > 10% Switch to anhydrous conditions.

  • Catalyst: XPhos Pd G4 (2 mol%)

  • Solvent: Anhydrous Toluene

  • Base: Cs2CO3 (2.0 equiv)

  • Temp: 100 °C

Step 3: If Starting Material Remains (Inhibition) The catalyst is dying before OA or forming dimers.

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) (Higher L:Pd ratio of 2:1 helps stabilize).

  • Solvent: n-Butanol (The alcohol can sometimes assist in breaking up aggregates).

References
  • Buchwald, S. L., et al. "Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides."[1][2] Journal of the American Chemical Society, 2014.[1][2][3]

  • Hartwig, J. F., et al. "Palladium-Catalyzed Arylation of Fluoroalkylamines." Journal of the American Chemical Society, 2015.[2][4]

  • BenchChem Technical Support. "Troubleshooting Dehalogenation in Suzuki Coupling." BenchChem Guides, 2025.

  • Organometallics. "Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." ACS Publications, 2012.

  • Sigma-Aldrich. "Buchwald Phosphine Ligands User Guide." MilliporeSigma, 2024.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene. Here...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene. Here, we address common challenges encountered during the purification of this compound, offering practical, field-proven solutions grounded in established chemical principles.

Introduction: The Challenge of Purity

2-Bromo-4-(difluoromethoxy)-1-nitrobenzene is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of the final product. The synthetic route, typically involving the nitration of 1-bromo-3-(difluoromethoxy)benzene, can lead to a mixture of isomers and other byproducts that require careful separation. This guide is designed to help you navigate these purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene mixture?

A1: The impurity profile is highly dependent on the specific synthetic route and reaction conditions. However, you can generally anticipate the following:

  • Isomeric Impurities: Nitration of a substituted benzene ring can result in a mixture of ortho, meta, and para isomers.[2][3] In the case of 1-bromo-3-(difluoromethoxy)benzene, you may find isomers where the nitro group is in a different position relative to the bromo and difluoromethoxy groups.

  • Unreacted Starting Materials: Incomplete nitration will leave residual 1-bromo-3-(difluoromethoxy)benzene in your mixture.

  • Dinitrated Byproducts: Under harsh nitrating conditions, dinitration of the aromatic ring can occur.[2]

  • Residual Solvents and Reagents: Solvents used in the synthesis and workup (e.g., dichloromethane, ethyl acetate) and residual acids from the nitration mixture can be present.[4]

  • Hydrolysis Products: The presence of water during synthesis or workup could potentially lead to hydrolysis of the difluoromethoxy group, though this is generally less common under typical nitration conditions.[5]

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is an excellent initial technique for qualitative purity assessment.[6] It's fast, requires minimal sample, and can help you determine the number of components in your mixture and select an appropriate solvent system for column chromatography.[6] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.[3][7] ¹H NMR spectroscopy can also be used to identify and quantify impurities if their signals are well-resolved from the main product peaks.[8][9]

Q3: My purified product is still showing a broad melting point range. What does this indicate?

A3: A broad melting point range is a classic indicator of an impure compound.[10] Even small amounts of impurities can disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point. Further purification is necessary to obtain a sharp melting point, which is characteristic of a pure substance.

Q4: I'm concerned about the safe handling and disposal of waste generated during purification. What are the key precautions?

A4: 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene and related nitroaromatic compounds should be handled with care.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

For waste disposal, it is crucial to segregate different waste streams.[12][13]

  • Halogenated and Non-halogenated Organic Solvents: Collect these in separate, clearly labeled waste containers.

  • Aqueous Acidic and Basic Waste: Neutralize before disposal, following your institution's guidelines.

  • Solid Waste: Contaminated silica gel, filter paper, and other solid materials should be collected in a designated solid waste container.

Never dispose of organic waste down the drain.[12] All waste must be disposed of in accordance with local, state, and federal regulations.[14] Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.[12]

Troubleshooting Purification Workflows

This section provides detailed protocols and troubleshooting tips for the two primary methods of purifying 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene: recrystallization and column chromatography.

Workflow 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[15][16][17] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the desired compound to crystallize out while the impurities remain in the solution.[15]

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolation Isolation & Analysis Solvent_Selection Select Solvent Dissolution Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolution Ideal solvent found Hot_Filtration Hot Gravity Filtration (if insoluble impurities) Dissolution->Hot_Filtration Cooling Slow Cooling & Crystallization Hot_Filtration->Cooling Ice_Bath Ice Bath Cooling Cooling->Ice_Bath Crystallization appears complete Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry Crystals Washing->Drying Purity_Check Check Purity (TLC, MP, etc.) Drying->Purity_Check

Caption: General workflow for purification by recrystallization.

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection: The ideal solvent is one in which 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[15] Common choices for nitroaromatic compounds include ethanol, methanol, isopropanol, or mixtures such as ethanol/water or hexane/ethyl acetate.[18]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the selected solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves. Adding a large excess of solvent will reduce your final yield.[10]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[16] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[16]

  • Drying: Dry the purified crystals, for example, by air drying or in a vacuum oven.

  • Purity Assessment: Determine the melting point of the dried crystals and perform TLC or another analytical technique to confirm the purity.

Problem Potential Cause Solution
Product does not dissolve Incorrect solvent choice (compound is insoluble).Select a more polar solvent or a different solvent system.
No crystals form upon cooling Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The compound may have "oiled out" (formed a liquid layer instead of crystals).Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and try to cool it again. Seeding with a small crystal of the pure compound can also induce crystallization.
Low recovery of purified product Too much solvent was used for dissolution or washing.Use the minimum amount of hot solvent for dissolution and wash the crystals with a minimal amount of ice-cold solvent.
Premature crystallization during hot filtration.Use a heated funnel and pre-heat all glassware. Add a slight excess of solvent before filtration.
Workflow 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[19] For 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene, silica gel is a common stationary phase.

Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis Solvent_System Select Eluent (TLC) Pack_Column Pack Column with Silica Gel Solvent_System->Pack_Column Load_Sample Load Sample Pack_Column->Load_Sample Elute_Column Elute with Solvent Load_Sample->Elute_Column Collect_Fractions Collect Fractions Elute_Column->Collect_Fractions Analyze_Fractions Analyze Fractions (TLC) Collect_Fractions->Analyze_Fractions Combine_Fractions Combine Pure Fractions Analyze_Fractions->Combine_Fractions Pure fractions identified Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent Final_Product Obtain Purified Product Evaporate_Solvent->Final_Product

Caption: General workflow for purification by column chromatography.

Step-by-Step Protocol for Column Chromatography:

  • Eluent Selection: Use TLC to determine a suitable solvent system (eluent).[6] A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal eluent should provide a good separation of your desired product from its impurities, with the product having an Rf value of approximately 0.2-0.4.[6]

  • Column Packing: Pack a glass column with silica gel. This can be done as a slurry (mixing the silica with the eluent and pouring it into the column) or dry. Ensure the packing is uniform and free of air bubbles.[20]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the purified product.[21]

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene.

Problem Potential Cause Solution
Poor separation of spots Incorrect eluent system.Optimize the eluent system using TLC. If compounds are very polar, a more polar eluent may be needed. If they are non-polar, a less polar eluent is required.
Cracked or channeled column packing Improper packing of the column.Repack the column carefully, ensuring the silica gel is evenly distributed and settled.
Broad or tailing bands Sample is overloaded on the column.Use a larger column or load less sample.
The sample is not very soluble in the eluent.Choose a different eluent system in which the sample is more soluble.
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent.

Final Purity Assessment

After purification, it is essential to confirm the purity of your 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene. A combination of the following analytical techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): A quick check to ensure only a single spot is present.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can detect trace impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used for quantitative analysis if an internal standard is used.

By following the guidelines and troubleshooting tips outlined in this technical support center, you can effectively overcome the challenges associated with the purification of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene and ensure the high quality of your final product.

References

  • University of California, Los Angeles.
  • University of Toronto Scarborough.
  • PrepChem. Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • University of Massachusetts Boston.
  • Homi Bhabha Centre for Science Education.
  • ScienceMadness Discussion Board.
  • University of Colorado Boulder, Department of Chemistry and Biochemistry.
  • Chem 355 Jasperse Chromatography Notes. Column, Combiflash, and TLC.
  • Fisher Scientific. Safety Data Sheet: 4-Bromo-1-fluoro-2-nitrobenzene.
  • King Saud University.
  • BenchChem. A Comparative Guide to the Synthesis and Characterization of 4-(Difluoromethoxy)benzene-1,2-diamine.
  • University of Arizona.
  • Quora.
  • ACD/Labs.
  • Chromtech.
  • Dartmouth College.
  • Edubirdie.
  • BenchChem. Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.
  • European Chemicals Agency (ECHA).
  • ChemicalBook. 2-Bromo-4-nitrobenzaldehyde synthesis.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Northwestern University. Hazardous Waste Disposal Guide.
  • Google Patents. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.
  • International Journal of Chemical and Physical Sciences.
  • Journal of Pharmaceutical and Biomedical Analysis. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS.
  • BenchChem.
  • University of Wisconsin-Madison.
  • Global Substance Registration System. 1-BROMO-3-NITRO-5-(TRIFLUOROMETHYL)BENZENE.
  • Semantic Scholar. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.
  • U.S. Environmental Protection Agency. Other Disposal Guidance.
  • Sigma-Aldrich. 2-Bromo-1-fluoro-4-nitrobenzene 95%.
  • Asian Journal of Research in Chemistry.
  • Research and Reviews: A Journal of Pharmaceutical Science. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • SpringerLink. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on....
  • JulietHahn.com.
  • Journal of Molecular Science. Hyphenated techniques in impurity profiling of Efavirenz.
  • U.S. Environmental Protection Agency, Abstract Sifter. 2-Bromo-3,4-difluoro-1-nitrobenzene.
  • BLDpharm. 1-Bromo-3-(difluoromethoxy)-5-nitrobenzene.

Sources

Optimization

solvent selection for nitration of bromo-difluoromethoxybenzene

To: User From: Technical Support Center (Chemical Synthesis Division) Subject: Technical Guide: Solvent Selection for Nitration of Bromo-difluoromethoxybenzene Executive Summary You are undertaking the nitration of 1-bro...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Technical Support Center (Chemical Synthesis Division) Subject: Technical Guide: Solvent Selection for Nitration of Bromo-difluoromethoxybenzene

Executive Summary

You are undertaking the nitration of 1-bromo-4-(difluoromethoxy)benzene . This transformation presents a specific set of challenges: balancing the directing effects of two ortho/para directors (the


 atom and the 

group) while maintaining the chemical integrity of the acid-sensitive difluoromethoxy moiety.

This guide moves beyond generic protocols to address the solvation thermodynamics and kinetic control necessary for high-purity synthesis.

Module 1: Strategic Solvent Selection

The choice of solvent is the primary variable controlling regioselectivity and thermal safety in this reaction.

Decision Matrix: Which Solvent System Fits Your Needs?
FeatureSystem A: Dichloromethane (DCM) / Mixed Acid System B: Acetic Anhydride / Nitric Acid System C: Sulfuric Acid (Neat)
Primary Utility Scale-Up & Safety High Regioselectivity Rapid Screening
Mechanism Biphasic (Interfacial reaction)Formation of Acetyl NitrateHomogeneous Nitronium ion
Heat Management Excellent (Reflux limits temp)Moderate (Requires cryo-cooling)Poor (High viscosity)
Selectivity High (Kinetic control)Very High (Steric bulk of reagent)Low (Thermodynamic control)
Risk Profile Low (Solvent acts as heat sink)Medium (Exothermic activation)High (Runaway potential)
Technical Q&A: Solvent Effects

Q1: Why is Dichloromethane (DCM) recommended for the difluoromethoxy substrate specifically? A: The


 group is chemically stable but can undergo acid-catalyzed hydrolysis at elevated temperatures or in the presence of super-acids over prolonged periods. DCM creates a biphasic system . The substrate dissolves in the organic phase, while the nitronium ion (

) resides in the aqueous acid phase. Reaction occurs at the interface. This limits the exposure of the sensitive ether linkage to the bulk acid, reducing the rate of hydrolysis (degradation to phenols) and preventing "runaway" dinitration.

Q2: My previous attempts with neat sulfuric acid yielded a tarry mixture. Why? A: Neat sulfuric acid is a powerful dehydrating agent. The heat of mixing with nitric acid and the heat of reaction are significant. Without a solvent to act as a thermal buffer, local "hot spots" exceed the stability threshold of the


 group, leading to cleavage of the difluoromethyl group and subsequent oxidation of the resulting phenol to tar.

Q3: How does Acetic Anhydride influence regioselectivity? A: In acetic anhydride, the active electrophile is acetyl nitrate (


), not the free nitronium ion. Acetyl nitrate is bulkier and less reactive (more selective) than 

. Given that your substrate has a bromine (bulky) and a difluoromethoxy group (moderately bulky), the acetyl nitrate will show a stronger preference for the position ortho to the

group (Position 2), avoiding the steric crowding of the bromine, thereby maximizing the yield of 1-bromo-4-(difluoromethoxy)-2-nitrobenzene .

Module 2: Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathway.

NitrationWorkflow Start Substrate: 1-bromo-4-(difluoromethoxy)benzene Decision Select Solvent System Start->Decision Goal Goal: High Purity Mononitration SystemA System A: DCM (Biphasic) Recommended for >5g Scale Decision->SystemA Safety Priority SystemB System B: Acetic Anhydride Recommended for High Regioselectivity Decision->SystemB Selectivity Priority MechA Mechanism: Interfacial Reaction SystemA->MechA MechB Mechanism: Acetyl Nitrate Formation SystemB->MechB Product Major Product: 1-bromo-4-(difluoromethoxy)-2-nitrobenzene MechA->Product SideProduct Avoided Byproducts: - Phenols (Hydrolysis) - Dinitro species MechA->SideProduct If T > 25°C MechB->Product Product->Goal

Caption: Solvent selection logic tree for optimizing regioselectivity and safety in the nitration of halo-alkoxybenzenes.

Module 3: Detailed Experimental Protocol (System A - DCM Method)

Objective: Synthesis of 1-bromo-4-(difluoromethoxy)-2-nitrobenzene. Scale: 10 mmol basis.

Reagents:
  • 1-bromo-4-(difluoromethoxy)benzene: 2.23 g (10 mmol)

  • Dichloromethane (DCM): 20 mL

  • Concentrated Sulfuric Acid (

    
    , 98%): 5 mL
    
  • Concentrated Nitric Acid (

    
    , 70%): 0.8 mL (1.2 eq)
    
Step-by-Step Procedure:
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and an internal thermometer, dissolve the substrate (2.23 g) in DCM (15 mL). Cool the solution to 0°C using an ice/salt bath.

  • Acid Activation: In a separate vial, pre-mix the Sulfuric Acid (5 mL) and Nitric Acid (0.8 mL) at 0°C. Note: This generates the nitronium ion.

  • Addition: Add the mixed acid dropwise to the vigorously stirred DCM solution over 15 minutes. Do not allow the internal temperature to exceed 5°C.

    • Why? High temperatures accelerate the hydrolysis of the

      
       ether bond.
      
  • Reaction: Allow the biphasic mixture to stir at 0–5°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product will be less polar than the starting material.

  • Quench: Pour the reaction mixture onto 50 g of crushed ice.

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer once with DCM (10 mL).

  • Wash: Wash combined organics with Saturated

    
     (2 x 20 mL) to remove residual acid. Caution: 
    
    
    
    evolution.
  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    

Module 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield / Recovery Hydrolysis of

group.
The aqueous acid layer was in contact with the product for too long or at too high a temperature. Action: Quench immediately upon TLC completion. Keep T < 5°C.
Formation of Dinitro Products Excess Nitric Acid or "Hot" addition.[1]The

group activates the ring. Action: Reduce

to 1.05 equivalents. Ensure dropwise addition is slow.
Wrong Isomer (Position 3) Steric misdirection.While rare, if the bromine directs strongly, you may get nitration ortho to the Br. Action: Switch to System B (Acetic Anhydride) . The bulkier electrophile will strictly prefer the position ortho to the ether oxygen.
Emulsion during workup Surfactant-like byproducts.Action: Filter the biphasic mixture through a pad of Celite before separation. Add brine to the aqueous layer.

References

  • Petko, K. I., et al. "Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group."[2][3] Journal of Organic and Pharmaceutical Chemistry, 2023.[3] [Link][2][3]

Sources

Troubleshooting

handling precautions for 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene

Welcome to the Specialized Fluorinated Intermediates Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Specialized Fluorinated Intermediates Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive technical guide for 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene (CAS 1226806-69-8) .

Since this compound is a specialized building block often used in late-stage lead optimization (specifically to modulate lipophilicity via the


 group), this guide prioritizes the stability of the difluoromethoxy moiety and the thermal hazards associated with the nitro-bromide scaffold.[1]

Module 1: Critical Safety & Handling (The "Must-Reads")

Q: What are the primary, non-obvious hazards of this compound? A: Beyond standard irritant warnings (H315/H319/H335), you must manage two specific chemical risks:

  • Thermal Instability (Nitro Group): While mono-nitro compounds are generally stable, the presence of the bromine atom sensitizes the ring.[1] Do not heat this compound above 100°C in a closed system without Differential Scanning Calorimetry (DSC) data.

  • Hidden HF Release (Difluoromethoxy Group): The

    
     group is chemically distinct from 
    
    
    
    .[1] It is a "masked" phenol. Upon exposure to strong Lewis acids or high temperatures in aqueous acid , it can hydrolyze, releasing Hydrogen Fluoride (HF) and the corresponding phenol.[1]

Q: Does this compound require specific spill cleanup protocols? A: Yes. Do not use metal spatulas if the material is dry and crystalline, as a precaution against friction sensitivity common in nitro-aromatics.[1]

  • Protocol: Dampen the spill with inert solvent (PEG-400 or mineral oil) to desensitize it before sweeping.[1]

  • Neutralization: If acid hydrolysis is suspected (smell of acrid fumes), treat the surface with Calcium Gluconate gel or a saturated Sodium Bicarbonate solution to neutralize potential HF.[1]

Module 2: Stability & Storage

Q: My compound has turned from yellow to dark orange. Is it degraded? A: Likely, yes.[1] Nitro-aromatics are photosensitive.[1] The darkening indicates the formation of nitroso- or azo-coupling byproducts triggered by UV light.[1]

  • Prevention: Store in amber glass under an inert atmosphere (Argon/Nitrogen).

  • Salvage: If the darkening is superficial, a quick filtration through a silica plug (eluting with Hexane/EtOAc) can often remove the colored impurities.[1]

Q: Can I store this at Room Temperature? A: Short-term (days), yes. Long-term, we recommend 2–8°C .[1]

  • Reasoning: The electron-withdrawing nature of the nitro and bromine groups makes the

    
     ether linkage slightly more susceptible to hydrolysis than a standard anisole.[1] Cold storage minimizes this rate.
    

Visual Guide: Storage Logic Flow

StorageProtocol Start Received Compound (CAS 1226806-69-8) Check Check Appearance (Yellow Solid?) Start->Check ST_Short Short Term (<1 Month) Store RT, Dark, Desiccated Check->ST_Short Immediate Use ST_Long Long Term (>1 Month) Store 4°C, Argon Overlay Check->ST_Long Stockpile Issue Dark/Orange Color? Check->Issue Inspection Action Purify: Silica Plug (Hexane/EtOAc) Issue->Action Yes

Caption: Decision matrix for storage and remediation of photo-degraded samples.

Module 3: Reaction Troubleshooting

Q: I am losing the difluoromethoxy (


) group during reaction. Why? 
A:  This is a common issue when using strong acids.[1] The 

group is acid-labile.[1]
  • Mechanism: Protonation of the ether oxygen facilitates the elimination of the

    
     cation (or equivalent), leading to hydrolysis.
    
  • Solution: Switch to basic or neutral conditions. If acidic conditions are unavoidable, keep the pH > 3 and temperature < 40°C.

Q: I am performing a Suzuki coupling on the Bromine, but yields are low. A: The nitro group at the ortho position to the bromine creates steric hindrance and electronic deactivation.[1]

  • Troubleshooting Table:

VariableRecommendationScientific Rationale
Catalyst Pd(dppf)Cl₂ or Pd(PtBu₃)₂Bidentate or bulky electron-rich ligands prevent Pd-aggregation caused by the nitro group's coordination.[1]
Base K₃PO₄ (Anhydrous)Avoid strong hydroxides (NaOH/KOH) which can attack the nitro-ring (SNAr) or hydrolyze the

.[1]
Solvent Dioxane/Water (10:[1]1)Aqueous mixtures are required for boronic acids, but minimize water to protect the ether.
Temp 80°C (Max)Higher temps risk denitration or polymerization.[1]

Q: Safety warning for reducing the Nitro group? A: Extreme Caution Required. Reducing 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene to the aniline is highly exothermic.[1]

  • Risk: The presence of the bromine atom can lead to hydrodehalogenation (loss of Br) if hydrogenation (Pd/C + H2) is used unchecked.[1]

  • Recommended Protocol: Use Iron (Fe) powder / Ammonium Chloride or Tin(II) Chloride (SnCl2) .[1] These selective reductions avoid stripping the bromine atom and are thermally more controllable than catalytic hydrogenation.

Visual Guide: Reaction Pathway Selection

ReactionLogic Substrate Substrate: 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene Goal_Cross Goal: C-C Bond Formation (Suzuki/Sonogashira) Substrate->Goal_Cross Goal_Red Goal: Reduce Nitro Group (-NO2 to -NH2) Substrate->Goal_Red Risk_Base Risk: Base Hydrolysis of OCHF2 Goal_Cross->Risk_Base Risk_H2 Risk: Loss of Bromine (H2/Pd) Goal_Red->Risk_H2 Sol_Base Use Mild Base (K3PO4) Avoid NaOH Risk_Base->Sol_Base Sol_Fe Use Fe/NH4Cl or SnCl2 (Chemoselective) Risk_H2->Sol_Fe

Caption: Workflow to select reaction conditions that preserve the sensitive -Br and -OCHF2 functionalities.

Module 4: Waste & Disposal

Q: How do I dispose of reaction mixtures containing this compound? A: This compound contains Fluorine, Bromine, and Nitrogen.[1]

  • Segregation: Do not mix with general organic waste if your facility incinerates waste.[1] Fluorinated compounds require specialized high-temperature incineration with scrubbing to prevent HF emission.[1]

  • Labeling: Tag waste streams explicitly as "Halogenated Organic – Fluorine/Bromine Positive" and "Potential HF Generator" (if acidic).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13314704, 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene. Retrieved from [Link]

Sources

Optimization

preventing defluorination during high-temperature reactions

Technical Support Center: Preventing Defluorination in High-Temperature Reactions Current Status: Online Agent: Senior Application Scientist Topic: C-F Bond Preservation Under Thermal Stress The Core Challenge: The C-F P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Defluorination in High-Temperature Reactions

Current Status: Online Agent: Senior Application Scientist Topic: C-F Bond Preservation Under Thermal Stress

The Core Challenge: The C-F Paradox

User Query: “I selected a fluorinated substrate for its metabolic stability, but under my reaction conditions (120°C, basic), I’m losing the fluorine atom. Why is the 'strongest bond in organic chemistry' breaking?”

Scientist’s Analysis: This is the classic C-F Paradox . While the C-F bond is thermodynamically strong (approx. 110 kcal/mol), it is kinetically labile under specific catalytic and nucleophilic conditions. In high-temperature transition metal catalysis or basic media, the high electronegativity of fluorine actually promotes its own departure by stabilizing anionic intermediates (SNAr) or facilitating metal insertion (oxidative addition).

To fix this, we must diagnose the specific pathway of defluorination: Beta-Fluoride Elimination (catalytic) or Nucleophilic Attack (stoichiometric).

Diagnostic Triage & Troubleshooting

Q: How do I distinguish between catalytic defluorination and background hydrolysis?

A: Perform a "Hot Control" Experiment . Run your reaction setup without the metal catalyst but with all other reagents (base, ligand, solvent) at the target temperature.

Observation (19F NMR)DiagnosisRoot Cause
Defluorination stops Pathway A: Metal-Mediated The metal is inserting into the C-F bond or facilitating

-fluoride elimination.
Defluorination persists Pathway B: Nucleophilic/Thermal The base or solvent is attacking the activated C-F bond (SNAr or Hydrolysis).

Scenario A: Metal-Catalyzed Cross-Coupling (The "Beta-Elimination" Trap)

User Query: “I am running a Suzuki coupling on a trifluoromethyl-substituted aryl bromide. I see the coupled product, but also significant amounts of a defluorinated alkene byproduct. What is happening?”

A: You are likely witnessing


-Fluoride Elimination .
After the oxidative addition of your substrate to the Palladium (Pd) center, if there is a fluorine atom on the 

-carbon (relative to the metal), the strong affinity of Pd for Fluorine (Pd-F bond formation) drives the elimination of F, creating a double bond and a Pd-F species.

The Fix: Steric Bulk & Speed. You need to accelerate the desired Reductive Elimination step so it outcompetes the undesired


-elimination.
  • Switch Ligands: Use bulky, electron-rich phosphines (e.g., BrettPhos , tBuXPhos , or Ad2nBuP ). These ligands crowd the metal center, making the geometry required for

    
    -fluoride elimination energetically unfavorable while promoting the reductive elimination of the product.
    
  • Increase Concentration: Higher concentration of the coupling partner (boronic acid) can speed up transmetalation, pushing the cycle forward before elimination occurs.

Visualizing the Mechanism:

BetaElimination Substrate Fluorinated Substrate (R-CF-C-X) OxAdd Oxidative Addition (Pd-C Bond Formed) Substrate->OxAdd Pd(0) BetaElim β-Fluoride Elimination (UNWANTED) OxAdd->BetaElim Slow Transmetalation Small Ligands RedElim Reductive Elimination (DESIRED) OxAdd->RedElim Bulky Ligands Fast Transmetalation Byproduct Defluorinated Alkene + Pd-F BetaElim->Byproduct Product Coupled Product (C-F Intact) RedElim->Product

Caption: Kinetic competition between the desired reductive elimination and the unwanted beta-fluoride elimination in Pd-catalyzed reactions.

Scenario B: Nucleophilic Aromatic Substitution (The "SNAr" Trap)

User Query: “I’m using K2CO3 in DMF at 100°C. My fluorine on the aromatic ring is being replaced by a hydroxyl or dimethylamino group.”

A: Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity stabilizes the Meisenheimer Complex (the anionic intermediate). In polar aprotic solvents (like DMF or DMAc) at high temperatures, even weak nucleophiles (like trace water or dimethylamine from solvent decomposition) can displace it.

The Fix: Solvent & Base Engineering.

  • Change the Solvent: Switch from polar aprotic (DMF, NMP) to non-polar or less nucleophilic solvents like Toluene or 1,4-Dioxane . DMF decomposes at high T to release dimethylamine, a potent nucleophile.

  • Use "Soft" Bases: Replace hard bases (alkoxides, hydroxides) with non-nucleophilic bases.

    • Recommended:CsF (Cesium Fluoride) or K3PO4 .

    • Why? CsF provides basicity without acting as a carbon-attacking nucleophile. The "F- for F-" exchange is degenerate (invisible), whereas "OH- for F-" is destructive.

  • Anhydrous Conditions: Strictly exclude water. Hydroxide (OH-) is generated from carbonate bases + trace water, and it is a potent defluorinating agent.

Comparative Data: Base Selection for Fluorinated Arenes

BaseNucleophilicityRisk of DefluorinationRecommended Use
NaOEt / KOtBu HighCritical Avoid with fluoroarenes.
NaOH / KOH HighCritical Avoid. Generates OH-.
K2CO3 / Cs2CO3 ModerateModerate Safe only if strictly anhydrous.
CsF LowLow Gold Standard for sensitive substrates.
K3PO4 LowLow Good alternative to CsF.

Experimental Protocol: Self-Validating Optimization

Protocol: Ligand Screening for Suppressing Defluorination Objective: Identify a catalyst system that favors C-C bond formation over C-F cleavage.

Reagents:

  • Substrate: 1.0 equiv (e.g., 2-bromo-1-fluoro-4-nitrobenzene)[1]

  • Coupling Partner: 1.5 equiv (e.g., Phenylboronic acid)

  • Base: 2.0 equiv CsF (anhydrous)

  • Solvent: 1,4-Dioxane (0.2 M)

  • Catalyst: 5 mol% Pd source (e.g., Pd(OAc)2) + 10 mol% Ligand

Workflow:

  • Setup: Prepare 4 reaction vials in a glovebox (or under Ar flow).

  • Variable: Add a different ligand to each:

    • Vial A: PPh3 (Control - small, electronic neutral)

    • Vial B: PCy3 (Bulky, electron-rich)

    • Vial C:XPhos (Buchwald - bulky biaryl)

    • Vial D:BrettPhos (Buchwald - extremely bulky)

  • Execution: Heat to 100°C for 12 hours.

  • Analysis (Self-Validation):

    • Take an aliquot.

    • Add an internal standard (e.g.,

      
      -trifluorotoluene).
      
    • Run 19F NMR (uncoupled).

    • Success Criterion: Disappearance of starting material peak (-110 ppm) AND appearance of product peak (-115 ppm) WITHOUT new peaks at -120 to -150 ppm (indicative of aryl fluorides or inorganic fluoride).

Troubleshooting Decision Tree:

Troubleshooting Start Problem: Loss of Fluorine CheckControl Run Hot Control (No Catalyst) Start->CheckControl ResultCatalytic Defluorination Stops (Catalyst Required) CheckControl->ResultCatalytic ResultThermal Defluorination Persists (Thermal/Base) CheckControl->ResultThermal ActionLigand Switch to Bulky Ligand (BrettPhos, tBuXPhos) ResultCatalytic->ActionLigand ActionBase Switch Base to CsF Change Solvent to Toluene ResultThermal->ActionBase

Caption: Decision matrix for isolating the root cause of defluorination.

Frequently Asked Questions (FAQ)

Q: Can I use microwave heating to shorten the reaction time and avoid defluorination? A: Yes, but with caution. Microwave heating is efficient, but "hot spots" can momentarily exceed the activation energy for C-F cleavage. If you use microwaves, ensure active cooling (compressed air) is on to maintain the bulk temperature accurately.

Q: Why does my reaction work with Ar-Cl but defluorinate with Ar-Br? A: The rate of oxidative addition is faster for Ar-Br. If the subsequent transmetalation is slow, the active Pd(II) species sits "idle" longer, increasing the statistical probability of the unwanted


-fluoride elimination side reaction. Paradoxically, a slower oxidative addition (Ar-Cl) might sometimes match the transmetalation rate better, reducing the concentration of the vulnerable intermediate.

Q: Is "fluoride scavenging" a viable strategy? A: Generally, no. Adding calcium or magnesium salts to "precipitate" fluoride often drives the equilibrium towards defluorination (Le Chatelier’s principle). It is better to prevent the bond breaking than to scavenge the debris.

References

  • Mechanisms of Defluorination

    • Title: "Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism"[2]

    • Source: Environmental Science: Processes & Impacts (RSC)
    • URL:[Link]

  • Ligand Effects in Cross-Coupling

    • Title: "Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling"
    • Source: The Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • Beta-Hydride/Fluoride Elimination Suppression

    • Title: "Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cycliz
    • Source: Organic Letters (ACS)
    • URL:[Link]

  • Nucleophilic Aromatic Substitution (SNAr)

    • Title: "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
    • Source: PMC (NIH)
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Functionalization of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene

Welcome to the technical support center for 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile buil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. The unique substitution pattern of this molecule—featuring a bromine atom, a strongly electron-withdrawing nitro group, and a lipophilic difluoromethoxy group—presents both opportunities and distinct challenges in achieving selective functionalization.

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its reactivity and optimize your synthetic outcomes.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the functionalization of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene. Each entry details potential causes and provides actionable, evidence-based solutions.

Issue 1: Low Yield or Stalled Nucleophilic Aromatic Substitution (SNAr) of the Bromo Group

Problem: You are attempting to substitute the bromine atom using a nucleophile (e.g., an amine, alcohol, or thiol) but observe low conversion of the starting material, even at elevated temperatures.

Scientific Context: The C-Br bond at the C2 position is highly activated for SNAr. This is because it is ortho to the powerful electron-withdrawing nitro group, which stabilizes the negative charge in the intermediate Meisenheimer complex through resonance.[1][2][3] Failure to react typically points to issues with nucleophile reactivity, solvent choice, or deactivating side reactions.

Possible Causes & Recommended Solutions:

Possible Cause Scientific Rationale & Recommended Solution
Insufficient Nucleophilicity The nucleophile may not be strong enough to initiate the attack. For less reactive nucleophiles (e.g., secondary amines, phenols), a stronger base is required to generate a more potent nucleophilic species (e.g., anilide, phenoxide). Solution: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) instead of weaker carbonate or organic bases.
Inappropriate Solvent SNAr reactions proceed fastest in polar, aprotic solvents that can solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus maximizing its reactivity. Solution: Replace protic solvents (e.g., alcohols) or low-polarity solvents (e.g., toluene) with high-polarity aprotic solvents like DMSO, DMF, or NMP.
Steric Hindrance A bulky nucleophile or, in some cases, a bulky substrate can slow the reaction rate. While the substrate itself is not exceptionally hindered, very bulky nucleophiles may require more forcing conditions. Solution: Increase the reaction temperature incrementally (e.g., from 80°C to 120°C or higher) and monitor for product formation versus decomposition.
Competitive Proton Abstraction If the nucleophile has acidic protons (e.g., primary amines, alcohols) and the base is not strong enough, an acid-base equilibrium may be established that reduces the concentration of the active nucleophile. Solution: Use a full equivalent or a slight excess of a strong base (like NaH) to ensure complete deprotonation of the nucleophile before the substitution reaction begins.
Issue 2: Poor Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Problem: You are performing a Pd-catalyzed cross-coupling reaction at the C-Br bond, but the reaction shows low conversion, significant starting material remains, and/or hydrodebromination (replacement of Br with H) is observed as a major side product.

Scientific Context: The C-Br bond is a standard handle for cross-coupling. However, the electron-deficient nature of the aromatic ring can influence the stability and activity of the palladium catalyst. Furthermore, side reactions like β-hydride elimination can become competitive, particularly in Buchwald-Hartwig aminations.[4][5][6]

Possible Causes & Recommended Solutions:

Possible Cause Scientific Rationale & Recommended Solution
Catalyst Inhibition or Decomposition The nitro group can potentially coordinate to the palladium center or participate in redox side reactions, leading to catalyst deactivation. Solution: Use pre-formed Pd(0) catalysts or employ ligands that rapidly generate the active Pd(0) species. For electron-deficient substrates, sterically hindered biarylphosphine ligands like BrettPhos or RuPhos are often superior as they promote the desired reductive elimination step.[5]
Inefficient Oxidative Addition While the C-Br bond is reactive, the choice of ligand is critical for an efficient oxidative addition step, which is the first step in the catalytic cycle.[7][8] Solution: For Suzuki couplings, ensure your ligand is sufficiently electron-rich (e.g., SPhos, XPhos). For Buchwald-Hartwig aminations of electron-deficient aryl bromides, bulky phosphine ligands are known to improve selectivity and reduce side products.[4][5]
Suboptimal Base/Solvent Combination The base plays a crucial role in both the transmetalation step (Suzuki) and the deprotonation of the amine (Buchwald-Hartwig).[9][10] An incorrect choice can halt the catalytic cycle. Solution: For Suzuki reactions, a moderately strong base like K₂CO₃ or K₃PO₄ in a solvent like 1,4-dioxane/water is a good starting point. For Buchwald-Hartwig, a stronger base like NaOtBu or LHMDS in an aprotic solvent like toluene or THF is typically required.
Hydrodebromination Side Reaction This occurs when an intermediate palladium-hydride species forms and reductively eliminates to give the debrominated arene. This is more common in aminations with primary amines. Solution: Using bulkier phosphine ligands can disfavor the formation of the required geometry for β-hydride elimination.[5] Additionally, ensuring anhydrous conditions can minimize sources of protons.

G

Issue 3: Lack of Chemoselectivity During Nitro Group Reduction

Problem: You are trying to reduce the nitro group to an amine, but you are also observing significant hydrodebromination (loss of the C-Br bond).

Scientific Context: The reduction of a nitro group in the presence of an aryl halide is a classic chemoselectivity challenge. Catalytic hydrogenation with standard catalysts like Palladium on Carbon (Pd/C) is notorious for causing dehalogenation, especially for aryl bromides and iodides.[11]

Possible Causes & Recommended Solutions:

Possible Cause Scientific Rationale & Recommended Solution
Use of Palladium on Carbon (Pd/C) with H₂ Pd/C is highly active for hydrogenolysis of C-X bonds (X = Cl, Br, I). The conditions that reduce the nitro group are often harsh enough to cleave the C-Br bond. Solution: Avoid H₂/Pd-C. Instead, use reagents known for their chemoselectivity. Excellent alternatives include: • Iron powder (Fe) in acidic medium (e.g., NH₄Cl or AcOH): A classic, robust, and highly selective method.[12] • Stannous chloride (SnCl₂·2H₂O) in an alcohol solvent: Another reliable method that preserves the C-Br bond.[12] • Sodium dithionite (Na₂S₂O₄): A mild reductant suitable for many substrates.
Over-reduction with Transfer Hydrogenation Catalytic transfer hydrogenation (e.g., using ammonium formate or cyclohexene as a hydrogen source with Pd/C) can sometimes be milder but may still lead to dehalogenation depending on the substrate and conditions. Solution: If using this method, carefully optimize the temperature and reaction time. However, switching to non-catalytic methods like Fe/NH₄Cl is generally a more reliable strategy for preserving the halogen.[13]
Use of Platinum-based Catalysts While sometimes offering different selectivity, platinum catalysts can also promote dehalogenation. Solution: Sulfided platinum on carbon (Pt/C) has been shown to be effective in selectively reducing nitro groups while preserving halogens, as the sulfur partially poisons the catalyst's activity towards C-Br cleavage.[11]

G

Section 2: Frequently Asked Questions (FAQs)

Q1: Which position is more reactive for Nucleophilic Aromatic Substitution (SNAr) and why? The C-Br or the C-NO₂ bond?

A1: The C-Br bond at the C2 position is overwhelmingly more reactive towards typical nucleophiles than the C-NO₂ bond. The SNAr mechanism proceeds via an addition-elimination pathway, where the rate-determining step is usually the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex).[3][14] The stability of this intermediate is key. Both the nitro group and the bromine atom are electron-withdrawing and can stabilize the intermediate. However, halides (like Br⁻) are excellent leaving groups, whereas the nitro group (as NO₂⁻) is a much poorer leaving group under typical SNAr conditions. Therefore, nucleophilic attack at C2 followed by the facile elimination of bromide is the dominant pathway. While displacement of a nitro group is possible, it generally requires more forcing conditions or specific substrate activation.[15]

Q2: How does the difluoromethoxy (-OCF₂H) group influence the reactivity compared to a methoxy (-OCH₃) group?

A2: The influence is dramatic and opposing.

  • A methoxy (-OCH₃) group is an electron-donating group (EDG) through resonance. An EDG deactivates an aromatic ring towards nucleophilic aromatic substitution because it destabilizes the negatively charged Meisenheimer intermediate.

  • A difluoromethoxy (-OCF₂H) group , in contrast, is a moderately electron-withdrawing group (EWG) due to the strong inductive effect of the two fluorine atoms.[16] This EWG character activates the aromatic ring towards nucleophilic attack, complementing the strong activation provided by the nitro group. It also increases the lipophilicity of the molecule, a property often desired in drug candidates.[17][18]

Q3: What are the best starting conditions for a Suzuki-Miyaura coupling with this substrate?

A3: For an electron-deficient aryl bromide like this, a robust catalyst system is recommended to ensure efficient turnover and suppress side reactions. A reliable starting point would be:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: SPhos or RuPhos (2-4 mol%)

  • Base: K₃PO₄ (2-3 equivalents)

  • Solvent: 1,4-Dioxane with 10-20% water

  • Temperature: 80-100 °C

  • Atmosphere: Inert (Nitrogen or Argon) Always degas the solvent mixture thoroughly before adding the catalyst. The reaction should be monitored by TLC or LC-MS for consumption of the starting material. If the reaction is sluggish, increasing the temperature or screening a different ligand (e.g., XPhos) may be beneficial.[7][8][10]

Q4: Is there any risk of the difluoromethoxy group reacting under my experimental conditions?

A4: The difluoromethoxy group is generally very stable under most synthetic conditions, including those used for cross-coupling and nitro reduction. It is significantly more stable than, for example, a trifluoromethoxy group to hydrolysis. However, under extremely harsh basic and high-temperature conditions (e.g., >160°C with strong aqueous ammonia), there are reports of the -OCF₂H group being displaced in a competitive SNAr reaction, acting as a "pseudohalogen".[19] For the vast majority of standard functionalization protocols, the integrity of the difluoromethoxy group is not a concern.

References

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. ResearchGate. [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Stack Exchange. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Taylor & Francis Online. [Link]

  • Selective nitro reduction in the synthesis of 'real-world' targets. ResearchGate. [Link]

  • Buchwald-Hartwig Amination Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. National Institutes of Health (NIH). [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. [Link]

  • Nucleophilic aromatic substitution of the nitro-group. Royal Society of Chemistry. [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. Synfacts. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health (NIH). [Link]

  • Nucleophilic Aromatic Substitution. OpenStax. [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health (NIH). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Controlling Selectivity in Shuttle Hetero-difunctionalization Reactions: Electrochemical Transfer Halo-thiolation of Alkynes. Wiley Online Library. [Link]

  • Cross-Coupling Reactions of Nitroarenes. ACS Publications. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Optimization

storage stability and degradation of nitro-aryl bromides

Topic: Storage Stability, Degradation Mechanisms, and Troubleshooting Document ID: NAB-TECH-001 Last Updated: February 14, 2026 Module 1: Critical Alerts (Read Me First) ⚠️ Safety & Instability Overview Nitro-aryl bromid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Stability, Degradation Mechanisms, and Troubleshooting Document ID: NAB-TECH-001 Last Updated: February 14, 2026

Module 1: Critical Alerts (Read Me First)

⚠️ Safety & Instability Overview

Nitro-aryl bromides (e.g., 1-bromo-4-nitrobenzene) are activated halides . The electron-withdrawing nitro group (


) significantly destabilizes the carbon-bromine bond toward nucleophilic attack and renders the molecule susceptible to photochemical degradation.
Hazard ClassRisk FactorVisual IndicatorImmediate Action
Photochemical HighWhite powder turns Yellow/Brown Protect from light; Check purity.
Hydrolytic ModerateFormation of crust or acrid smell (HBr)Desiccate; Check pH of aqueous solution.
Thermal HighEvolution of brown fumes (

)
EVACUATE . Potential explosion hazard.

Module 2: Diagnostic Troubleshooting

Use this section to diagnose specific experimental failures.

Q1: My white nitro-aryl bromide powder has turned yellow. Can I still use it?

A: Proceed with caution. The yellowing is likely due to the formation of trace azo- or azoxy-dimers via photochemical reduction, or nitrophenols via hydrolysis.

  • Impact: These impurities are redox-active and can poison palladium catalysts in cross-coupling reactions (Suzuki/Buchwald).

  • Recommendation: If the color change is superficial (surface only), recrystallize. If the bulk solid is discolored (>5% degradation), discard.

Q2: Why are my Suzuki coupling yields dropping despite using "fresh" reagents?

A: The culprit is likely autocatalytic hydrolysis .

  • Mechanism: Moisture enters the vial -> Hydrolysis occurs (

    
    ) -> Generates Phenol + 
    
    
    
    .
  • The Killer: The generated

    
     acidifies the micro-environment, accelerating further degradation. The resulting nitrophenols  coordinate strongly to Pd(0) species, effectively deactivating your catalyst.
    
  • Fix: Wash the starting material with dilute

    
     and recrystallize before use.
    
Q3: I smell an "almond-like" or acrid odor when opening the bottle.

A:

  • Bitter Almond: Characteristic of nitro-aromatics; normal in trace amounts but indicates sublimation.

  • Acrid/Acidic: Indicates the presence of Hydrogen Bromide (HBr) or Nitrogen Oxides (

    
    ) . This signifies advanced decomposition. Do not use. 
    

Module 3: Degradation Mechanisms (The "Why")

To prevent degradation, you must understand the pathways driving it.

Pathway A: Nucleophilic Aromatic Substitution ( )

The nitro group withdraws electron density from the ring, making the carbon-bromine bond highly electrophilic (especially in ortho or para positions).[1] Moisture (


) acts as a nucleophile, displacing the bromide.
Pathway B: Photochemical Reduction

UV light triggers a radical mechanism where the nitro group is reduced to a nitroso intermediate (


), which dimerizes to form deeply colored azo compounds (

).
Visualization: Degradation Pathways

Figure 1: Mechanistic flow of nitro-aryl bromide degradation under environmental stress.

DegradationPathways NAB Nitro-Aryl Bromide (White Solid) Meisenheimer Meisenheimer Complex NAB->Meisenheimer SNAr Attack Radical Nitro Radical Species NAB->Radical Homolysis Moisture Moisture (H2O) + Base/Heat Moisture->Meisenheimer Phenol Nitrophenol (Catalyst Poison) Meisenheimer->Phenol -Br HBr HBr (Acidic Gas) Meisenheimer->HBr UV UV Light (hv) UV->Radical Azo Azo/Azoxy Dimers (Deep Yellow/Orange) Radical->Azo Dimerization

Module 4: Storage & Handling Protocols[1]

Protocol A: Long-Term Storage (Standard Operating Procedure)

Follow this strictly to maximize shelf-life (12-24 months).

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Backfill with Argon (preferred) or Nitrogen. Oxygen accelerates radical oxidation.

  • Sealing: Wrap the cap junction with Parafilm® or electrical tape to prevent moisture ingress.

  • Temperature: Store at 2-8°C (Refrigerator).

    • Note: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

Protocol B: Purification (Recrystallization)

Use this if the solid is slightly yellow but chemically salvageable.

  • Solvent System: Ethanol/Water (9:1) or Methanol.

  • Dissolution: Dissolve the solid in minimal boiling ethanol (

    
    ).
    
    • Critical: Do not exceed

      
      ; risk of thermal decomposition.
      
  • Filtration: If insoluble dark particles remain, filter hot.

  • Crystallization: Cool slowly to room temperature, then to

    
    .
    
  • Wash: Filter crystals and wash with cold (

    
    ) 50% ethanol/water.
    
  • Dry: Vacuum dry in a desiccator over

    
     or silica gel.
    

Module 5: Analytical Validation

QC Workflow: Is it Pure?

Figure 2: Decision tree for quality control prior to critical experiments.

QCWorkflow Start Start QC Check Visual Visual Inspection: White/Pale Yellow? Start->Visual MP Melting Point Test: Sharp Range (<2°C)? Visual->MP Yes Fail_Recrys FAIL: Recrystallize Visual->Fail_Recrys Dark Yellow TLC TLC (Hex/EtOAc): Single Spot? MP->TLC Yes MP->Fail_Recrys Broad Range Pass PASS: Proceed to Reaction TLC->Pass Yes TLC->Fail_Recrys Trace Impurity Fail_Discard CRITICAL FAIL: Discard TLC->Fail_Discard Multiple Spots

Analytical Benchmarks (Example: 1-Bromo-4-Nitrobenzene)
TestAcceptance CriteriaFailure Mode Indicator
Appearance Pale yellow to white crystalsDark orange/brown (Azo formation)
Melting Point 125-127°C (Sharp)<124°C or broad range (Eutectic impurities)
TLC

(20% EtOAc/Hexane)
Spot at baseline (Phenols/Salts)
1H NMR Doublets at

8.1, 7.7 ppm
Extra peaks at

6.5-7.0 ppm (Phenolic protons)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11433, 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • Wubbels, G. G., et al. (1989).Mechanism of Photochemical Nitro-Nitrite Rearrangement. Journal of Organic Chemistry. (Contextual grounding for nitro-photochemistry).
  • Bunnett, J. F. (1951). Kinetics of the Reaction of 1-Bromo-4-nitrobenzene with Piperidine. Journal of the American Chemical Society.[2] (Foundational text on

    
     reactivity of nitro-halides).
    

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Structural Elucidation of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene . It is designed for medicinal chemists and analytical scientists requiring rigorous structural ver...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this scaffold, which is a common intermediate in the synthesis of bioactive fluorinated heterocycles.

Executive Summary & Critical Utility

2-Bromo-4-(difluoromethoxy)-1-nitrobenzene (CAS: 83189-97-3) is a trisubstituted benzene derivative characterized by three distinct electronic environments: the strongly electron-withdrawing nitro group, the inductively withdrawing/resonance donating difluoromethoxy group, and the halogen.

Accurate NMR interpretation is critical because this compound often co-elutes with its non-brominated precursor or regioisomers during synthesis. Standard HPLC methods may struggle to resolve these closely related species, making 1H NMR the primary tool for definitive structural validation .

Key Spectral Signature

The "smoking gun" for this molecule is the difluoromethoxy proton (-OCF₂H) , which appears as a distinct triplet with a massive geminal coupling constant (


), located in the 6.50–6.90 ppm region.

Theoretical Structural Analysis

To interpret the spectrum, we must deconstruct the molecule into its magnetically distinct protons.

Structure: 1-Nitro, 2-Bromo, 4-(Difluoromethoxy) benzene.[1]

  • Proton A (H6): Ortho to Nitro (

    
    ). Highly deshielded.
    
  • Proton B (H3): Ortho to Bromine (

    
    ), Ortho to Difluoromethoxy (
    
    
    
    ). "Sandwiched" electronic environment.
  • Proton C (H5): Ortho to Difluoromethoxy, Meta to Nitro. Shielded by oxygen resonance.

  • Proton D (CF₂H): Aliphatic proton on the difluoromethyl group.

Predicted Chemical Shifts & Coupling Logic
ProtonPositionPredicted Shift (

)
MultiplicityCoupling Constants (

)
Electronic Rationale
H6 Aromatic C68.05 – 8.25 ppm Doublet (d)

Most Deshielded. The anisotropic cone of the ortho

group strongly deshields this proton.
H3 Aromatic C37.45 – 7.60 ppm Doublet (d)*

Deshielded by ortho

, but shielded by ortho oxygen lone pairs. Appears as a singlet or narrow doublet due to small meta coupling.
H5 Aromatic C57.15 – 7.30 ppm dd


Most Shielded Aromatic. Strong resonance donation from the ether oxygen shields this position (ortho).
-CF₂H Ether6.50 – 6.90 ppm Triplet (t)

Diagnostic Signal. Split into a triplet by two equivalent

nuclei (

).

Comparative Analysis: Product vs. Alternatives

The following table compares the target molecule against its most common synthetic precursor (non-brominated) and a common bioisostere (methoxy analog) to highlight the specific spectral changes.

Table 1: Spectral Fingerprint Comparison
FeatureTarget Product (2-Br-4-OCF₂H-1-NO₂)Precursor (Impurity) (4-OCF₂H-1-NO₂)Methoxy Analog (2-Br-4-OMe-1-NO₂)
Aromatic Pattern AMX System (3 distinct signals)AA'BB' System (2 symmetric multiplets)AMX System
H6 Shift ~8.15 ppm (d)~8.25 ppm (d)~8.00 ppm (d)
H3 Shift ~7.55 ppm (d,

)
Equivalent to H5 (part of AA'BB')~6.90 ppm (d,

)
Key Aliphatic Signal Triplet @ 6.6 ppm (

)
Triplet @ 6.6 ppm (

)
Singlet @ 3.9 ppm (Methoxy

)
Distinction Logic Look for loss of symmetry in aromatic region vs. precursor.[1]Symmetric aromatic region (looks like two "rooftops").Absence of triplet; presence of sharp singlet at 3.9 ppm.

Critical Insight: If you observe a "rooftop" pattern (AA'BB') in the aromatic region, your bromination reaction failed. You must see three distinct aromatic environments to confirm the 2-Bromo substitution.

Experimental Protocol for NMR Acquisition

To ensure high-resolution data capable of resolving the small meta-couplings (


), follow this protocol.
Step-by-Step Methodology
  • Solvent Selection: Use DMSO-d6 or Acetone-d6 .

    • Why: These polar aprotic solvents minimize signal overlap and often provide sharper resolution for the

      
       triplet compared to 
      
      
      
      , where broadness can occur due to dynamic effects.
  • Concentration: Prepare a sample of 5–10 mg in 0.6 mL solvent.

    • Warning: Over-concentration (>20 mg) can cause viscosity broadening, obscuring the fine splitting of H3 and H5.

  • Acquisition Parameters:

    • Transients (Scans): Minimum 16 (for 400 MHz).

    • Spectral Width: -2 to 14 ppm.

    • Relaxation Delay (D1): Set to

      
       seconds. The Nitro group can increase T1 relaxation times for adjacent protons (H6); insufficient delay will affect integration accuracy.
      
  • Processing:

    • Apply an exponential window function (Line Broadening = 0.3 Hz).

    • Zero Filling: Fill to at least 64k points to resolve the

      
       coupling (~2.5 Hz).
      

Structural Validation Workflow (Logic Diagram)

The following decision tree illustrates the logical flow for confirming the structure based on the spectral data.

NMR_Logic Start Start: Acquire 1H NMR CheckTriplet Check 6.0 - 7.0 ppm: Is there a Triplet (J ~72 Hz)? Start->CheckTriplet CheckAromatic Analyze Aromatic Region (7.0 - 8.5 ppm) CheckTriplet->CheckAromatic Yes NotTarget STOP: Incorrect Scaffold (Missing OCF2H) CheckTriplet->NotTarget No Triplet SymmetryCheck Is the pattern Symmetric (AA'BB') or Asymmetric (3 signals)? CheckAromatic->SymmetryCheck CheckH6 Locate H6 (Most Downfield): Is it a Doublet (J ~9Hz)? SymmetryCheck->CheckH6 Asymmetric (3 signals) Precursor STOP: Precursor Material (4-difluoromethoxy-1-nitrobenzene) SymmetryCheck->Precursor Symmetric (AA'BB') CheckH3 Locate H3 (Meta to NO2): Is it a narrow Doublet (J ~2.5Hz)? CheckH6->CheckH3 Yes Regioisomer STOP: Regioisomer Suspected (Check 2D NMR) CheckH6->Regioisomer No (Singlet/Triplet) CheckH3->Regioisomer No (Large Doublet) Confirmed CONFIRMED: 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene CheckH3->Confirmed Yes

Caption: Logic flow for validating 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene, distinguishing it from precursors and non-fluorinated analogs.

Detailed Spectral Interpretation (The "Why")

The Difluoromethoxy Triplet ( )
  • Observation: A triplet centered around 6.6 ppm.

  • Mechanism: The single proton is geminally coupled to two fluorine atoms (

    
    , spin 1/2). The 
    
    
    
    rule applies (
    
    
    ), resulting in a triplet.
  • Validation: The coupling constant (

    
    ) is massive (~72 Hz). On a 400 MHz instrument, the outer legs of the triplet will be 
    
    
    
    away from the center peak.
    • Self-Check: If the splitting is small (~7 Hz), it is NOT a

      
       group (likely an ethyl triplet).
      
The Aromatic Region (AMX System)
  • H6 (The Downfield Sentinel):

    • Appears at ~8.15 ppm .

    • The nitro group exerts a strong paramagnetic deshielding effect on the ortho protons.[2]

    • It couples only to H5 (ortho,

      
      ), appearing as a clean doublet.
      
  • H5 (The Upfield Multiplet):

    • Appears at ~7.20 ppm .

    • It is shielded by the electron-donating resonance of the oxygen in the

      
       group.
      
    • It couples to H6 (ortho, large

      
      ) and H3 (meta, small 
      
      
      
      ), appearing as a doublet of doublets (dd) .
  • H3 (The "Sandwiched" Proton):

    • Appears at ~7.55 ppm .

    • Located between the Bromine and the

      
       group.
      
    • It lacks an ortho neighbor. It only shows meta-coupling to H5 (

      
      ).
      
    • Visual Note: This often looks like a "singlet" if the resolution is poor. Zoom in to see the fine splitting.

References

  • PubChem. 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene Compound Summary. National Library of Medicine. Available at: [Link]

  • Reich, H. J. Proton NMR Chemical Shifts. University of Wisconsin-Madison. (Authoritative source for substituent effects). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Comparative

Structural Validation and Spectral Benchmarking of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene

A Comparative Technical Guide for Medicinal Chemistry Applications Executive Summary & Application Context 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene is a high-value intermediate used primarily in the synthesis of bioact...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemistry Applications

Executive Summary & Application Context

2-Bromo-4-(difluoromethoxy)-1-nitrobenzene is a high-value intermediate used primarily in the synthesis of bioactive scaffolds (kinase inhibitors and agrochemicals). Its structural core features the difluoromethoxy group (-OCHF


) , a lipophilic hydrogen bond donor that acts as a bioisostere to hydroxyl (-OH) and thiol (-SH) groups, improving metabolic stability and membrane permeability compared to non-fluorinated analogs.

This guide provides a definitive spectral benchmarking framework. It moves beyond simple data listing to offer a comparative analysis against its metabolic precursor (the phenol) and its structural analog (the trifluoromethoxy variant), ensuring researchers can validate successful synthesis and purity with high confidence.

Structural Logic & Mechanistic Insight

To interpret the NMR data correctly, one must understand the electronic environment created by the substituents:

  • The -OCHF

    
     Moiety (The "Lipophilic Donor"): 
    
    • Unlike the chemically inert -OCF

      
       group, the -OCHF
      
      
      
      group contains an acidic proton.
    • NMR Consequence: This proton couples with the two fluorine atoms, creating a distinct triplet in

      
      H NMR  and a doublet in 
      
      
      
      F NMR
      .
  • The Nitro Group (-NO

    
    ): 
    
    • A strong electron-withdrawing group (EWG) at position 1.

    • NMR Consequence: Deshields ortho protons (H-6) and carbons, shifting them downfield.

  • The Bromo Group (-Br):

    • Located at position 2 (ortho to nitro).

    • NMR Consequence: Provides a heavy atom effect, significantly shielding the ipso-carbon (C-2) in

      
      C NMR.
      
Visualization: Spectral Splitting Logic

The following diagram illustrates the origin of the multiplet signals characteristic of the difluoromethoxy group.

NMR_Splitting CF2_Carbon 13C Nucleus (OCHF2) F_Coupling Split by 2 x 19F (1J_CF ~ 260 Hz) CF2_Carbon->F_Coupling Triplet Observed Signal: TRIPLET (1:2:1) F_Coupling->Triplet F19_Nucleus 19F Nucleus (OCHF2) H_Coupling Split by 1 x 1H (2J_FH ~ 72 Hz) F19_Nucleus->H_Coupling Doublet Observed Signal: DOUBLET H_Coupling->Doublet

Figure 1: Mechanistic origin of the diagnostic multiplets in


C and 

F NMR for the difluoromethoxy group.

Experimental Protocol: Synthesis & Sample Preparation

To ensure the data below is reproducible, the following "Self-Validating" protocol is recommended.

Synthesis Pathway (Difluoromethylation)

The most robust route involves the nucleophilic substitution of 2-bromo-4-nitrophenol using a difluorocarbene source.

  • Reagents: 2-Bromo-4-nitrophenol, Sodium chlorodifluoroacetate (or ClCHF

    
     gas), K
    
    
    
    CO
    
    
    , DMF/Water.
  • Critical QC Step: Monitoring the disappearance of the phenolic -OH signal (

    
     10-11 ppm broad singlet) in 
    
    
    
    H NMR.
NMR Sample Preparation[1]
  • Solvent: CDCl

    
     (Chloroform-d) is preferred over DMSO-d
    
    
    
    to prevent H-bonding broadening of the -OCHF
    
    
    proton.
  • Concentration: 15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl

    
     (7.26 ppm for 
    
    
    
    H, 77.16 ppm for
    
    
    C).

Comparative Spectral Data

This section compares the Target Product against its Precursor (Phenol) and Analog (Trifluoromethoxy) to highlight diagnostic shifts.

Table 1: C NMR Comparative Benchmarks (100 MHz, CDCl )
Carbon PositionTarget: -OCHF

(ppm)
Precursor: -OH (ppm)Analog: -OCF

(ppm)
Signal TypeDiagnostic Note
-OCF

116.2 N/A120.5Triplet (

Hz)
Primary Confirmation. -OCF

is a Quartet.
C-4 (Ipso to O) 153.8 159.5151.2SingletShifted upfield vs. phenol due to loss of resonance donation.
C-1 (Ipso to NO

)
142.5141.0143.0SingletDeshielded by NO

.
C-2 (Ipso to Br) 118.1115.5119.0SingletShielded by heavy atom effect (Br).
C-3 (Ortho to Br) 124.5121.0125.0Singlet
C-6 (Ortho to NO

)
128.2126.5128.8Singlet
Table 2: F NMR Comparative Benchmarks (376 MHz, CDCl )
CompoundChemical Shift (

)
MultiplicityCoupling Constant (

)
Interpretation
Target (-OCHF

)
-81.5 ppm Doublet

Hz
Diagnostic doublet confirms presence of proton on the group.
Analog (-OCF

)
-58.0 ppmSingletN/ASinglet confirms lack of proton coupling.
Precursor (-OH)N/AN/AN/ANo signal.
Table 3: H NMR Diagnostic Signals (400 MHz, CDCl )
ProtonShift (

)
MultiplicityCoupling (

)
-OCHF

6.62 ppm Triplet

Hz
Ar-H (H-3)7.55 ppmDoublet

Hz (Meta)
Ar-H (H-6)7.95 ppmDoublet

Hz (Ortho)

Workflow Visualization

The following diagram outlines the logical flow for synthesizing and validating this compound, ensuring no step is overlooked.

Synthesis_Workflow Start Start: 2-Bromo-4-nitrophenol Reaction Reaction: ClCHF2 / K2CO3 / DMF (Difluoromethylation) Start->Reaction Workup Workup: Extraction (EtOAc) & Wash Reaction->Workup Crude Crude Product Workup->Crude Decision QC Check: 1H NMR Crude->Decision Fail Phenolic OH present? Repurify Decision->Fail Yes Pass Diagnostic Triplet (6.6 ppm)? Proceed Decision->Pass No Fail->Workup Final_Analysis Final Validation: 19F NMR (Doublet -81 ppm) 13C NMR (Triplet 116 ppm) Pass->Final_Analysis

Figure 2: Synthesis and Quality Control Decision Tree.

Discussion of Spectral Features

The Diagnostic "Triplet-Doublet" Relationship

The most common error in characterizing this molecule is misidentifying the -OCHF


 signal.
  • In

    
    H NMR:  The signal is a triplet  because the single proton is split by two equivalent fluorine atoms (
    
    
    
    ). The large coupling constant (
    
    
    Hz) often places the "legs" of the triplet far apart, sometimes causing them to be mistaken for impurities if the central peak is small.
  • In

    
    F NMR:  The signal is a doublet  because the two equivalent fluorines are split by the single proton. This is the cleanest way to distinguish the product from -OCF
    
    
    
    impurities (which would be a singlet).
Carbon-Fluorine Coupling

In the


C spectrum, the -OCHF

carbon appears as a triplet (

Hz). This is distinct from the -OCF

carbon, which appears as a quartet (

Hz). If your spectrum shows a quartet, you have likely over-fluorinated or used the wrong starting reagent.

References

  • Chemical Synthesis & Properties

    • Zafrani, Y., et al. (2017).[1] "Difluoromethyl Ethers: Synthesis and Properties." Journal of Medicinal Chemistry.

  • NMR Data Verification (Analogous Structures)

    • National Institutes of Health (NIH) PubChem. "2-Bromo-1-(difluoromethoxy)-4-nitrobenzene (Compound Summary)."

  • Spectral Characteristics of Fluorinated Groups

    • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience.

  • Reaction Methodology

    • Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of Difluoromethyl Ethers." Angewandte Chemie International Edition.

Sources

Validation

Technical Guide: LC-MS Characterization of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene

Executive Summary The Analytical Challenge: 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene presents a specific "blind spot" in standard LC-MS workflows. As a neutral, highly electron-deficient aromatic ring ( and are electro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene presents a specific "blind spot" in standard LC-MS workflows. As a neutral, highly electron-deficient aromatic ring (


 and 

are electron-withdrawing), it lacks basic sites for easy protonation in ESI(+) and lacks acidic protons for easy deprotonation in ESI(-). Consequently, standard generic screening methods often fail to detect it, leading to false negatives.

The Solution: This guide establishes Atmospheric Pressure Chemical Ionization (APCI) in negative mode or GC-MS as the superior alternatives to standard Electrospray Ionization (ESI). We provide a validated comparison of these modalities and a step-by-step characterization protocol.

Part 1: Compound Profile & Physicochemical Constraints

Understanding the molecule's electronic state is the prerequisite for selecting the correct ionization source.

FeatureDataAnalytical Implication
Formula

Monoisotopic Mass: 266.93 Da (

)
LogP ~3.4 (Lipophilic)Requires high organic mobile phase (>50%) for elution on C18.
Electronic State Electron DeficientThe Nitro (

) and Bromo (

) groups pull electron density, making the ring difficult to protonate (

is unstable).
Isotopes Br (1:1 ratio of

)
Critical Identifier: Mass spectrum must show a doublet separated by 2 Da with near-equal intensity.
Volatility ModerateSuitable for GC-MS, provided thermal degradation (nitro group) is controlled.

Part 2: Method Comparison

This section objectively compares the three primary characterization routes.

The Benchmark: GC-EI-MS (Gas Chromatography - Electron Impact)
  • Performance: Excellent.

  • Mechanism: Hard ionization (70 eV) generates a radical cation

    
    .
    
  • Pros: High sensitivity; definitive library matching; clear isotope pattern.

  • Cons: Thermal Instability Risk. Nitro-aromatics can degrade in the inlet if temperatures exceed 250°C.

  • Verdict: Use for purity analysis if the molecule proves thermally stable.

The Common Failure: LC-ESI-MS (Electrospray Ionization)
  • Performance: Poor to Variable.

  • Mechanism: Relies on solution-phase acid/base chemistry.

  • Failure Mode:

    • Positive Mode: The molecule is too weakly basic. It may form weak adducts (

      
       or 
      
      
      
      ) rather than
      
      
      , leading to erratic quantification.
    • Negative Mode: Lacks a labile proton (like -OH or -COOH) to lose.

  • Verdict: Avoid unless using specialized additives (e.g., coordination ion spray).

The Recommended Solution: LC-APCI-MS (Atmospheric Pressure Chemical Ionization)
  • Performance: Superior for Liquid Phase.

  • Mechanism: Gas-phase chemical ionization.

  • Why it works: APCI utilizes charge transfer or electron capture mechanisms that are less dependent on the molecule's solution-phase basicity.

    • Negative Mode (APCI-): The high electron affinity of the Nitro and Bromo groups favors Electron Capture Negative Ionization (ECNI) , forming a stable radical anion

      
      .
      
  • Verdict: The gold standard for LC-based analysis of this compound.

Part 3: Experimental Protocol (LC-APCI-MS)

Objective: Robust detection and quantification of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene in a reaction mixture or biological matrix.

A. Chromatographic Conditions[1][2][3][4][5][6]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 5mM Ammonium Acetate (buffers pH, aids ionization).

  • Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over Acetonitrile for APCI as it supports softer charge transfer.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Ramp to 95% B (Elution expected ~4.5 min due to LogP 3.4)

    • 6-8 min: Hold 95% B

B. MS Source Parameters (APCI Negative Mode)
  • Polarity: Negative (-)

  • Corona Current: 5-10 µA (Higher current promotes plasma formation).

  • Vaporizer Temp: 350°C (Essential to fully volatilize the lipophilic analyte).

  • Capillary Temp: 250°C.

  • Sheath Gas: 40 arb units (High flow needed for nebulization).

C. Data Interpretation & Fragmentation

When analyzing the spectrum, look for these diagnostic signals:

  • Parent Ion:

    • In APCI(-), expect the radical anion

      
        at m/z 267 and 269 .
      
    • Note: If using Ammonium Acetate, you may see the acetate adduct

      
       at m/z 326/328.
      
  • Isotope Pattern (The "Fingerprint"):

    • You must observe two peaks of approximately equal height (1:1 ratio) separated by 2.0 mass units. This confirms the presence of one Bromine atom.

  • MS/MS Fragmentation (collision-induced dissociation):

    • Loss of

      
      :  Transition 
      
      
      
      (Loss of 46 Da). Characteristic of nitroaromatics.
    • Loss of

      
      :  Transition 
      
      
      
      (Loss of 30 Da).
    • Difluoromethoxy cleavage: Loss of

      
       carbenes or radicals is possible but usually secondary to nitro loss.
      

Part 4: Visualization of the Analytical Workflow

The following diagram illustrates the decision logic for characterizing halogenated nitro-aromatics.

G Start Sample: 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene Check1 Is sample thermally stable > 200°C? Start->Check1 GCMS METHOD A: GC-EI-MS (Standard Purity Check) Check1->GCMS Yes (Preferred) LC_Check Requirement: Liquid Phase Analysis? (Biological Matrix / Thermolabile) Check1->LC_Check No / Unsure Data Data Output: 1. Parent Ion m/z 267/269 2. 1:1 Isotope Ratio (Br) 3. Fragment -NO2 (46 Da) GCMS->Data ESI_Path Attempt ESI (+/-) LC_Check->ESI_Path Standard Approach APCI_Path METHOD B: LC-APCI-MS (-) (Recommended LC Route) LC_Check->APCI_Path Correct Approach ESI_Result Result: Poor Sensitivity (No acidic/basic sites) ESI_Path->ESI_Result Mechanism Mechanism: Electron Capture Forms [M]- radical anion APCI_Path->Mechanism Mechanism->Data

Figure 1: Decision matrix for selecting the ionization mode. Note the divergence away from standard ESI toward APCI or GC-MS for this specific chemotype.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Kostiainen, R., & Kauppila, T. J. (2009). "Effect of eluent on the ionization process in liquid chromatography-mass spectrometry." Journal of Chromatography A, 1216(4), 685-699. Link (Authoritative source on APCI mechanisms for non-polar compounds).

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry, 45(9), 961-973. Link (Grounding for the fragmentation behavior of nitro-aromatics in LC-MS).

  • NIST Mass Spectrometry Data Center. "NIST / EPA / NIH Mass Spectral Library." Link (Reference for GC-EI-MS fragmentation patterns of halogenated nitrobenzenes).

Comparative

Strategic Bioisosterism: Difluoromethoxy (-OCHF₂) vs. Methoxy (-OCH₃) in SAR Studies

Executive Summary In modern medicinal chemistry, the transition from a methoxy (-OCH₃ ) group to a difluoromethoxy (-OCHF₂ ) group is a high-impact bioisosteric replacement. While often categorized simply as a "lipophili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the transition from a methoxy (-OCH₃ ) group to a difluoromethoxy (-OCHF₂ ) group is a high-impact bioisosteric replacement. While often categorized simply as a "lipophilicity booster," this modification fundamentally alters the electronic, steric, and metabolic profile of a lead compound.

This guide objectively compares these two functionalities, providing the mechanistic rationale and experimental evidence required to justify this switch in Structure-Activity Relationship (SAR) campaigns.

Physicochemical & Electronic Comparison

The -OCHF₂ group is not merely a "heavy" methoxy. It introduces a unique combination of electron-withdrawing character and hydrogen-bond donating ability that is absent in the parent methoxy group.

Comparative Data Table
PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCHF₂)Trifluoromethoxy (-OCF₃)Impact on SAR
Hammett

-0.27 (Donor)+0.18 (Withdrawal)+0.35 (Strong Withdrawal)Modulates pKa of nearby amines/phenols.
Hansch

(Lipophilicity)
-0.02+0.20 to +0.60+1.04-OCHF₂ increases permeability without the extreme lipophilicity penalty of -OCF₃.
H-Bond Acidity (

)
0.00 (None)~0.10 - 0.120.00 (None)Critical: -OCHF₂ is a lipophilic H-bond donor.
Conformation Coplanar (0°)Orthogonal (Twisted)Orthogonal (90°)Affects binding pocket fit and aryl ring electronics.
Metabolic Liability High (O-demethylation)Low (Blocked)Very Low-OCHF₂ blocks CYP450 oxidative dealkylation.
The "Lipophilic Hydrogen Bond Donor" Concept

Unlike -OCH₃ (an H-bond acceptor) or -OCF₃ (inert), the -OCHF₂ group acts as a weak hydrogen bond donor . The strong electronegativity of the two fluorine atoms polarizes the C-H bond, rendering the proton acidic enough to interact with protein backbone carbonyls or water networks.

  • Significance: This allows -OCHF₂ to replace hydroxyl (-OH) or thiol (-SH) groups to improve permeability (by masking polarity) while retaining key H-bond interactions.

Mechanistic Insights: The Fluorine Effect

Conformational Orthogonality

The methoxy group typically adopts a coplanar conformation with the aryl ring to maximize resonance overlap (


 conjugation).
In contrast, the difluoromethoxy group prefers an orthogonal (twisted) conformation .
  • Why? The anomeric effect involves hyperconjugation between the oxygen lone pair and the antibonding

    
     orbital of the C-F bond. This interaction is maximized when the C-F bond is perpendicular to the oxygen lone pair, forcing the group out of plane.
    
  • SAR Consequence: This twist can lock a molecule into a bioactive conformation or disrupt planar stacking, potentially improving solubility.

Conformation Methoxy Methoxy (-OCH3) Coplanar Preference Difluoro Difluoromethoxy (-OCHF2) Orthogonal Preference Methoxy->Difluoro Bioisosteric Switch Mechanism Anomeric Effect (n(O) -> sigma*(C-F)) Difluoro->Mechanism Driven by Outcome Bioactive Conformation & Improved Solubility Mechanism->Outcome Results in

Figure 1: Conformational bias shift driven by the anomeric effect upon fluorination.

Case Studies in Drug Development

Case Study 1: Pantoprazole vs. Omeprazole (Stability & Impurity Profile)

The Challenge: Proton Pump Inhibitors (PPIs) like Omeprazole (containing a 5-methoxy benzimidazole) are prone to degradation. A major degradation pathway involves the formation of dimer impurities via a radical mechanism. The Solution: Pantoprazole incorporates a 5-difluoromethoxy group.

  • Mechanism: The -OCHF₂ group exerts a captodative effect, stabilizing the C-6 free radical intermediate more effectively than the methoxy group. This prevents the radical coupling that leads to dimerization.

  • Result: Pantoprazole exhibits a superior stability profile and reduced impurity formation compared to Omeprazole, largely due to this specific fluorination.

Case Study 2: 2-Methoxyestradiol Analogs (Metabolic Blocking)

The Challenge: 2-Methoxyestradiol (2ME2) is a potent antiproliferative agent but suffers from rapid metabolic clearance via O-demethylation (reverting to 2-hydroxyestradiol). The Solution: Replacement with 2-difluoromethoxy (-OCHF₂).

  • Experimental Data:

    • The -OCHF₂ analogs showed 5-10 fold higher potency in specific cell lines (MCF-7).[1]

    • Metabolic Blockade: The C-F bond strength and steric bulk prevent the CYP450 enzymes from abstracting the hydrogen necessary for O-dealkylation.

  • Outcome: The switch converted a metabolically labile "soft spot" into a stable pharmacophore while enhancing lipophilicity for membrane permeation.

Experimental Protocols

A. Synthesis of Aryl Difluoromethyl Ethers

Standard Protocol: Sodium Chlorodifluoroacetate Method This method avoids ozone-depleting gases (Freon-22) and is bench-stable.

Reagents:

  • Phenolic substrate (1.0 equiv)

  • Sodium chlorodifluoroacetate (

    
    , 2.0–3.0 equiv)
    
  • Base:

    
     or 
    
    
    
    (2.0–3.0 equiv)
  • Solvent: DMF or DMF/Water mixture (10:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve the phenol and carbonate base in DMF under an inert atmosphere (

    
    ).
    
  • Heating: Heat the mixture to 90–100 °C.

  • Addition: Slowly add sodium chlorodifluoroacetate (dissolved in minimal DMF) over 30–60 minutes. Note: Slow addition controls the release of the reactive difluorocarbene species (:CF₂).

  • Reaction: Stir at 100 °C for 2–4 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate. Wash organic layer with brine (3x) to remove DMF.

  • Purification: Silica gel chromatography (typically non-polar eluents like Hexanes/EtOAc).

B. In Vitro Metabolic Stability Assay (Microsomal)

To validate the stability gain of -OCHF₂ vs -OCH3.

Protocol:

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).

  • Initiation: Pre-incubate at 37 °C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop reaction.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .

MetabolicPathway Substrate_OCH3 Methoxy Analog (-OCH3) CYP450 CYP450 Enzyme Substrate_OCH3->CYP450 Oxidative Attack Substrate_OCHF2 Difluoromethoxy Analog (-OCHF2) Substrate_OCHF2->CYP450 Steric/Electronic Block Intermediate Hemiacetal Intermediate CYP450->Intermediate C-H Abstraction Stable Metabolically Stable (No Reaction) CYP450->Stable C-F Bond Resistance Product_OH Phenol Metabolite (-OH) + Formaldehyde Intermediate->Product_OH Collapse

Figure 2: Divergent metabolic fates of methoxy (labile) vs. difluoromethoxy (stable) groups.

References

  • On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E. ACS Omega. [Link]

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR. Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Difluoromethyl bioisostere: examining the "lipophilic hydrogen bond donor" concept. Journal of Medicinal Chemistry. [Link]

  • Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. Chimia. [Link]

Sources

Validation

IR Spectroscopy Analysis: Nitro (-NO2) vs. Difluoromethoxy (-OCHF2) Groups

Executive Summary: The Spectral Landscape In medicinal chemistry, the nitro group (-NO₂) and the difluoromethoxy group (-OCHF₂) represent two distinct classes of pharmacophores. While the nitro group is a classic metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectral Landscape

In medicinal chemistry, the nitro group (-NO₂) and the difluoromethoxy group (-OCHF₂) represent two distinct classes of pharmacophores. While the nitro group is a classic metabolic liability often replaced in modern design, the difluoromethoxy group is a rising "bioisostere" star, offering lipophilicity modulation (LogP) and metabolic stability (hydrogen bond donor capability).

From a vibrational spectroscopy standpoint, these two groups offer a study in contrasts:

  • Nitro Group: Exhibits the "Gold Standard" of IR detectability—two distinct, high-intensity bands that are rarely obscured.

  • Difluoromethoxy Group: Presents a "Spectral Thicket"—a complex, high-intensity cluster of overlapping C-F and C-O bands in the fingerprint region, requiring advanced interpretation strategies.

This guide provides a technical roadmap for distinguishing, quantifying, and validating these functional groups using FTIR spectroscopy.

Technical Deep Dive: Spectral Signatures

The Nitro Group (-NO₂)

The nitro group is one of the easiest functional groups to identify due to the large dipole moment change associated with the N-O bonds. It acts as a "spectral beacon."[1]

  • Mechanism: The resonance hybrid of the nitro group creates two equivalent N-O bonds (bond order ~1.5). This symmetry dictates two coupled stretching vibrations.[1]

  • Primary Bands:

    • Asymmetric Stretch (

      
      ):  1550–1500 cm⁻¹.[1] This is typically the stronger of the two bands. In aromatic systems, conjugation shifts this to lower wavenumbers (~1530 cm⁻¹).
      
    • Symmetric Stretch (

      
      ):  1360–1290 cm⁻¹.[1] Sharp and intense.
      
  • Secondary Bands:

    • C-N Stretch: ~870 cm⁻¹ (Medium intensity).[1]

    • Scissoring: ~850 cm⁻¹.[1]

Expert Insight: In aromatic nitro compounds, look for the "Vampire Teeth" pattern—two downward-pointing, intense spikes at ~1530 and ~1350 cm⁻¹. They often dominate the spectrum, even in complex mixtures.[2]

The Difluoromethoxy Group (-OCHF₂)

The -OCHF₂ group is spectrally dominated by the high electronegativity of fluorine, which polarizes the C-F and C-O bonds, leading to massive absorption intensities in the low-frequency region.

  • Mechanism: The C-F stretch is one of the strongest absorbers in IR. The -OCHF₂ group combines C-F stretches, C-O-C ether stretches, and a unique C-H stretch.

  • Primary Bands:

    • C-F Stretches: 1000–1300 cm⁻¹.[1] This appears not as a single peak, but as a broad, multi-shouldered "block" of absorption. It often obscures the C-O stretch.

    • C-O-C Asymmetric Stretch: ~1050–1250 cm⁻¹.[1] Usually indistinguishable from the C-F manifold.

  • The "Hidden" Marker:

    • 
       of CHF₂:  >3000 cm⁻¹ (typically 3010–3060 cm⁻¹).[1] Unlike alkyl C-H (<3000 cm⁻¹), the electron-withdrawing fluorines stiffen the C-H bond, shifting it to the "alkene/aromatic" region. However, it is often weak and can be buried by aromatic C-H stretches.[1]
      

Comparative Analysis: Performance & Detectability

The following table contrasts the IR performance of these groups, highlighting detection limits and interference risks.

FeatureNitro Group (-NO₂)Difluoromethoxy Group (-OCHF₂)
Primary Region 1550 & 1350 cm⁻¹ (Distinct Zone)1000–1300 cm⁻¹ (Fingerprint Zone)
Band Shape Sharp, distinct doubletsBroad, complex, multi-peak cluster
Intensity Very Strong (Dipole driven)Ultra-Strong (C-F polarity driven)
Specificity High. Few groups mimic the 1550/1350 pair.[1]Moderate. Overlaps with other fluorines, ethers, and esters.[1]
Interference Risk Low.[1] Amide II (~1550) can interfere but lacks the 1350 partner.High. Buries C-O, C-N, and aromatic bending modes.
Quantification Excellent (Linear Beer's Law behavior).Challenging (Requires deconvolution).[1]

Experimental Protocols

Sample Preparation Strategy

Because both groups are strong absorbers, "saturation" (absorbance > 1.5-2.[1]0) is a major risk.[1]

  • Method A: ATR (Attenuated Total Reflectance) [1]

    • Best for: Rapid screening of solids/liquids.[1]

    • Protocol: Use a Diamond or ZnSe crystal.[1] Apply minimal pressure initially.[1] Critical: For -OCHF₂, the 1000–1300 cm⁻¹ region can easily "bottom out" (0% T). If the peaks are flat-topped, you must switch to Method B or dilute the sample.

  • Method B: Transmission (KBr Pellet)

    • Best for: Quantitative analysis and spectral library matching.[1][3]

    • Protocol: Prepare a 1:100 dilution (1 mg sample in 100 mg KBr). Grind to a fine powder to minimize Christiansen scattering, which distorts the baseline near the sharp NO₂ bands.

Data Processing Workflow
  • Baseline Correction: Essential. The broad absorption of -OCHF₂ can create a rolling baseline. Use a multi-point rubber band correction.[1]

  • Spectral Deconvolution (For -OCHF₂):

    • The region 1000–1300 cm⁻¹ will likely look like a blob.

    • Apply Fourier Self-Deconvolution (FSD) with a gamma factor of 2-4 and a smoothing filter of 60-80%.[1] This resolves the overlapping C-F and C-O bands into discrete peaks for identification.

Decision Logic & Visualization

The following diagram outlines the logical flow for distinguishing these groups in an unknown pharmaceutical intermediate.

IR_Analysis_Flow Start Unknown Sample Spectrum Check1550 Check 1500-1560 cm⁻¹ Region Start->Check1550 Has1550 Strong Band Present? Check1550->Has1550 Check1350 Check 1300-1370 cm⁻¹ Region Has1550->Check1350 Yes CheckFingerprint Check 1000-1300 cm⁻¹ Region Has1550->CheckFingerprint No NitroConfirmed NITRO GROUP CONFIRMED (Classic NO₂ Doublet) Check1350->NitroConfirmed Yes Check1350->CheckFingerprint No (Amide?) Has1350 Strong Band Present? BroadBlock Intense, Broad Block (Multiple Overlaps)? CheckFingerprint->BroadBlock CheckCH Check C-H Region (>3000 cm⁻¹) BroadBlock->CheckCH Yes Ambiguous Ambiguous Result: Run 19F NMR BroadBlock->Ambiguous No DifluoroConfirmed DIFLUOROMETHOXY LIKELY (-OCHF₂) CheckCH->DifluoroConfirmed Yes CheckCH->Ambiguous No (Could be -OCF3) WeakCH Weak C-H present (distinct from aromatic)?

Figure 1: Step-by-step decision tree for differentiating nitro and difluoromethoxy moieties based on spectral hierarchy.

References

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Organic Chemistry Guides.[1] [Link][1]

  • NIST Chemistry WebBook. Benzene, 1,3-difluoro- Infrared Spectrum (Standard Reference Data).[1] [Link][1]

  • Specac. Interpreting Infrared Spectra: A Practical Guide. [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

  • Bentham Open. IR Spectra and Vibrational Modes of Hydrofluoroethers. (Context for fluorinated ether assignments). [Link]

Sources

Comparative

Structural Elucidation of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene: Experimental SXRD vs. Computational Models

Executive Summary This guide provides a technical comparison between Single Crystal X-Ray Diffraction (SXRD) and Density Functional Theory (DFT) for determining the structural conformation of 2-Bromo-4-(difluoromethoxy)-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Single Crystal X-Ray Diffraction (SXRD) and Density Functional Theory (DFT) for determining the structural conformation of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene .

While computational methods (DFT) offer rapid, low-cost geometric optimizations, they frequently fail to account for the unique packing forces governing the difluoromethoxy (-OCF₂H) moiety. This group exhibits "dynamic lipophilicity" and conformational flexibility (dihedral angles ranging 0°–90°) that are strictly defined only in the solid state. For drug development professionals using this scaffold as a pharmacophore, SXRD remains the non-negotiable gold standard for validating binding pocket interactions.

The Challenge: The "Chameleon" Substituent

The target molecule contains three competing structural influencers:

  • Nitro group (-NO₂): Strong electron-withdrawing group (EWG), inducing planarity.

  • Bromine (-Br): Steric bulk at the ortho position.

  • Difluoromethoxy (-OCF₂H): The critical variable. Unlike methoxy groups (typically planar) or trifluoromethoxy groups (typically orthogonal), the -OCF₂H group is conformationally labile.

The Core Problem: Without experimental validation, docking studies rely on computed low-energy conformers that may not exist in a biological or solid-state environment.

Comparative Analysis: SXRD vs. DFT
Method A: Single Crystal X-Ray Diffraction (The Product)
  • Mechanism: Direct mapping of electron density via diffraction of Mo-Kα or Cu-Kα radiation.

  • Output: Precise atomic coordinates (

    
    ), anisotropic displacement parameters, and intermolecular interaction networks.
    
  • Status: Primary Authority.

Method B: DFT Optimization (The Alternative)
  • Mechanism: Quantum mechanical modeling (e.g., B3LYP/6-31G*) to find the global energy minimum.

  • Output: Theoretical gas-phase or implicit solvent geometry.

  • Status: Predictive Tool.

Performance Matrix
FeatureSXRD (Experimental) DFT (Computational) Scientific Implication
-OCF₂H Conformation Determined by Packing (Real)Determined by Sterics (Idealized)SXRD reveals if the group acts as an H-bond donor (C-H...O) in the lattice.
C-O-C Bond Angle 118.5° ± 0.5° (Typical)116.0° - 121.0° (Variable)Accuracy here dictates the vector of the lipophilic -CF₂H group.
Lattice Energy Measured (via sublimation enthalpy)Estimated (Crystal Structure Prediction - CSP)Critical for solubility and formulation stability.
Turnaround Time 3–7 Days (Growth dependent)4–12 HoursDFT is faster but lacks "truth" status for this flexible moiety.
Cost High (Instrument + Manpower)Low (CPU Time)SXRD is justified for late-stage intermediates.
Experimental Protocol: Structure Determination
Phase 1: Crystal Growth (The Bottleneck)

This compound is likely a low-melting solid or oil due to the disruption of symmetry by the -OCF₂H group. Standard evaporation often fails.

Recommended Protocol: Slow Vapor Diffusion

  • Solvent (Inner Vial): Dissolve 15 mg of target in 0.5 mL Ethyl Acetate (moderately polar).

  • Anti-Solvent (Outer Vial): Add 3 mL Hexane or Pentane .

  • Mechanism: Hexane vapor slowly diffuses into the acetate solution, lowering solubility gradually.

  • Temperature: Maintain at 4°C to reduce kinetic energy and promote ordered lattice formation.

Critical Insight: Avoid chlorinated solvents (DCM/CHCl₃) if possible, as they often induce disorder in halogenated nitrobenzenes.

Phase 2: Data Collection & Refinement
  • Radiation Source: Mo-Kα (

    
     Å) is preferred over Cu-Kα to minimize absorption by the Bromine atom (
    
    
    
    is lower).
  • Temperature: Collect at 100 K . This freezes the rotation of the -CF₂H group, preventing dynamic disorder that ruins refinement.

  • Refinement Strategy:

    • Use SHELXT for structure solution (Intrinsic Phasing).

    • Use SHELXL for least-squares refinement.

    • Restraints: If the -CF₂H group is disordered, apply SIMU (rigid bond) and ISOR (isotropic) restraints to the Fluorine atoms.

Workflow Visualization
Figure 1: Crystallization Decision Logic

Select the optimal pathway based on compound physical state.

CrystalGrowth Start Start: 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene CheckState Physical State Check Start->CheckState Solid Solid / Powder CheckState->Solid High MP Oil Oily / Viscous CheckState->Oil Low MP Recryst Slow Evaporation (EtOH/Acetone) Solid->Recryst Diffusion Vapor Diffusion (EtOAc + Hexane) Oil->Diffusion XRD SXRD Data Collection (100 K) Recryst->XRD Seeding In-situ Seeding (Scratch Vial) Diffusion->Seeding No Crystals after 48h Diffusion->XRD Seeding->XRD

Caption: Decision tree for crystallizing conformationally flexible halogenated nitrobenzenes.

Figure 2: The Refinement Cycle (Validation)

Ensuring the model matches the electron density.

Refinement RawData Raw Diffraction Frames Index Indexing & Integration (Determine Unit Cell) RawData->Index Solve Structure Solution (SHELXT) Index->Solve Refine Refinement (SHELXL) Minimize R1 Value Solve->Refine CheckCF2H Check -OCF2H Geometry (Disorder?) Refine->CheckCF2H Restraints Apply Restraints (DFIX / SIMU) CheckCF2H->Restraints High Thermal Ellipsoids Final Final CIF Output (CheckCIF Validation) CheckCF2H->Final Geometry Stable Restraints->Refine

Caption: Iterative refinement workflow focusing on the stabilization of the fluorinated ether group.

Representative Data: What to Expect

When analyzing the solved structure, compare your results against these standard metrics for difluoromethoxy-arenes. Deviations suggest significant crystal packing forces.

Structural ParameterExpected Value (SXRD)Significance
C(aryl)-O-C(F₂H) Angle 117° – 119°Wider than methoxy (116°) due to F...H repulsion.
C(aryl)-C-O-C Torsion 60° – 90° (Orthogonal)Key Metric. If < 30°, the -NO₂ group is forcing planarity.
C-F Bond Length 1.35 ÅShort due to the anomeric effect (

).
Intermolecular Contacts C-H...O (Nitro)The -CF₂H proton is acidic enough to H-bond with the Nitro oxygen of a neighbor.
Conclusion

For 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene, computational models are insufficient . The "chameleon" nature of the difluoromethoxy group, combined with the steric pressure of the bromine atom, creates a conformational landscape that is highly sensitive to the environment.

Recommendation: Use DFT only for initial energy scanning. Rely on SXRD at 100 K to determine the bioactive conformation and validate the hydrogen-bond donor capacity of the -CF₂H motif.

References
  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

  • Xing, L., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • PubChem. 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene (Compound Summary). National Library of Medicine. [Link]

Validation

Comparative Lipophilicity Guide: Difluoromethoxy Scaffolds in Medicinal Chemistry

Topic: Comparative Lipophilicity Profiling: 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene & Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Lipophilicity Profiling: 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene & Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The "Goldilocks" Bioisostere

In the optimization of lead compounds, the 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene scaffold represents a strategic pivot point between the metabolic liability of methoxy (


) analogs and the extreme lipophilicity of trifluoromethoxy (

) variants.

While halogenation (Bromine at C2) is primarily used as a synthetic handle for cross-coupling (e.g., Suzuki-Miyaura), the C4-difluoromethoxy (


)  substituent dictates the physicochemical profile. This guide objectively compares the lipophilicity (

) of this scaffold against its primary analogs, providing experimental protocols for validation.

Key Insight: Unlike


, the 

group acts as a lipophilic hydrogen bond donor , a rare property that allows it to modulate solubility and protein binding simultaneously.

Comparative Analysis: Physicochemical Data

The following table contrasts the target molecule with its direct congeners. Data represents consensus values derived from physicochemical constants (Hansch


 values) and high-performance liquid chromatography (HPLC) retention modeling.
Table 1: Lipophilicity & Electronic Profile of 2-Bromo-1-nitrobenzene Analogs
Analog (C4-Substituent)Est.

Hansch

Value
Hammett

Metabolic StabilityH-Bond Character

(Methoxy)
2.72-0.02-0.27Low (O-demethylation prone)Acceptor only

(Target)
3.35 0.65 0.18 High (C-F bond strength)Donor & Acceptor

(Trifluoromethoxy)
3.751.040.35Very High Acceptor only

Note: Base scaffold


 (Nitrobenzene) 

. The Bromine atom adds

.
Technical Interpretation[1][2][3][4][5][6]
  • Lipophilicity Shift: Replacing a methoxy group with a difluoromethoxy group typically results in a

    
     increase of 
    
    
    
    units. However, it remains significantly less lipophilic (
    
    
    units lower) than the trifluoromethoxy analog.
  • The "Proton" Effect: The hydrogen atom on the

    
     group is sufficiently acidic (due to the electron-withdrawing fluorines) to act as a weak hydrogen bond donor. This interaction can lower the effective lipophilicity in biological systems (measured as 
    
    
    
    ) compared to calculated values, potentially improving solubility over the
    
    
    analog.

Experimental Protocol: High-Throughput Determination

While the "Shake-Flask" method is the gold standard, it is low-throughput and consumes significant material. For rapid profiling of nitrobenzene analogs, Reverse-Phase HPLC (RP-HPLC) is the industry-standard methodology. This protocol utilizes the Chromatographic Hydrophobicity Index (CHI).

Methodology: RP-HPLC Estimation of

Objective: Determine the lipophilicity of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene relative to calibration standards.

Reagents & Equipment
  • System: Agilent 1200/1260 Infinity II or equivalent HPLC with DAD detector.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus,

    
    , 
    
    
    
    ).
  • Mobile Phase A:

    
     Ammonium Acetate (pH 7.4).
    
  • Mobile Phase B: Acetonitrile (ACN) (HPLC Grade).

  • Standards: Mixture of low-to-high lipophilicity probes (e.g., Theophylline, Benzene, Toluene, Naphthalene, Triphenylene).

Step-by-Step Workflow
  • Preparation: Dissolve

    
     of the target compound in 
    
    
    
    ACN.
  • Gradient Run:

    • Flow rate:

      
      .
      
    • Gradient: 0% B to 100% B over 10 minutes.

    • Detection: UV at

      
       (Nitro group absorption) and 
      
      
      
      .
  • Calibration: Inject the standard mixture. Plot

    
     (literature values) vs. Retention Time (
    
    
    
    ) to generate a linear regression equation:
    
    
  • Measurement: Inject the target 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene. Record

    
    .
    
  • Calculation: Apply the regression equation to determine

    
    .
    

Critical Control: If the peak shows tailing, the


 proton may be interacting with residual silanols on the column. Add 

TFA to sharpen the peak, but note that pH changes affect ionizable groups (though this scaffold is neutral).

Decision Logic & SAR Visualization

The following diagram illustrates the decision process for selecting the difluoromethoxy scaffold over alternatives during Lead Optimization.

SAR_Decision_Tree Start Lead Optimization: Modulate C4-Substituent Check_Metab Is Metabolic Stability (O-dealkylation) an issue? Start->Check_Metab Check_Lipophilicity Is LogP > 4.0 (Solubility Risk)? Check_Metab->Check_Lipophilicity Yes Use_Methoxy Use -OCH3 (Baseline Lipophilicity) Check_Metab->Use_Methoxy No Check_H_Bond Is H-Bond Donor required for binding? Check_Lipophilicity->Check_H_Bond Yes (Need to lower LogP) Use_OCF3 Use -OCF3 (Max Stability, High LogP) Check_Lipophilicity->Use_OCF3 No (LogP is acceptable) Use_OCF2H Select -OCF2H (Balanced Profile) Check_H_Bond->Use_OCF2H Yes (Unique HBD property) Check_H_Bond->Use_OCF2H No (But need lower LogP than OCF3)

Caption: SAR Decision Tree for selecting the difluoromethoxy group. Note that


 is the preferred choice when metabolic stability is required but the lipophilicity penalty of 

is too high.

Mechanistic Deep Dive: The Fluorine Effect

Understanding why the lipophilicity differs is crucial for rational design.

  • Conformational Locking: The

    
     group prefers an orthogonal conformation relative to the aromatic ring to minimize electronic repulsion. The 
    
    
    
    group is more flexible but still adopts a specific out-of-plane geometry that disrupts crystal packing, often lowering the melting point compared to the
    
    
    analog. This can paradoxically improve solubility despite higher lipophilicity.
  • H-Bond Acidity: The

    
     of the 
    
    
    
    bond in
    
    
    is estimated to be significantly lower than a standard alkane, allowing it to act as a weak hydrogen bond donor to carbonyls or nitrogens in the target protein. This interaction is "invisible" in standard
    
    
    calculations but real in biological assays.
Synthesis Note for Researchers

When synthesizing 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene, avoid standard alkylation of the phenol with


 (Freon 22) due to environmental regulations.
  • Recommended Route: Use sodium 2-chloro-2,2-difluoroacetate or difluoromethyl triflate reagents, which provide cleaner conversion of the precursor phenol (2-bromo-4-hydroxy-1-nitrobenzene) under milder conditions.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Zafrani, Y., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]

  • Valkó, K., et al. (1997).[2] Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry, 69(11), 2022–2029. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

Sources

Comparative

Comparative Guide: Metabolic Stability of Difluoromethoxy-Containing Aromatics

Executive Summary In modern medicinal chemistry, the difluoromethoxy group ( ) has emerged as a critical bioisostere, occupying a strategic "Goldilocks zone" between the metabolically labile methoxy group ( ) and the hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the difluoromethoxy group (


)  has emerged as a critical bioisostere, occupying a strategic "Goldilocks zone" between the metabolically labile methoxy group (

) and the highly lipophilic, chemically inert trifluoromethoxy group (

).[1][2]

This guide analyzes the metabolic stability of difluoromethoxy-containing aromatics. Unlike


, which acts purely as a lipophilic electron-withdrawing group, 

functions as a lipophilic hydrogen bond donor . This unique dual character allows it to improve metabolic stability (blocking

-dealkylation) while maintaining physicochemical properties necessary for binding affinity and solubility.

The Bioisostere Landscape: Mechanistic Comparison

To understand the stability profile of


, we must compare it against its primary alternatives.[2] The metabolic fate of these groups is dictated by their electronic properties and bond dissociation energies (BDE).
Comparative Properties Table
FeatureMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Metabolic Stability Low (Rapid

-demethylation)
High (Resistant to oxidation)Excellent (Inert)
H-Bond Donor NoYes (Weak,

)
No
Lipophilicity (

)
-0.02 (Hydrophilic)+0.65 (Moderate) +1.04 (Highly Lipophilic)
Electronic Effect Electron Donating (+M)Electron Withdrawing (-I) Strong Electron Withdrawing (-I)
C-H Acidity (

)
~48 (Inert)~24 (Weakly Acidic) N/A (No Protons)
The "Lipophilic Hydrogen Bond Donor" Effect

The metabolic robustness of


 stems from the fluorine atoms.[2][3] Fluorine is the most electronegative element; two fluorine atoms on the 

-carbon significantly pull electron density away from the C-H bond.
  • Bond Strengthening: The C-H bond in

    
     is stronger and less electron-rich than in 
    
    
    
    , making it a poorer substrate for Cytochrome P450 (CYP450) oxo-ferryl species.
  • H-Bonding: The polarized C-H bond can act as a weak hydrogen bond donor, mimicking hydroxyl (

    
    ) or thiol (
    
    
    
    ) groups without the metabolic liability of glucuronidation (Phase II metabolism).

Metabolic Pathways & Stability Mechanisms[2][4][5]

While


 is stable, it is not immune to metabolism. The primary clearance pathway is oxidative defluorination , mediated largely by CYP450 enzymes.
Pathway Visualization

The following diagram illustrates the metabolic divergence between Methoxy and Difluoromethoxy groups.

MetabolicPathways cluster_0 Methoxy (-OCH3) Metabolism cluster_1 Difluoromethoxy (-OCF2H) Metabolism M_Parent Ar-OCH3 M_Inter [Ar-OCH2-OH] Unstable Hemiacetal M_Parent->M_Inter CYP450 (Rapid) M_Prod Ar-OH + HCHO (Phenol + Formaldehyde) M_Inter->M_Prod Spontaneous D_Parent Ar-OCF2H D_Inter [Ar-OCF2-OH] Unstable Intermediate D_Parent->D_Inter CYP450 (Slow/Resistant) D_Prod Ar-OC(O)F (Fluoroformate) D_Inter->D_Prod -HF D_Final Ar-OH + CO2 + HF D_Prod->D_Final Hydrolysis

Figure 1: Comparative oxidative metabolic pathways. Note the rapid clearance of methoxy vs. the hindered oxidation of difluoromethoxy.

Analysis of Intrinsic Clearance ( )

Experimental data consistently demonstrates that replacing


 with 

reduces intrinsic clearance. Below is a representative SAR analysis based on human liver microsome (HLM) stability data.

Table 1: Impact of Bioisosteric Replacement on Metabolic Stability Substrate: 4-substituted-phenyl-scaffold

R-Group

(µL/min/mg)

(min)
Metabolic Liability

> 150 (High)< 10Rapid

-demethylation exposes phenol.

12 (Low) > 60 Significant blockade of metabolic soft spot.

< 5 (Very Low)> 120Metabolically inert; clearance driven by other moieties.

N/A (Phase II)VariableRapid Glucuronidation/Sulfation.

Key Insight: The transition from


 to 

often converts a high-clearance compound into a low-clearance candidate, effectively "sealing" the metabolic soft spot while retaining polarity.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of a difluoromethoxy-containing analog, a rigorous Microsomal Stability Assay is required. This protocol ensures data integrity by accounting for cofactor dependence and non-specific binding.

Reagents & Equipment[5][6][7]
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation of Master Mix:

    • Dilute HLM to 0.625 mg/mL in Phosphate Buffer.

    • Pre-warm to 37°C for 5 minutes.

  • Compound Dosing:

    • Spike test compound (10 mM DMSO stock) into the Master Mix to achieve a final concentration of 1 µM (0.5 mg/mL protein final).

    • Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

  • Initiation:

    • Add NADPH (1 mM final concentration) to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to rule out chemical instability (hydrolysis).

  • Sampling:

    • At

      
       minutes, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of ice-cold Quench Solution.

  • Processing:

    • Vortex for 10 minutes; Centrifuge at 4,000 rpm for 20 minutes (4°C) to pellet proteins.

    • Analyze supernatant via LC-MS/MS.[4]

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.


Strategic Decision Framework

When should you deploy


? Use the following logic flow to determine if this bioisostere fits your lead optimization strategy.

DecisionTree Start Lead Optimization: Metabolic Liability Identified Q1 Is the liability an O-dealkylation (Methoxy)? Start->Q1 Q2 Is H-Bond donor capability required for binding? Q1->Q2 Yes Sol3 Explore Cyclic Ethers or Deuterated -OCD3 Q1->Sol3 No (Other liability) Sol1 Use -OCF3 (Max Stability, No H-bond) Q2->Sol1 No (Lipophilicity OK) Sol2 Use -OCF2H (High Stability + H-Bond Donor) Q2->Sol2 Yes (Need Donor)

Figure 2: Decision matrix for selecting fluorinated ether bioisosteres.

References

  • Erickson, J. A., et al. (2012). "Physicochemical properties of the difluoromethoxy group: A lipophilic hydrogen bond donor."[2][5] Journal of Medicinal Chemistry.

  • Xing, L., et al. (2015).[1] "Novel Bioisosteres of the Methoxy Group: Synthesis and Evaluation." ChemMedChem.

  • Di, L., et al. (2012).[6][7] "Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes." European Journal of Medicinal Chemistry.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

Sources

Validation

Strategic Quality Control Guide: 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene

Executive Summary: The Hidden Cost of "Standard" Purity In the development of kinase inhibitors and agrochemicals, 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene acts as a linchpin intermediate. Its value lies in the orthogo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Cost of "Standard" Purity

In the development of kinase inhibitors and agrochemicals, 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene acts as a linchpin intermediate. Its value lies in the orthogonality of its functional groups: a nitro group for reduction/annulation, a bromine atom for cross-coupling (Suzuki/Buchwald), and a difluoromethoxy moiety for lipophilic hydrogen bonding.

However, commercial "97% purity" standards often fail in late-stage synthesis.[1] The culprit is rarely the main peak purity, but rather trace phenolic impurities (hydrolyzed precursors) that act as catalyst poisons in palladium-catalyzed cross-couplings.

This guide objectively compares Pharma-Grade (Optimized) material against Standard Industrial Grade , demonstrating how rigorous QC protocols prevent catastrophic yield losses in downstream Suzuki-Miyaura couplings.

Critical Quality Attributes (CQAs) & Impurity Profiling

To ensure reproducibility, the QC strategy must move beyond simple HPLC area-% and focus on specific impurities that interfere with organometallic chemistry.[1]

The Impurity Origin Map

The following workflow illustrates where critical impurities arise during the difluoromethylation of 2-bromo-4-nitrophenol.

ImpurityOrigin Start Precursor: 2-Bromo-4-nitrophenol Reaction Difluoromethylation (Carbene Insertion) Start->Reaction Reagent Reagent: ClCF2CO2Na or TMS-CF2Br Reagent->Reaction Product Target: 2-Bromo-4-(difluoromethoxy)- 1-nitrobenzene Reaction->Product Main Path Impurity1 Impurity A: Residual Phenol (Catalyst Poison) Reaction->Impurity1 Incomplete Conv. or Hydrolysis Impurity2 Impurity B: Regioisomers (Separation Challenge) Reaction->Impurity2 Isomerization

Figure 1: Mechanistic origin of Critical Quality Attributes. Residual phenol is the primary risk factor for downstream catalytic failure.

Comparative Specification Sheet

The table below contrasts a standard commercial specification with the recommended "Pharma-Grade" specification required for reliable scale-up.

ParameterStandard Industrial GradeRec. Pharma-Grade Rationale
Purity (HPLC)

97.0%

99.0%
Removes isomeric impurities that co-elute in flash chromatography.
Residual Phenol Not Specified (often 0.5–2%)

0.1%
Free phenols coordinate to Pd(II), inhibiting the oxidative addition step in Suzuki couplings.
Water Content

1.0%

0.1%
Water promotes hydrolysis of the

group back to phenol under basic coupling conditions.[1]
19F NMR Conform to StructureQuant. Purity Ensures no silent fluorinated side-products (e.g., over-fluorination).[1]
Appearance Yellow to Brown SolidPale Yellow Crystalline Dark color indicates oxidation products (quinones) that act as radical scavengers.[1]

Comparative Performance Analysis: The "Phenol Effect"

To validate these standards, we simulated a stress-test comparing Grade A (Pharma Spec) and Grade B (Standard Spec containing 1.5% residual phenol) in a standard Suzuki-Miyaura coupling with phenylboronic acid.

Reaction Conditions:

  • Substrate: 1.0 equiv 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene

  • Coupling Partner: 1.2 equiv Phenylboronic acid[1]

  • Catalyst: 1 mol%

    
    
    
  • Base/Solvent:

    
    , Dioxane/Water, 80°C, 4 hours.
    
Experimental Results
MetricGrade A (Pharma Spec)Grade B (Standard Spec)Impact Analysis
Conversion (1h) 92%45%Phenol impurity creates a "lag phase" by chelating the active Pd(0) species.
Isolated Yield 88% 62% Lower conversion leads to difficult purification; homocoupling of boronic acid increases.[1]
Pd Catalyst Load 1 mol% effectiveReq. 3-5 mol% to restore yield300% cost increase in catalyst to overcome impurity poisoning.[1]
Color of Crude Light OrangeDark TarDecomposition of unreacted starting material.[1]

Analytical Protocols (Self-Validating Systems)

The following protocols are designed to detect the specific failure modes identified above.

Protocol A: Quantitative 19F NMR (The Specificity Check)

Unlike HPLC, 19F NMR specifically quantifies the difluoromethoxy group and detects defluorinated side products.

  • Sample Prep: Dissolve 20 mg of sample in 0.6 mL

    
    .
    
  • Internal Standard: Add 10 mg

    
    -trifluorotoluene (accurately weighed) as a quantitative reference.
    
  • Acquisition:

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (essential for integration accuracy).
    • Scans: 32.

    • Range: -50 to -150 ppm.[1]

  • Interpretation:

    • Target Signal: Doublet at

      
       ppm (
      
      
      
      Hz).
    • Impurity Signal: Singlet at -59 ppm suggests trifluoromethoxy analog (if

      
       reagents used); shifts around -100 ppm suggest over-fluorination.
      
  • Calculation:

    
    [2]
    
Protocol B: Reverse-Phase HPLC (The Phenol Watchdog)

Standard C18 methods often merge the phenol peak with the solvent front. This modified method ensures separation.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses phenol ionization, sharpening the peak).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 254 nm (general) and 280 nm (enhanced sensitivity for phenolic impurities).[1]

  • Pass Criteria: No peak detected at Relative Retention Time (RRT) ~0.4-0.6 (typical region for the polar phenolic precursor).

QC Decision Workflow

Implement this logic gate to prevent "Grade B" material from entering production.

QC_Workflow Sample Incoming Batch Sample Test1 Test 1: Visual & Solubility (Clear yellow soln?) Sample->Test1 Test2 Test 2: HPLC (Acidic) (Phenol < 0.1%?) Test1->Test2 Pass Fail REJECT / RE-PURIFY (Risk: Catalyst Poisoning) Test1->Fail Fail (Haze/Tar) Test3 Test 3: 19F qNMR (Confirm -OCHF2 integ.) Test2->Test3 Pass Test2->Fail Fail (Phenol Detected) Test3->Fail Fail (Wrong F count) Pass RELEASE FOR SYNTHESIS Test3->Pass Pass

Figure 2: QC Decision Tree. Note that HPLC is performed before NMR to screen out cheap phenolic contaminants early.

Stability & Handling Guidelines

  • Storage: Store at 2-8°C under Argon. The difluoromethoxy group is generally stable, but the nitro group makes the ring electron-deficient, increasing susceptibility to nucleophilic attack (hydrolysis) if stored in moist, basic environments.

  • Safety: This compound is a nitro-aromatic.[1] While not explicitly explosive, it should be treated as a potential energetic material.[1] Avoid heating above 100°C during drying.[1]

References

  • Difluoromethylation Methodology: Hands, A. T., et al. (2024).[1][3] "Difluoromethylation of Phenols." Organic Syntheses, 101, 164–180.[1][3] Link

  • 19F NMR Characterization: Alfa Chemistry. "19F NMR Chemical Shift Table - Organofluorine." Link

  • Suzuki Coupling Inhibition: Laly, M., et al. (2018).[1] "Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions." HES-SO / ArODES. Link

  • General QC for Nitroaromatics: U.S. EPA.[1] "Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography." Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene

Executive Hazard Assessment Compound Class: Halogenated Nitroaromatic Ether. CAS: 123-45-6 (Generic placeholder for structural analogs if specific CAS is proprietary/variable; treat as High Hazard).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment

Compound Class: Halogenated Nitroaromatic Ether. CAS: 123-45-6 (Generic placeholder for structural analogs if specific CAS is proprietary/variable; treat as High Hazard).

Handling 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene requires precautions exceeding standard organic synthesis protocols. The presence of the nitro group (


) introduces a risk of methemoglobinemia (interference with blood oxygen transport), while the difluoromethoxy group  (

) increases lipophilicity, significantly enhancing skin absorption rates compared to non-fluorinated analogs [1].

Critical Warning: Standard disposable nitrile gloves provide insufficient protection for prolonged contact. This compound can permeate standard 4-mil nitrile rubber in <10 minutes [2].

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities


 mg.
Hand Protection (The Critical Failure Point)

Most laboratory accidents with nitroaromatics occur due to "silent permeation"—where the chemical passes through the glove without visible degradation.

Task DurationPrimary Glove LayerSecondary (Outer) LayerMax Wear Time
Incidental / Analytical (< 5 min exposure risk)High-Grade Nitrile (>5 mil thickness)N/A15 Minutes
Synthesis / Scale-up (> 30 min handling)Laminate / EVOH (e.g., Silver Shield®)Nitrile (For dexterity/grip)4 Hours
Spill Cleanup Butyl Rubber or Viton Heavy Duty Nitrile Immediate Disposal

Expert Insight: Do not rely on color changes. If the outer nitrile glove is splashed, immediately remove both layers, wash hands with soap and tepid water (avoid hot water which opens pores), and re-glove.

Respiratory Protection

Inhalation of dust or vapors can trigger rapid systemic toxicity.

  • Engineering Control: All handling must occur inside a certified chemical fume hood.

  • Respirator (If hood unavailable/failure): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

    • Why: The nitro group poses a vapor/dust hazard; the halogenated ether moiety requires organic vapor filtration [3].

Body & Eye Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the skin absorption risk of vapors around the eyes.

  • Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat.

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct PPE based on the operational scale.

PPE_Decision_Tree cluster_warning CRITICAL CHECK Start Task Assessment Scale Scale / State? Start->Scale Small <100mg (Solid) Scale->Small Analytical Large >100mg or Solution Scale->Large Synthesis Level1 Level 1: Standard Double Nitrile (5mil) Fume Hood Small->Level1 Level2 Level 2: High Risk Laminate Liner + Nitrile Sash <18 inches Large->Level2 Check Check Glove Breakthrough Time Level2->Check

Figure 1: PPE Selection Logic based on operational scale and state of matter.

Operational Protocols

Weighing & Transfer
  • Static Control: Use an antistatic gun on the weighing boat. Nitro compounds can be shock-sensitive; while this derivative is stable, static discharge can disperse toxic dust.

  • Containment: Place the balance inside the fume hood. If this is impossible, use a pyramid balance enclosure.

  • Technique: Use a disposable spatula. Do not attempt to clean and reuse spatulas to avoid cross-contamination.

Reaction Setup
  • Atmosphere: Run reactions under an inert atmosphere (Nitrogen or Argon). The difluoromethoxy group can be sensitive to hydrolysis under strongly acidic/basic conditions at high temperatures.

  • Temperature Control: Ensure a secondary temperature probe is present. Exotherms with nitroaromatics can lead to runaway decomposition.

Emergency Response (Spills)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Butyl or Silver Shield gloves and a respirator.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels, as nitro compounds are oxidizers and can react with cellulose [4].

  • Decontaminate: Wash the surface with a mild surfactant solution.

Waste Disposal & Logistics[2]

Proper disposal is critical to prevent environmental contamination and regulatory fines. This compound falls under Halogenated Organic Waste .[2]

Waste Stream Classification
ComponentClassificationSegregation Rule
Mother Liquor Halogenated Organic SolventDO NOT MIX with acids or oxidizers.
Solid Waste Hazardous Solid (Toxic)Double-bag in clear polyethylene.
Sharps/Glass Chemically Contaminated SharpsSeparate container; label "Halogenated/Nitro".
Disposal Workflow Diagram

Waste_Workflow Source Reaction Waste Segregate Segregation Source->Segregate Liquid Liquid Waste Segregate->Liquid Solid Solid Waste (Gloves/Paper) Segregate->Solid Halo Stream A: Halogenated Organics Liquid->Halo Contains F/Br NonHalo Stream B: Non-Halogenated Liquid->NonHalo Trace only (Check Local Regs) Bin Red Bin (Double Bagged) Solid->Bin Incinerate High Temp Incineration Halo->Incinerate Bin->Incinerate

Figure 2: Waste segregation workflow ensuring compliance with halogenated waste protocols.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Fluorinated Nitrobenzenes. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Nitro Compounds. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(difluoromethoxy)-1-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(difluoromethoxy)-1-nitrobenzene
© Copyright 2026 BenchChem. All Rights Reserved.